Dhx9-IN-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H24ClN5O4S |
|---|---|
Molecular Weight |
502.0 g/mol |
IUPAC Name |
N-[3-chloro-5-(methanesulfonamido)phenyl]-1-methyl-5-[5-(2-oxa-6-azaspiro[3.3]heptan-6-yl)-2-pyridinyl]pyrrole-3-carboxamide |
InChI |
InChI=1S/C23H24ClN5O4S/c1-28-10-15(22(30)26-17-6-16(24)7-18(8-17)27-34(2,31)32)5-21(28)20-4-3-19(9-25-20)29-11-23(12-29)13-33-14-23/h3-10,27H,11-14H2,1-2H3,(H,26,30) |
InChI Key |
KDMDSACAYQCXBK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C1C2=NC=C(C=C2)N3CC4(C3)COC4)C(=O)NC5=CC(=CC(=C5)Cl)NS(=O)(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Dhx9-IN-5 mechanism of action
An In-Depth Technical Guide on the Mechanism of Action of Dhx9-IN-5, a Potent DHX9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
DExH-Box Helicase 9 (DHX9), an ATP-dependent RNA/DNA helicase, is a critical enzyme involved in numerous cellular processes, including DNA replication, transcription, and the maintenance of genomic stability.[1][2][3] Its dysregulation is frequently observed in various cancers, making it an attractive therapeutic target.[1] this compound is a potent, small-molecule inhibitor of DHX9 with significant potential in oncology. This document provides a comprehensive technical overview of the mechanism of action of this compound and related DHX9 inhibitors, detailing their biochemical and cellular effects, and providing protocols for their characterization.
Introduction to DHX9
DHX9 is a multifunctional enzyme that unwinds double-stranded DNA, RNA, and RNA/DNA hybrids, as well as more complex secondary structures like R-loops and G-quadruplexes.[4] By resolving these structures, DHX9 plays a crucial role in preventing replication stress and maintaining genomic integrity. Elevated expression of DHX9 has been correlated with poor prognosis in several cancer types. Tumors with deficiencies in DNA repair pathways, such as those with high microsatellite instability (MSI-H) or mutations in BRCA genes, exhibit a particular dependence on DHX9 for survival, highlighting a promising therapeutic window.
This compound and Other DHX9 Inhibitors: Quantitative Data
This compound is a highly potent inhibitor of the RNA helicase DHX9, with a reported IC50 of 4.3 nM. To provide a broader context of DHX9 inhibition, the following table summarizes the quantitative data for this compound and other notable DHX9 inhibitors.
| Compound | Target | Assay Type | IC50 / EC50 | Notes |
| This compound | DHX9 | Biochemical (unspecified) | IC50: 4.3 nM | A potent RNA helicase DHX9 inhibitor. |
| ATX968 | DHX9 | Helicase Assay | IC50: 8 nM | A potent, selective, and orally bioavailable inhibitor. |
| ATX968 | DHX9 | Cellular (circBRIP1) | EC50: 0.054 µM | Demonstrates cellular target engagement. |
| DHX9-IN-3 | DHX9 | Anti-proliferation | IC50: 8.7 nM | Measured in LS411N cells. |
| DHX9-IN-8 | DHX9 | Cellular (unspecified) | EC50: 3.4 µM | Cellular target engagement. |
| DHX9-IN-9 | DHX9 | Cellular (unspecified) | EC50: 0.0177 µM | Cellular target engagement. |
| DHX9-IN-11 | DHX9 | Cellular (unspecified) | EC50: 0.0838 µM | Cellular target engagement. |
| DHX9-IN-16 | DHX9 | Cellular (unspecified) | EC50: 0.125 µM | Cellular target engagement. |
| DHX9-IN-17 | DHX9 | Cellular (unspecified) | EC50: 0.161 µM | Cellular target engagement. |
Core Mechanism of Action
The primary mechanism of action of DHX9 inhibitors like this compound is the disruption of DHX9's enzymatic activity. This inhibition prevents the resolution of nucleic acid secondary structures that are natural byproducts of transcription and replication.
Biochemical Mechanism
DHX9 utilizes the energy from ATP hydrolysis to unwind complex nucleic acid structures. Studies on the inhibitor ATX968 have revealed that it acts as a non-competitive inhibitor with respect to both ATP and the dsRNA substrate, suggesting an allosteric mode of inhibition. By binding to a site distinct from the active site, the inhibitor induces a conformational change that renders the enzyme inactive, thus preventing the unwinding of substrates like R-loops and dsRNA.
Cellular Consequences of DHX9 Inhibition
The inhibition of DHX9 in cancer cells leads to a cascade of events culminating in cell death. This process is particularly effective in cancer cells with high levels of replication stress, such as those with dMMR or BRCA mutations.
-
Accumulation of R-loops and dsRNA: DHX9's primary role is to resolve R-loops (three-stranded nucleic acid structures composed of a DNA-RNA hybrid and a displaced single-stranded DNA) and other non-canonical nucleic acid structures. Inhibition of DHX9 leads to the accumulation of these structures.
-
Induction of Replication Stress: The persistence of R-loops and other secondary structures on the DNA template impedes the progression of replication forks, leading to replication stress and DNA damage.
-
Activation of the Interferon Response: The accumulation of cytosolic dsRNA is detected by cellular sensors, triggering a viral mimicry response. This leads to the activation of innate immune signaling pathways and the production of type I interferons, which can promote an anti-tumor immune response.
-
Cell Cycle Arrest and Apoptosis: The combination of replication stress, DNA damage, and the interferon response ultimately leads to cell cycle arrest and programmed cell death (apoptosis) in cancer cells.
Below is a diagram illustrating the signaling pathway affected by DHX9 inhibition.
Caption: Signaling pathway of DHX9 inhibition by this compound.
Experimental Protocols
The characterization of DHX9 inhibitors involves a series of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.
Biochemical Assays
-
DHX9 Helicase Activity Assay:
-
Principle: This assay measures the unwinding of a fluorophore-quencher labeled RNA duplex by DHX9. Unwinding separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Protocol Outline:
-
A dsRNA substrate with a 3' overhang is labeled with a fluorophore (e.g., TAMRA) on one strand and a quencher (e.g., BHQ) on the complementary strand.
-
Recombinant human DHX9 protein is incubated with the inhibitor at various concentrations in an appropriate assay buffer.
-
The reaction is initiated by the addition of ATP and the labeled dsRNA substrate.
-
The increase in fluorescence is monitored over time using a plate reader.
-
IC50 values are calculated from the dose-response curves.
-
-
-
DHX9 ATPase Activity Assay:
-
Principle: This assay measures the ATP hydrolysis activity of DHX9, which is coupled to its helicase function. The amount of ADP produced is quantified.
-
Protocol Outline:
-
Recombinant DHX9 is incubated with the inhibitor and a suitable nucleic acid substrate (e.g., dsRNA).
-
The reaction is started by the addition of ATP.
-
After a defined incubation period, the reaction is stopped, and the amount of ADP produced is measured using a commercial kit such as ADP-Glo™.
-
Luminescence, which is proportional to the ADP concentration, is read on a plate reader.
-
EC50 values are determined from the inhibitor concentration-response curves.
-
-
-
Surface Plasmon Resonance (SPR) for Binding Kinetics:
-
Principle: SPR measures the real-time binding of an inhibitor to the target protein immobilized on a sensor chip. This provides data on association (kon) and dissociation (koff) rates, and the binding affinity (KD).
-
Protocol Outline:
-
Recombinant DHX9 is immobilized on an SPR sensor chip.
-
A series of inhibitor concentrations are flowed over the chip surface.
-
The change in the refractive index at the surface, which is proportional to the mass of bound inhibitor, is measured in real-time.
-
Kinetic parameters (kon, koff, KD) are derived from the sensorgrams.
-
-
Cellular Assays
-
Cell Viability/Proliferation Assay:
-
Principle: This assay determines the effect of the inhibitor on the growth and viability of cancer cell lines.
-
Protocol Outline:
-
Cancer cell lines (e.g., MSI-H colorectal cancer lines) are seeded in 96-well plates.
-
Cells are treated with a serial dilution of the DHX9 inhibitor for a prolonged period (e.g., 10 days).
-
Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is measured, and IC50 values for anti-proliferative activity are calculated.
-
-
-
Target Engagement Assay (circBRIP1 Measurement):
-
Principle: DHX9 is involved in the biogenesis of certain circular RNAs (circRNAs), such as circBRIP1. Inhibition of DHX9 leads to an accumulation of circBRIP1, which can serve as a pharmacodynamic biomarker for target engagement.
-
Protocol Outline:
-
Cells are treated with the DHX9 inhibitor for a specified time.
-
Total RNA is extracted from the cells.
-
The levels of circBRIP1 and a housekeeping gene are quantified using RT-qPCR with divergent primers specific for the circRNA backspliced junction.
-
The fold change in circBRIP1 levels relative to a vehicle control is calculated to determine the EC50 for target engagement.
-
-
Experimental and Drug Development Workflow
The development of a DHX9 inhibitor follows a structured workflow from initial discovery to preclinical evaluation.
References
The Multifaceted Functions of DHX9 Helicase: A Technical Guide for Researchers
An In-depth Exploration of the Core Functions, Enzymatic Activities, and Molecular Interactions of a Key Player in Genome Maintenance and Gene Expression
Introduction
DExH-box helicase 9 (DHX9), also known as RNA Helicase A (RHA) or Nuclear DNA Helicase II (NDH II), is a highly conserved and ubiquitously expressed enzyme belonging to the Superfamily 2 (SF2) of DExH/D-box helicases.[1][2] This multifunctional protein plays a pivotal role in a vast array of cellular processes by utilizing the energy from NTP hydrolysis to unwind complex nucleic acid structures.[1][3] Its activities are fundamental to the maintenance of genomic stability, DNA replication, transcription, RNA processing and transport, and translation.[1] Consequently, dysregulation of DHX9 has been implicated in various human diseases, including cancer and viral infections, making it an attractive target for therapeutic development. This technical guide provides a comprehensive overview of the core functions of DHX9, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular pathways and interactions to serve as a resource for researchers, scientists, and drug development professionals.
Molecular Architecture and Enzymatic Activity
DHX9 is a large, multi-domain protein characterized by a conserved helicase core, two double-stranded RNA-binding domains (dsRBDs) at the N-terminus, and an RGG-rich region at the C-terminus that contributes to its nucleic acid binding properties. The helicase core contains the characteristic DExH-box motif and is responsible for the ATP-dependent unwinding of both DNA and RNA duplexes, with a demonstrated 3' to 5' polarity.
DHX9 is a structure-specific helicase with a notable preference for non-canonical nucleic acid structures. It efficiently resolves RNA-DNA hybrids, R-loops, G-quadruplexes, and triplex DNA. This activity is crucial for preventing the accumulation of these structures, which can otherwise impede transcription and replication, leading to genomic instability.
Data Presentation: Enzymatic and Binding Kinetics
The following tables summarize the available quantitative data on the enzymatic activity and binding affinities of DHX9.
| Substrate | Parameter | Value | Reference |
| ATP | K_M | 5.1 ± 0.5 µM | |
| ATP | k_cat | 46.6 ± 0.8 min⁻¹ | |
| dsRNA | K_M | 35 ± 8 nM | |
| dsRNA | k_cat | 28.2 ± 1.8 min⁻¹ |
Table 1: Michaelis-Menten Kinetic Parameters for DHX9 ATPase Activity. This table presents the Michaelis constant (K_M) and catalytic rate (k_cat) for the ATPase activity of DHX9 with ATP and a double-stranded RNA substrate.
| Ligand | Parameter | Value | Reference |
| ATP | K_D | 0.94 ± 0.25 µM | |
| ADP | K_D | 0.40 ± 0.16 µM | |
| GTP | K_D | 0.86 ± 0.35 µM |
Table 2: Dissociation Constants (K_D) for Nucleotide Binding to DHX9. This table shows the binding affinities of DHX9 for ATP, ADP, and GTP, as determined by surface plasmon resonance (SPR).
| Substrate | Relative Unwinding Efficiency | Reference |
| RNA G-quadruplexes | Most Efficient | |
| R-loops | High | |
| DNA G-quadruplexes | High | |
| D-loops | Moderate | |
| RNA forks | Lower | |
| DNA forks | Least Efficient |
Table 3: Substrate Specificity of DHX9 Helicase Activity. This table qualitatively ranks the unwinding efficiency of DHX9 for various nucleic acid structures. DHX9 unwinds R-loops and D-loops approximately 5-7 times more efficiently than their corresponding forked duplexes.
Core Functions of DHX9 Helicase
DHX9's diverse functions stem from its ability to remodel a wide range of nucleic acid structures and interact with a multitude of proteins.
DNA Replication and Maintenance of Genomic Stability
DHX9 is integral to the proper execution of DNA replication and the preservation of genome integrity. It is recruited to origins of replication, and its depletion leads to a blockage in DNA replication and a p53-dependent stress response. DHX9 interacts with key replication and DNA repair proteins, including Proliferating Cell Nuclear Antigen (PCNA), Topoisomerase IIα, and the breast cancer susceptibility protein BRCA1. Its ability to resolve R-loops and G-quadruplexes is particularly critical in preventing replication fork stalling and collapse, which can lead to DNA double-strand breaks.
Transcription and R-loop Resolution
DHX9 functions as a transcriptional co-activator by interacting with RNA Polymerase II and various transcription factors. It facilitates transcription by resolving secondary structures in the DNA template and the nascent RNA transcript that could otherwise pause or terminate transcription. A critical aspect of this function is the resolution of R-loops, which are three-stranded nucleic acid structures composed of an RNA-DNA hybrid and a displaced single-stranded DNA. While R-loops can have regulatory roles, their aberrant accumulation is a source of genomic instability. DHX9's helicase activity is crucial for maintaining R-loop homeostasis.
RNA Processing and Transport
DHX9 is involved in multiple post-transcriptional processes, including pre-mRNA splicing, microRNA biogenesis, and mRNA transport. It is a component of the spliceosome and influences alternative splicing decisions. In the context of microRNA processing, DHX9 is part of the RISC-loading complex and facilitates the loading of siRNAs into the RNA-induced silencing complex (RISC). Furthermore, DHX9 can shuttle between the nucleus and the cytoplasm and is implicated in the nuclear export of certain viral and cellular mRNAs.
Role in Cancer and Viral Infections
Given its central role in fundamental cellular processes, it is not surprising that DHX9 is frequently dysregulated in cancer. Overexpression of DHX9 has been observed in various cancers and often correlates with poor prognosis. Its functions in promoting DNA replication, transcription of oncogenes, and maintenance of genomic stability can all contribute to tumorigenesis.
DHX9 also plays a dual role in viral infections. On one hand, it can be co-opted by viruses, such as HIV-1, to facilitate their replication, transcription, and mRNA export. On the other hand, DHX9 can act as a sensor for viral nucleic acids, triggering an innate immune response.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the function of DHX9 helicase.
In Vitro Helicase Assay
This assay measures the ability of DHX9 to unwind a nucleic acid duplex.
Materials:
-
Purified recombinant DHX9 protein
-
Radiolabeled or fluorescently labeled oligonucleotide substrate with a 3' overhang
-
Helicase reaction buffer: 40 mM HEPES pH 7.5, 20 mM MgCl₂, 1 mM DTT, 0.01% BSA, 0.01% Tween 20
-
ATP solution (5 µM final concentration)
-
Stop buffer: 20 mM EDTA, 0.5% SDS, 0.1% bromophenol blue, 10% glycerol
-
Native polyacrylamide gel (e.g., 12%)
-
TBE buffer
Procedure:
-
Prepare the helicase reaction mixture in a final volume of 20 µL, containing the helicase reaction buffer, 12.5 nM oligonucleotide substrate, and the desired concentration of DHX9 (e.g., 2.5 nM).
-
Pre-incubate the mixture for 15 minutes at room temperature.
-
Initiate the reaction by adding ATP to a final concentration of 5 µM.
-
Incubate the reaction at 37°C for a defined period (e.g., 45 minutes).
-
Stop the reaction by adding an equal volume of stop buffer.
-
Resolve the products (unwound single-stranded oligonucleotide and remaining duplex substrate) on a native polyacrylamide gel.
-
Visualize the results by autoradiography (for radiolabeled substrates) or fluorescence imaging. The amount of unwound substrate is quantified to determine helicase activity.
References
Target Validation of DHX9 Inhibition in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DEAH-box helicase 9 (DHX9) has emerged as a compelling therapeutic target in oncology. This ATP-dependent helicase plays a crucial role in multiple cellular processes, including DNA replication, transcription, RNA processing, and the maintenance of genomic stability.[1][2] Its overexpression is observed in various cancer types and is often associated with poor prognosis.[3][4] Inhibition of DHX9 represents a promising therapeutic strategy, particularly for tumors with specific genetic vulnerabilities, such as microsatellite instability-high (MSI-H) and deficient mismatch repair (dMMR) cancers.[3] This guide provides an in-depth overview of the target validation of DHX9 inhibitors in cancer cells, summarizing key preclinical data, experimental methodologies, and the underlying signaling pathways. While the specific inhibitor "Dhx9-IN-5" is not prominently documented in publicly available literature, this document will leverage data from well-characterized DHX9 inhibitors, such as ATX968, to illustrate the principles of target validation.
DHX9: A Multifunctional Oncogenic Driver
DHX9 is a member of the DExD/H-box family of helicases that unwinds DNA and RNA secondary structures. Its multifaceted roles in nucleic acid metabolism make it a critical regulator of cellular homeostasis.
Key Functions of DHX9 in Cancer:
-
Genomic Stability: DHX9 is involved in the resolution of R-loops, which are three-stranded nucleic acid structures that can cause DNA damage and genomic instability if they accumulate.
-
DNA Replication and Repair: The helicase activity of DHX9 is implicated in DNA replication and the DNA damage response. It interacts with key proteins like BRCA1 to maintain genomic integrity.
-
Gene Expression: DHX9 regulates transcription and translation, influencing the expression of genes critical for cell proliferation and survival, including oncogenes.
-
Suppression of Innate Immunity: DHX9 acts as a suppressor of dsRNA accumulation in cancer cells. Its inhibition leads to the buildup of cytoplasmic dsRNA, triggering a "viral mimicry" response and activating an anti-tumor immune response.
Mechanism of Action of DHX9 Inhibitors
DHX9 inhibitors function by binding to the helicase and impeding its enzymatic activity. This disruption of DHX9 function leads to a cascade of cellular events that are particularly detrimental to cancer cells.
Consequences of DHX9 Inhibition:
-
R-loop Accumulation and DNA Damage: Inhibition of DHX9's helicase activity leads to the accumulation of R-loops, causing replication stress and DNA damage.
-
Cell Cycle Arrest and Apoptosis: The unresolved DNA damage and replication stress trigger cell cycle arrest and induce programmed cell death (apoptosis) in cancer cells.
-
Activation of Tumor-Intrinsic Interferon Response: The accumulation of dsRNA upon DHX9 inhibition activates the innate immune signaling pathways, leading to an interferon response that can enhance the efficacy of immunotherapies.
Quantitative Data on DHX9 Inhibitor Activity
The following tables summarize the in vitro activity of the potent and selective DHX9 inhibitor, ATX-968, in various cancer cell lines. This data highlights the selective dependency of MSI-H/dMMR cancer cells on DHX9.
Table 1: In Vitro Proliferation IC50 Values of ATX-968 in Colorectal Cancer (CRC) Cell Lines
| Cell Line | MSI Status | MMR Status | ATX-968 IC50 (µM) |
| RKO | MSI-H | dMMR | < 1 |
| HCT116 | MSI-H | dMMR | < 1 |
| LoVo | MSI-H | dMMR | < 1 |
| SW480 | MSS | pMMR | > 1 |
| HT29 | MSS | pMMR | > 1 |
Data compiled from publicly available research.
Table 2: Pharmacodynamic Marker Modulation by ATX-968
| Marker | Effect of ATX-968 | Significance |
| circBRIP1 | Induction | Intracellular DHX9-specific target inhibition |
| yH2AX | Increased levels | Marker of DNA damage and replication stress |
Experimental Protocols for Target Validation
The following are detailed methodologies for key experiments used to validate the targeting of DHX9 in cancer cells.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a DHX9 inhibitor on the proliferation of cancer cell lines.
Protocol:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the DHX9 inhibitor (e.g., ATX-968) for 72 hours.
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.
Western Blot Analysis for DNA Damage Markers
Objective: To assess the induction of DNA damage upon DHX9 inhibition.
Protocol:
-
Treat cancer cells with the DHX9 inhibitor at various concentrations for the desired time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against γH2AX (a marker for DNA double-strand breaks) and β-actin (loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
R-loop Detection by Immunofluorescence
Objective: To visualize the accumulation of R-loops in cells following DHX9 inhibition.
Protocol:
-
Grow cells on glass coverslips and treat with the DHX9 inhibitor.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody specific for DNA-RNA hybrids (S9.6 antibody) overnight at 4°C.
-
Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope.
Signaling Pathways and Visualizations
The inhibition of DHX9 perturbs several critical cellular pathways. The following diagrams, generated using the DOT language, illustrate these relationships.
Caption: Mechanism of action of DHX9 inhibitors in cancer cells.
References
The Multifaceted Role of DHX9 in Orchestrating DNA Replication and Repair: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DHX9, a highly conserved DExH-box helicase, is a critical player in maintaining genomic integrity through its multifaceted roles in DNA replication, DNA repair, and RNA metabolism. This technical guide provides an in-depth exploration of the core functions of DHX9 in unwinding complex nucleic acid structures, its intricate interactions with key cellular proteins, and its involvement in critical signaling pathways that govern DNA fidelity. We present a comprehensive summary of quantitative data on DHX9's enzymatic activities, detailed methodologies for key experimental procedures to study its function, and visual representations of its operational pathways to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction: The DHX9 Helicase
DHX9, also known as RNA Helicase A (RHA) or Nuclear DNA Helicase II (NDH II), is an ATP-dependent helicase belonging to the Superfamily 2 (SF2) of DExH-box helicases.[1][2] It possesses the ability to unwind a wide variety of nucleic acid structures, including double-stranded DNA (dsDNA), double-stranded RNA (dsRNA), and DNA/RNA hybrids.[2][3] A key characteristic of DHX9 is its preference for and efficient resolution of non-canonical and complex secondary structures such as R-loops, G-quadruplexes (G4s), and triplex DNA, which can otherwise pose as significant impediments to DNA replication and transcription, leading to genomic instability.[2] The functional versatility of DHX9 is underscored by its multi-domain architecture, which includes two double-stranded RNA-binding domains (dsRBDs), a helicase core, and an RGG-rich domain that facilitates nucleic acid binding.
The Pivotal Role of DHX9 in DNA Replication
DHX9 is indispensable for efficient and accurate DNA replication. Its primary functions in this process revolve around the removal of structural barriers that can stall or collapse replication forks.
Resolution of R-loops and G-quadruplexes at the Replication Fork
R-loops, three-stranded nucleic acid structures composed of a DNA-RNA hybrid and a displaced single-stranded DNA, can form during transcription and obstruct the progression of the replication machinery. DHX9 actively unwinds these R-loops, thereby preventing replication fork stalling and potential DNA double-strand breaks (DSBs). Similarly, G-quadruplexes, which are stable four-stranded DNA structures, can also halt replication fork progression. DHX9, in concert with other proteins like Polymerase η (Pol η), facilitates the unwinding of G4 structures, ensuring the smooth passage of the replication fork.
Interaction with Core Replication Machinery
DHX9's role in DNA replication is further cemented by its direct interactions with essential components of the replisome. It has been shown to associate with Proliferating Cell Nuclear Antigen (PCNA), a central scaffold for DNA replication and repair proteins at the replication fork. This interaction likely localizes DHX9 to sites of active replication where its helicase activity is required. Furthermore, DHX9 interacts with and stimulates the activity of other helicases, such as WRN, to resolve complex DNA structures encountered during replication.
Suppression of DHX9 leads to a significant reduction in nascent DNA production and an inhibition of DNA replication, ultimately triggering a p53-dependent senescence pathway in normal human fibroblasts. This highlights the essential role of DHX9 in maintaining the pace and fidelity of DNA synthesis.
DHX9 in the DNA Damage Response and Repair
DHX9 is a key component of the cellular machinery that responds to and repairs DNA damage, particularly DSBs. Its involvement spans multiple repair pathways, most notably homologous recombination.
A Critical Factor in Homologous Recombination (HR)
Homologous recombination is a high-fidelity pathway for repairing DSBs. DHX9 plays a crucial early role in this process by promoting the resection of DNA ends at the break site, a critical step that generates a 3' single-stranded DNA overhang necessary for RAD51 loading and strand invasion. This function is intimately linked to its interaction with the breast cancer susceptibility protein 1 (BRCA1). In response to DNA damage, DHX9 forms a complex with BRCA1 and facilitates its recruitment to DSB sites. This recruitment is, in part, mediated by the association of the DHX9-BRCA1 complex with nascent RNA at the site of damage. The helicase activity of DHX9 is essential for this step in HR.
DHX9 also interacts with and stimulates the activity of DNA polymerase δ4 (Pol δ4) in D-loop extension synthesis, a key step in homology-directed repair.
Involvement in Non-Homologous End Joining (NHEJ)
While its role in HR is more extensively characterized, DHX9 also interacts with key proteins of the non-homologous end joining (NHEJ) pathway, such as the Ku86 protein. Although DHX9-deficient cells appear proficient in the overall repair of DSBs by NHEJ, its interaction with Ku86 suggests a potential regulatory or accessory role in this pathway.
Regulation by ATR/ATM Signaling Pathways
The function of DHX9 in the DNA damage response is tightly regulated by the master sensor kinases, Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR). Following DNA damage, ATR phosphorylates DHX9 at Serine 321. This phosphorylation is crucial for promoting DHX9's interaction with other DNA damage response proteins, including γH2AX, BRCA1, and RPA, and for its association with R-loops under genotoxic stress. Similarly, ATM-dependent phosphorylation of DHX9 at the same residue (Serine 321) has been shown to be critical for the retention of DHX9 at DSB sites and for its dynamic interaction with BRCA1, thereby ensuring efficient DSB repair.
Quantitative Data on DHX9 Activities
The enzymatic activities of DHX9 have been characterized in vitro, providing quantitative insights into its function.
| Parameter | Substrate | Value | Reference |
| Helicase Activity | |||
| Relative Unwinding Efficiency | RNA G-quadruplex > R-loop > DNA G-quadruplex > D-loop > RNA fork > DNA fork | Descending order of activity | |
| Relative Unwinding Efficiency | D-loops and R-loops vs. DNA and RNA forks | ~5-7-fold more efficient | |
| Unwinding Rate | 3'-single-stranded overhang triplex DNA | ~24 bases min⁻¹µM⁻¹ | |
| ATPase Activity | |||
| ATP KM | Double-stranded RNA | 13.9 ± 1.2 µM | |
| RNA KM | Double-stranded RNA | 2.5 ± 0.3 nM | |
| Binding Affinity | |||
| KD | Double-stranded RNA | 1.8 ± 0.3 nM |
Experimental Protocols
In Vitro Helicase Assay
This protocol is designed to measure the unwinding activity of purified DHX9 on a specific nucleic acid substrate.
-
Substrate Preparation: A radiolabeled (e.g., 32P) oligonucleotide is annealed to a complementary strand to create the desired duplex or more complex structure (e.g., forked duplex, R-loop).
-
Reaction Mixture: Prepare a reaction buffer typically containing 40 mM HEPES (pH 7.5), 20 mM MgCl₂, 1 mM DTT, 0.01% BSA, and 5 mM ATP.
-
Enzyme Reaction: Add purified DHX9 protein to the reaction mixture containing the radiolabeled substrate. Incubate at 32-37°C for a defined period (e.g., 20-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing EDTA and a loading dye.
-
Product Analysis: Separate the unwound single-stranded product from the duplex substrate using non-denaturing polyacrylamide gel electrophoresis (PAGE).
-
Quantification: Visualize the gel using autoradiography or a phosphorimager and quantify the percentage of unwound substrate.
ATPase Assay
This protocol measures the ATP hydrolysis activity of DHX9, which is coupled to its helicase function.
-
Reaction Setup: In a 96- or 384-well plate, prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.25 mM MgCl₂, 0.01% Triton X-100).
-
Add Components: Add purified DHX9 enzyme, the nucleic acid substrate (e.g., yeast RNA or a specific oligonucleotide), and ATP to the reaction wells.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes) to allow for ATP hydrolysis.
-
ADP Detection: Stop the reaction and detect the amount of ADP produced using a commercial kit, such as the Transcreener ADP² Assay, which measures fluorescence polarization. The signal is proportional to the amount of ADP generated and thus to the ATPase activity of DHX9.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to identify the genomic regions where DHX9 is bound.
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear it into small fragments.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to DHX9. The antibody-protein-DNA complexes are then captured using protein A/G beads.
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated complexes from the beads.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific genomic loci or by high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.
DNA Fiber Analysis
This technique is used to visualize and quantify DNA replication dynamics at the single-molecule level.
-
Pulse Labeling: Sequentially pulse-label replicating cells with two different thymidine analogs, such as 5-chloro-2'-deoxyuridine (CldU) and 5-iodo-2'-deoxyuridine (IdU), for short durations (e.g., 20-30 minutes each).
-
Cell Lysis and DNA Spreading: Harvest the cells, lyse them gently on a microscope slide, and spread the DNA fibers by tilting the slide.
-
DNA Denaturation: Treat the slides with acid to denature the DNA.
-
Immunostaining: Stain the labeled DNA tracks with specific antibodies against CldU and IdU, followed by fluorescently labeled secondary antibodies.
-
Microscopy and Analysis: Visualize the DNA fibers using fluorescence microscopy. The lengths of the CldU and IdU tracks can be measured to determine replication fork speed, origin firing, and the frequency of replication fork stalling or collapse.
Visualizing DHX9 Pathways and Workflows
Caption: DHX9 in DNA Replication.
Caption: DHX9 in Homologous Recombination.
Caption: DNA Fiber Assay Workflow.
Conclusion and Future Directions
DHX9 is a central hub in the intricate network of proteins that safeguard the genome. Its ability to resolve a diverse array of nucleic acid structures makes it a critical factor in both DNA replication and repair. The tight regulation of its activity by DNA damage signaling pathways further underscores its importance in the cellular response to genotoxic stress. The overexpression of DHX9 in various cancers has made it an attractive target for therapeutic intervention. A deeper understanding of the molecular mechanisms governing DHX9's function and its interactions with other cellular components will be pivotal for the development of novel anti-cancer strategies. Future research should focus on elucidating the precise contexts in which DHX9's various activities are deployed and how these can be selectively modulated for therapeutic benefit.
References
The Role of Dhx9-IN-5 in R-loop Modulation: A Technical Overview
For Immediate Release
Lexington, MA – November 28, 2025 – This technical guide provides an in-depth analysis of the potent and selective RNA helicase DHX9 inhibitor, Dhx9-IN-5, and its impact on R-loop formation. DHX9 is a critical enzyme in maintaining genomic stability through its role in resolving R-loops, which are three-stranded nucleic acid structures that can lead to DNA damage and replication stress if not properly regulated. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of DHX9 inhibition.
Core Concepts: The Dual Function of DHX9 in R-loop Homeostasis
DHX9, a member of the DExH-box family of helicases, plays a multifaceted and context-dependent role in cellular processes. It is integral to transcription, translation, and DNA repair. A key function of DHX9 is its ability to unwind DNA:RNA hybrids, thereby resolving R-loops that can form during transcription.[1][2] The accumulation of aberrant R-loops can impede DNA replication and lead to genomic instability, a hallmark of cancer.[1][2]
Paradoxically, DHX9 can also promote the formation of R-loops, particularly in cellular environments with compromised RNA splicing machinery.[3] This dual functionality underscores the complexity of R-loop regulation and highlights DHX9 as a critical node in maintaining the delicate balance of these structures.
This compound: A Potent Inhibitor of DHX9 Helicase Activity
This compound (also referred to as compound 277) has been identified as a highly potent small molecule inhibitor of the RNA helicase DHX9. While detailed, publicly available peer-reviewed studies specifically characterizing the cellular effects of this compound on R-loop formation are limited, its potent enzymatic inhibition suggests a significant impact on R-loop homeostasis. Information from patent filings and related compounds in development provides insight into its mechanism of action.
A closely related and extensively studied DHX9 inhibitor, ATX968, demonstrates that chemical inhibition of DHX9's enzymatic activity leads to the accumulation of R-loops and subsequent replication stress, particularly in cancer cells with deficient mismatch repair (dMMR) or mutations in DNA damage repair genes like BRCA1/2.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and the related, well-characterized DHX9 inhibitor ATX968.
| Compound | Target | Assay Type | IC50 / EC50 | Reference |
| This compound (compound 277) | DHX9 | Biochemical Assay | IC50: 4.3 nM | |
| ATX968 | DHX9 | Cellular Target Engagement (circBRIP1) | EC50: 0.054 µM | |
| ATX968 | Anti-proliferative (LS411N cells) | Cell-based Assay | IC50: 8.7 nM |
The Consequence of DHX9 Inhibition: R-loop Accumulation and Cellular Stress
Inhibition of DHX9's helicase activity is hypothesized to disrupt the normal processing of R-loops, leading to their accumulation. This accumulation can trigger a cascade of cellular events, including:
-
Replication Stress: R-loops can act as physical barriers to the DNA replication machinery, causing replication fork stalling and potential collapse.
-
DNA Damage: The exposed single-stranded DNA in R-loop structures is vulnerable to damage. Furthermore, the collision of replication forks with transcription complexes at R-loops can lead to double-strand breaks.
-
Activation of the Immune Response: The accumulation of cytosolic DNA and RNA:DNA hybrids resulting from R-loop-induced DNA damage can trigger an innate immune response, a phenomenon known as "viral mimicry."
These downstream effects of DHX9 inhibition form the basis of its therapeutic potential in oncology, particularly in tumors with existing deficiencies in DNA damage repair pathways.
Experimental Protocols
Detailed experimental protocols for assessing the impact of DHX9 inhibition on R-loop formation are crucial for reproducible research. Below are methodologies for key experiments cited in the literature for DHX9 inhibitors like ATX968, which are applicable to the study of this compound.
DNA:RNA Immunoprecipitation followed by qPCR (DRIP-qPCR)
This technique is used to quantify R-loop formation at specific genomic loci.
-
Cell Lysis and Genomic DNA Extraction: Cells are treated with the DHX9 inhibitor or a vehicle control. Genomic DNA is then carefully extracted using a gentle lysis buffer to preserve R-loop structures.
-
Restriction Enzyme Digestion: The purified genomic DNA is fragmented using a cocktail of restriction enzymes that do not cut within the genomic regions of interest.
-
Immunoprecipitation: The fragmented DNA is incubated with the S9.6 antibody, which specifically recognizes DNA:RNA hybrids. The antibody-R-loop complexes are then captured using protein A/G magnetic beads.
-
Washing and Elution: The beads are washed to remove non-specifically bound DNA. The R-loop-containing DNA is then eluted.
-
RNase H Treatment (Control): A parallel sample is treated with RNase H, which degrades the RNA in DNA:RNA hybrids, to serve as a negative control and confirm the specificity of the S9.6 antibody.
-
Quantitative PCR (qPCR): The amount of immunoprecipitated DNA at specific gene loci is quantified by qPCR. An increase in the DRIP-qPCR signal in inhibitor-treated cells compared to control cells indicates an accumulation of R-loops at that locus.
Immunofluorescence Staining for R-loops
This method allows for the visualization and quantification of total R-loop levels within cells.
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with the DHX9 inhibitor or a vehicle control.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100) to allow antibody entry.
-
S9.6 Antibody Staining: The cells are incubated with the S9.6 primary antibody, followed by a fluorescently labeled secondary antibody.
-
Nuclear Counterstaining: The cell nuclei are stained with DAPI.
-
Microscopy and Image Analysis: The coverslips are mounted and imaged using a fluorescence microscope. The intensity of the S9.6 signal within the nucleus is quantified using image analysis software to determine the relative level of R-loops.
In Vitro Helicase Assay
This biochemical assay measures the enzymatic activity of DHX9 and the potency of its inhibitors.
-
Substrate Preparation: A labeled oligonucleotide substrate that mimics an R-loop or a simple DNA:RNA hybrid is prepared. One strand is typically labeled with a fluorescent dye and the other with a quencher.
-
Enzyme Reaction: Recombinant DHX9 protein is incubated with the substrate in a reaction buffer containing ATP.
-
Inhibitor Addition: The assay is performed in the presence of varying concentrations of the DHX9 inhibitor (e.g., this compound).
-
Measurement of Unwinding: As DHX9 unwinds the duplex substrate, the fluorescent dye and quencher are separated, leading to an increase in fluorescence. This increase is measured over time using a plate reader.
-
Data Analysis: The rate of the reaction at each inhibitor concentration is used to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Visualizing the Impact of DHX9 Inhibition
The following diagrams illustrate the key pathways and experimental workflows related to DHX9 function and the consequences of its inhibition.
Conclusion
This compound is a potent inhibitor of the DHX9 helicase. Based on data from related compounds and the known functions of DHX9, inhibition by this compound is expected to lead to an accumulation of R-loops, resulting in replication stress and DNA damage. This mechanism presents a promising therapeutic strategy for cancers with deficiencies in DNA damage repair, where the synthetic lethality of DHX9 inhibition can be exploited. Further peer-reviewed studies are needed to fully elucidate the specific cellular effects of this compound on R-loop formation and its potential as a clinical candidate.
References
An In-depth Technical Guide to the Enzymatic Activity of DHX9
For Researchers, Scientists, and Drug Development Professionals
Introduction
DExH-box helicase 9 (DHX9), also known as RNA Helicase A (RHA) or Nuclear DNA Helicase II (NDHII), is a highly conserved and ubiquitously expressed enzyme belonging to the Superfamily 2 (SF2) of DExH/D-box helicases.[1][2] This multifunctional protein plays a pivotal role in a multitude of cellular processes by utilizing the energy from ATP hydrolysis to unwind and remodel nucleic acid structures.[3] Its enzymatic activities are crucial for maintaining genomic stability, regulating gene expression at multiple levels, and participating in the cellular response to viral infections and DNA damage.[4] This technical guide provides a comprehensive overview of the core enzymatic activities of DHX9, including detailed methodologies for key experiments and visualizations of its involvement in cellular signaling pathways.
Core Enzymatic Activities of DHX9
DHX9 is a versatile enzyme capable of acting on a wide array of nucleic acid substrates, including double-stranded DNA (dsDNA), double-stranded RNA (dsRNA), and DNA/RNA hybrids.[3] Its primary enzymatic functions are its helicase and ATPase activities, which are intrinsically linked.
Helicase Activity: Unwinding Nucleic Acid Duplexes
DHX9 exhibits a 3' to 5' polarity in its helicase activity, meaning it translocates along a single-stranded nucleic acid in that direction while unwinding the complementary strand. A key characteristic of DHX9's helicase function is its preference for substrates possessing a 3' single-stranded tail, which serves as a loading and entry point for the enzyme.
DHX9 is a structure-specific helicase with a notable preference for unwinding non-canonical and complex nucleic acid structures that can form during various cellular processes and act as impediments to replication and transcription machinery. Its substrate repertoire includes:
-
R-loops: Three-stranded nucleic acid structures composed of a DNA-RNA hybrid and a displaced single-stranded DNA loop. DHX9 unwinds R-loops with high efficiency, playing a crucial role in preventing their accumulation and the associated genomic instability.
-
G-quadruplexes (G4s): Secondary structures formed in guanine-rich nucleic acid sequences. DHX9 is one of the few helicases known to resolve both DNA and RNA G-quadruplexes.
-
Triplex DNA (H-DNA): Three-stranded DNA structures that can form in regions with mirror repeat symmetries. DHX9 preferentially unwinds triplex structures with a 3' overhang.
-
Forked Duplexes and Displacement Loops (D-loops): Intermediates in DNA replication and recombination.
While DHX9 can unwind standard dsDNA and dsRNA, it displays a higher propensity for substrates containing RNA, such as DNA/RNA hybrids and dsRNA.
ATPase Activity: Fueling the Motor
The helicase activity of DHX9 is an ATP-dependent process. DHX9 possesses a conserved DExH-box motif within its helicase core that is responsible for ATP binding and hydrolysis. The energy released from the conversion of ATP to ADP and inorganic phosphate (Pi) powers the conformational changes required for translocation along the nucleic acid lattice and the separation of duplex strands. The ATPase activity of DHX9 is stimulated by the presence of its nucleic acid substrates.
Quantitative Data on DHX9 Enzymatic Activity
The following tables summarize the available quantitative data on the enzymatic activities of human DHX9. It is important to note that specific kinetic parameters for helicase activity, such as unwinding rate and processivity, are not extensively reported in the literature in standardized units.
| Parameter | Substrate | Value | Reference |
| ATPase Activity | |||
| Km for ATP | RNA | 5.1 ± 0.5 µM | |
| Km for RNA | ATP | 35 ± 8 nM | |
| kcat (ATP hydrolysis) | RNA | 46.6 ± 0.8 min-1 | |
| kcat (RNA-stimulated) | ATP | 28.2 ± 1.8 min-1 |
| Substrate | Relative Unwinding Efficiency | Reference |
| Helicase Activity | ||
| RNA G-quadruplexes | Most Efficient | |
| R-loops | High | |
| DNA G-quadruplexes | High | |
| D-loops | Moderate | |
| RNA forks | Moderate | |
| DNA forks | Least Efficient | |
| RNA:RNA duplex | 0.72 nM min-1 µM-1 enzyme | |
| DNA:DNA duplex | 0.08 nM min-1 µM-1 enzyme |
Note: The unwinding rates for RNA:RNA and DNA:DNA duplexes are presented as reported in the reference and may not be directly comparable to standard bp/s units without further information on the specific experimental setup.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the enzymatic activity of DHX9.
DHX9 ATPase Activity Assay
This protocol is adapted from commercially available kits and is designed to measure the conversion of ATP to ADP, which is indicative of DHX9's ATPase activity.
Materials:
-
Purified recombinant human DHX9 protein
-
DHX9 substrate (e.g., yeast RNA)
-
Assay Buffer (e.g., 40 mM HEPES pH 7.5, 20 mM MgCl₂, 1 mM DTT, 0.01% BSA, 0.01% Tween-20)
-
ATP solution
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
96-well or 384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Enzyme Preparation: Thaw purified DHX9 on ice. Dilute the enzyme to the desired concentration (e.g., 0.625 nM final concentration) in pre-chilled Assay Buffer.
-
Substrate Preparation: Thaw the RNA substrate on ice. Dilute to the desired concentration (e.g., 15 nM final concentration) in Assay Buffer.
-
Reaction Setup:
-
Add the diluted DHX9 enzyme solution to each well of the microplate.
-
Add the test compounds (inhibitors or activators) or vehicle control to the respective wells.
-
Add the diluted RNA substrate to all wells except for the "no substrate" control wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiate Reaction: Add ATP solution to all wells to a final concentration of 5 µM to start the reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for ATP hydrolysis.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert the generated ADP back to ATP, which is then used by luciferase to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the ATPase activity of DHX9.
In Vitro Helicase Assay (Radiolabel-based)
This protocol describes a classic gel-based method to directly visualize the unwinding of a nucleic acid substrate by DHX9.
Materials:
-
Purified recombinant human DHX9 protein
-
Custom-synthesized oligonucleotides to create the desired substrate (e.g., forked duplex, R-loop)
-
[γ-³²P]ATP for radiolabeling
-
T4 Polynucleotide Kinase (PNK)
-
Helicase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 3.5 mM MgCl₂, 5 mM DTT, 0.1 mg/ml BSA, 10% glycerol)
-
ATP solution (non-radioactive)
-
Stop Buffer (e.g., 0.2% SDS, 50 mM EDTA, 0.1% bromophenol blue, 0.1% xylene cyanol, 40% glycerol, and a 10-fold excess of unlabeled oligonucleotide to prevent re-annealing)
-
Native polyacrylamide gel (e.g., 10-12%)
-
TBE Buffer
-
Phosphorimager system
Procedure:
-
Substrate Preparation and Labeling:
-
Anneal the appropriate oligonucleotides to form the desired duplex or more complex substrate.
-
End-label one of the oligonucleotides (the one that will be displaced) with ³²P using T4 PNK and [γ-³²P]ATP.
-
Purify the labeled substrate to remove unincorporated nucleotides.
-
-
Reaction Setup:
-
In a reaction tube, combine the Helicase Assay Buffer, the radiolabeled substrate (e.g., 5 nM final concentration), and purified DHX9 protein (at various concentrations to observe a dose-dependent effect).
-
-
Initiate Reaction: Add ATP to a final concentration of 3.5 mM to start the unwinding reaction.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 0-30 minutes for a time-course experiment).
-
Stop Reaction: Terminate the reaction by adding Stop Buffer.
-
Gel Electrophoresis:
-
Load the reaction products onto a native polyacrylamide gel.
-
Run the gel at 4°C to separate the unwound single-stranded product from the intact duplex substrate.
-
-
Data Acquisition and Analysis:
-
Dry the gel and expose it to a phosphor screen.
-
Visualize the bands using a phosphorimager.
-
Quantify the intensity of the bands corresponding to the unwound and substrate forms. The percentage of unwinding can be calculated as: (% unwound) = [unwound product / (unwound product + substrate)] * 100.
-
Co-Immunoprecipitation (Co-IP) for DHX9 Interaction Analysis
This protocol is used to identify and confirm protein-protein interactions with DHX9 in a cellular context.
Materials:
-
Cell line expressing the proteins of interest
-
Lysis Buffer (e.g., RIPA buffer or a milder buffer like 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween-20, supplemented with protease and phosphatase inhibitors)
-
Antibody specific to DHX9 (for pulldown)
-
Control IgG antibody (from the same species as the DHX9 antibody)
-
Protein A/G magnetic beads or agarose beads
-
Wash Buffer (similar to Lysis Buffer but with lower detergent concentration)
-
SDS-PAGE sample buffer
-
Western blotting reagents and antibodies against the potential interacting partners
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with cold PBS.
-
Lyse the cells in Lysis Buffer on ice for 15-30 minutes.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cell lysate).
-
-
Pre-clearing (Optional but Recommended):
-
Add control IgG and Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with rotation. This step reduces non-specific binding to the beads and antibody.
-
Pellet the beads by centrifugation and transfer the pre-cleared lysate to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-DHX9 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C with rotation to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with Wash Buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the proteins.
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot using antibodies against the suspected interacting proteins to detect their presence in the DHX9 immunoprecipitate.
-
Signaling Pathways and Logical Relationships Involving DHX9
DHX9's enzymatic activities are integral to its function in various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these key relationships.
DHX9 in DNA Damage Response (DDR) and Homologous Recombination (HR)
DHX9 plays a crucial role in the repair of DNA double-strand breaks (DSBs) through homologous recombination. It interacts with key DDR proteins like BRCA1 and the WRN helicase to facilitate DNA end resection and the resolution of complex DNA structures at stalled replication forks.
Caption: DHX9's role in the DNA damage response and homologous recombination.
DHX9 in Innate Immune Signaling
In the cytoplasm, DHX9 can act as a sensor for viral nucleic acids. In the nucleus, it functions as a transcriptional co-activator for interferon-stimulated genes (ISGs) by interacting with STAT1.
Caption: Dual roles of DHX9 in cytoplasmic sensing and nuclear transcription in innate immunity.
Experimental Workflow for Helicase Assay
This diagram illustrates the general workflow for an in vitro helicase assay.
Caption: General workflow for an in vitro helicase assay.
Conclusion
DHX9 is a multifaceted enzyme with critical roles in nucleic acid metabolism. Its ATP-dependent helicase activity is central to its functions in resolving complex nucleic acid structures, thereby ensuring the fidelity of DNA replication and transcription, and maintaining genome integrity. The ability of DHX9 to act on a diverse range of substrates, with a preference for RNA-containing and non-canonical structures, underscores its importance as a key regulator in the cell. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers and drug development professionals seeking to further investigate the enzymatic functions of DHX9 and explore its potential as a therapeutic target in various diseases, including cancer and viral infections. Further research is warranted to elucidate the precise kinetic parameters of its helicase activity on different substrates and to fully unravel the complex regulatory networks in which it participates.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accenttx.com [accenttx.com]
- 4. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
DHX9-IN-5: A Potential Therapeutic Agent Targeting the DHX9 Helicase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
DExH-Box Helicase 9 (DHX9) has emerged as a compelling therapeutic target in oncology and virology due to its critical roles in DNA replication, transcription, RNA processing, and the maintenance of genomic stability.[1][2] Dysregulation of DHX9 activity is a hallmark of numerous cancers, contributing to uncontrolled proliferation and survival.[3] This technical guide provides a comprehensive overview of DHX9-IN-5, a potent inhibitor of DHX9, and the broader therapeutic strategy of DHX9 inhibition. While public data on this compound is currently limited, its high potency warrants further investigation. This document will leverage available information on this compound and other well-characterized DHX9 inhibitors, such as ATX968 and STM11315, to present a detailed understanding of the mechanism of action, experimental validation, and therapeutic potential of targeting DHX9.
Introduction to DHX9
DHX9, also known as RNA Helicase A (RHA), is a ubiquitously expressed enzyme that unwinds DNA and RNA secondary structures in an ATP-dependent manner.[4] Its helicase activity is essential for resolving R-loops (three-stranded nucleic acid structures of a DNA-RNA hybrid and a displaced single-stranded DNA), which can otherwise lead to replication stress and genomic instability.[5] DHX9 is involved in multiple cellular pathways, including DNA replication and repair, transcription, and miRNA processing. Its overexpression has been linked to poor prognosis in various cancers, making it an attractive target for therapeutic intervention.
This compound and Other DHX9 Inhibitors: Quantitative Data
This compound is a highly potent, small molecule inhibitor of the RNA helicase DHX9. The landscape of DHX9 inhibitors is expanding, with other notable compounds like ATX968 and STM11315 demonstrating significant preclinical activity. The following tables summarize the available quantitative data for these inhibitors.
Table 1: In Vitro Potency of DHX9 Inhibitors
| Compound | Assay Type | Target | IC50 / EC50 / Kd | Reference |
| This compound | Biochemical | DHX9 | IC50: 4.3 nM | |
| ATX968 | Helicase Unwinding | DHX9 | IC50: 8 nM | |
| Surface Plasmon Resonance (SPR) | DHX9 | Kd: 1.3 nM | ||
| circBRIP1 Assay | DHX9 | EC50: 54 nM | ||
| STM11315 | RNA Unwinding | DHX9 | IC50: <5 nM | |
| ATPase Activity | DHX9 | IC50: <10 nM |
Table 2: Cellular and In Vivo Activity of DHX9 Inhibitors
| Compound | Model System | Activity | Dosage/Concentration | Reference |
| ATX968 | MSI-H/dMMR Colorectal Cancer Cells | Induces replication stress and DNA damage | 1 µM (2 days) | |
| MSI-H/dMMR Colorectal Cancer Cells | Inhibits proliferation | 10 µM (10 days) | ||
| MSI-H/dMMR Colorectal Cancer Xenograft | Causes significant and durable tumor regression | 300 mg/kg, p.o., twice-daily (56 days) | ||
| STM11315 | MSI-H Tumor Cells (e.g., LS411N) | Induces selective cell killing | <20 nM | |
| MSI-H and other genomically unstable in vivo models | Compelling single-agent anti-tumor activity | Not specified | ||
| Unnamed DHX9 Inhibitor | BRCA LOF Human Xenografts | Robust and significant tumor growth inhibition and regression | 100 mg/kg BID, orally (up to 28 days) |
Mechanism of Action of DHX9 Inhibition
Inhibition of DHX9's helicase activity disrupts the normal processing of nucleic acid structures, leading to a cascade of cellular events that are particularly detrimental to cancer cells reliant on DHX9 for survival.
Induction of R-loops and Replication Stress
DHX9 plays a crucial role in resolving R-loops that form during transcription. Inhibition of DHX9 leads to the accumulation of these structures, which can stall replication forks and induce replication stress. This is particularly toxic to cancer cells with pre-existing genomic instability, such as those with microsatellite instability-high (MSI-H) or deficient mismatch repair (dMMR).
DNA Damage Response and Apoptosis
The unresolved replication stress triggers a DNA damage response (DDR). In cancer cells with compromised DDR pathways (e.g., BRCA loss-of-function), the accumulation of DNA damage overwhelms the cell's repair capacity, leading to cell cycle arrest and ultimately, apoptosis.
Below is a diagram illustrating the proposed mechanism of action for DHX9 inhibitors.
Caption: Mechanism of action of DHX9 inhibitors like this compound.
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize DHX9 inhibitors.
DHX9 Helicase Activity Assay
This assay measures the unwinding of a double-stranded nucleic acid substrate by DHX9.
-
Principle: A fluorophore and a quencher are placed on opposite strands of a nucleic acid duplex. Upon unwinding by DHX9, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.
-
Protocol:
-
Prepare a reaction buffer (e.g., 40 mM HEPES pH 7.5, 20 mM MgCl2, 1 mM DTT, 0.01% Tween 20, 0.01% BSA).
-
Add recombinant DHX9 enzyme (e.g., 2.5 nM final concentration) to a 384-well plate containing serial dilutions of the test compound (e.g., this compound).
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the fluorescently labeled oligonucleotide substrate (e.g., 12.5 nM) and ATP (e.g., 5 µM).
-
Measure the fluorescence kinetically over 30 minutes using a plate reader.
-
Calculate the initial reaction velocity and determine the IC50 value of the inhibitor.
-
References
- 1. Detecting R-Loop Formation Using a Plasmid-Based In Vitro Transcription Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. R-Loop Analysis by Dot-Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of R-Loop Structures by Immunofluorescence Using the S9.6 Monoclonal Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The biology of DHX9 and its potential as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
The Dual-Faceted Role of DHX9 in Viral Replication Cycles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DExH-box helicase 9 (DHX9), also known as RNA Helicase A (RHA) or Nuclear DNA Helicase II (NDH II), is a highly conserved and multifunctional enzyme essential for numerous cellular processes.[1][2] As an NTP-dependent helicase, DHX9 is capable of unwinding DNA and RNA duplexes, as well as more complex nucleic acid structures like R-loops and G-quadruplexes.[1][3] Its functional domains, including two N-terminal double-stranded RNA-binding domains (dsRBDs) and a C-terminal helicase core, allow it to participate in DNA replication, transcription, translation, RNA processing, and the maintenance of genomic stability.[1]
Given its central role in nucleic acid metabolism, DHX9 has emerged as a critical host factor in the context of viral infections. It stands at a crucial crossroads of host-pathogen interactions, exhibiting a paradoxical dual role. Depending on the specific virus and cellular context, DHX9 can function as either a vital component of the host's antiviral defense system or be subverted by viruses to promote their own replication. This guide provides an in-depth technical overview of the multifaceted functions of DHX9 in viral life cycles, presenting quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in this field.
Anti-Viral Functions of DHX9
DHX9 is an integral component of the innate immune system, acting as a pattern recognition receptor (PRR) that detects viral nucleic acids and initiates a defensive cascade.
Nucleic Acid Sensing and Innate Immune Activation
DHX9 acts as a cytosolic sensor for both viral DNA and double-stranded RNA (dsRNA). In myeloid dendritic cells (mDCs), DHX9 recognizes viral dsRNA, a common replication intermediate for many viruses, through its dsRNA-binding motifs. Upon binding, DHX9 interacts with the mitochondrial antiviral-signaling protein (MAVS, also known as IPS-1), a key adaptor in the RIG-I-like receptor (RLR) pathway. This interaction facilitates the activation of transcription factors NF-κB and IRF3, leading to the robust production of type I interferons (IFN-α/β) and other proinflammatory cytokines.
In plasmacytoid dendritic cells (pDCs), DHX9 has been identified as a sensor for CpG DNA, where it interacts with the adaptor protein MyD88 to trigger cytokine responses. Beyond its role as a direct sensor, nuclear DHX9 also functions as a crucial coactivator for the transcription of antiviral genes. Following DNA virus infection, nuclear DHX9 forms a complex with NF-κB p65 and RNA Polymerase II, enhancing the transcription of NF-κB-dependent antiviral genes. This function is dependent on its helicase activity but not on its cytosolic DNA-sensing domain.
Formation of Antiviral Granules
A novel antiviral mechanism employed by DHX9 involves the formation of unique cytoplasmic structures termed "DHX9 antiviral granules." This phenomenon has been observed during infection with oncolytic Myxoma virus (MYXV), a poxvirus. During the late stages of MYXV replication, DHX9 relocates from the nucleus to the cytoplasm, where it forms these distinct granules. These granules are not conventional stress granules but are specifically induced by viral infection. They function by sequestering viral components, including dsRNA and the viral dsRNA-binding protein M029, thereby hijacking elements necessary for the formation of viral replication factories and inhibiting viral protein synthesis.
Quantitative Data on Anti-Viral Effects
The antiviral activity of DHX9 is underscored by experiments showing that its depletion enhances viral replication.
| Virus Family | Virus | Experimental System | Effect of DHX9 Depletion (Knockdown) | Quantitative Measurement | Reference(s) |
| Herpesviridae | Epstein-Barr Virus (EBV) | 293T cells | Increased virion production | ~4-fold increase in infectious titer | |
| Herpesviridae | Epstein-Barr Virus (EBV) | HH514-16 cells | Increased virion production | ~2-fold increase in virion production | |
| Herpesviridae | Epstein-Barr Virus (EBV) | AGSiZ cells | Increased late gene transcripts | ~2- to 3-fold increase in mRNA levels | |
| Poxviridae | Myxoma Virus (MYXV) | Human cancer cells | Enhanced viral replication | Significant enhancement of progeny virus formation | |
| Gammaherpesvirinae | Murine Gammaherpesvirus 68 (MHV-68) | NIH3T3 fibroblasts | Increased viral replication | Enhanced viral protein expression and progeny production |
Visualized Anti-Viral Signaling Pathway
The following diagram illustrates the role of DHX9 as a dsRNA sensor in initiating the innate immune response.
Pro-Viral Functions of DHX9
Contradicting its defensive role, DHX9 is frequently hijacked by a diverse range of viruses to facilitate their replication. Viruses have evolved mechanisms to exploit DHX9's helicase activity and its interactions with cellular machinery for transcription, translation, and reverse transcription.
Enhancement of Viral Gene Expression and Replication
DHX9 has been identified as a pro-viral factor for numerous RNA and DNA viruses.
-
HIV-1: DHX9 plays a multifaceted role in nearly every step of HIV-1 replication. It enhances viral gene transcription by binding to the transactivation response element (TAR) RNA and facilitating the binding of the RNA polymerase II holoenzyme to the proviral DNA. Furthermore, it is involved in HIV-1 mRNA splicing and transport and positively regulates the translation of viral gag mRNA.
-
Influenza A Virus (IAV): DHX9 promotes IAV replication. Recent studies show that the antiviral host factor GBP1P1, a long non-coding RNA, functions by acting as a decoy for DHX9, competing with viral mRNA for DHX9 binding and thereby suppressing viral replication.
-
Hepatitis C Virus (HCV) & Hepatitis B Virus (HBV): DHX9 is a cellular factor involved in the HCV replication process. For HBV, the viral X protein upregulates DHX9, which in turn promotes viral DNA replication. DHX9 also interacts with the host restriction factor APOBEC3B and attenuates its anti-HBV effect.
-
Chikungunya Virus (CHIKV): DHX9 is recruited to CHIKV replication complexes and interacts with non-structural proteins nsP2 and nsP3. It plays a dual role, enhancing the translation of the incoming viral genome while potentially inhibiting RNA replication, suggesting a regulatory function in the viral life cycle.
Role in Reverse Transcription
For retroviruses like HIV-1, DHX9 is not only involved in transcription but is also incorporated into the virion itself. Virion-associated DHX9 acts as a processivity factor for the HIV-1 reverse transcriptase (RT). It enhances the efficiency of reverse transcription, particularly during the elongation phase of (-)cDNA synthesis, before the virus gains access to the new host cell's DHX9.
Quantitative Data on Pro-Viral Effects
The pro-viral activities of DHX9 are demonstrated in studies where its depletion or inhibition reduces viral replication.
| Virus Family | Virus | Experimental System | Effect of DHX9 Depletion (Knockdown) | Quantitative Measurement | Reference(s) |
| Retroviridae | HIV-1 | T cells | Reduced reverse transcription efficiency | Reduced infectivity of virions | |
| Orthomyxoviridae | Influenza A Virus (IAV) | A549 cells | Decreased viral replication | Significant decrease in viral protein and TCID50 | |
| Flaviviridae | Hepatitis C Virus (HCV) | - | Inhibition of replication | Implication as a factor required for replication | |
| Hepadnaviridae | Hepatitis B Virus (HBV) | HepAD38 cells | Decreased viral protein levels | Significant decrease in Large S and Middle S proteins |
Visualized Pro-Viral Mechanism
The diagram below illustrates the pro-viral roles of DHX9 in the HIV-1 life cycle.
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A DNA-sensing–independent role of a nuclear RNA helicase, DHX9, in stimulation of NF-κB–mediated innate immunity against DNA virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
The Core Cellular Pathways Modulated by DHX9 Inhibition: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DExH-box helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a highly conserved enzyme essential for a multitude of cellular processes. Its primary function involves unwinding nucleic acid duplexes, including DNA-DNA, RNA-RNA, and RNA-DNA hybrids, in an ATP-dependent manner. DHX9 plays a critical role in DNA replication, transcription, RNA processing, translation, and the maintenance of genomic stability.[1][2][3] Due to its central role in cellular homeostasis, DHX9 has emerged as a compelling therapeutic target in oncology and virology. This technical guide provides a comprehensive overview of the core cellular pathways modulated by the inhibition of DHX9, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key mechanisms.
DNA Replication and Genomic Stability
DHX9 is a crucial player in ensuring the fidelity and efficiency of DNA replication and maintaining the integrity of the genome. Its inhibition leads to replication stress, DNA damage, and ultimately, cell cycle arrest or apoptosis, particularly in cancer cells with pre-existing DNA repair deficiencies.[1][4]
Resolution of Secondary Nucleic Acid Structures
DHX9 is adept at resolving non-canonical nucleic acid structures that can impede the progression of replication forks. These structures include:
-
R-loops: Three-stranded nucleic acid structures composed of an RNA-DNA hybrid and a displaced single-stranded DNA.
-
G-quadruplexes (G4s): Secondary structures formed in guanine-rich nucleic acid sequences.
-
Triplex DNA (H-DNA): A three-stranded DNA structure.
Inhibition of DHX9's helicase activity leads to the accumulation of these structures, causing replication fork stalling and collapse, which in turn generates DNA double-strand breaks (DSBs).
Interaction with the DNA Damage Response (DDR) Machinery
DHX9 physically and functionally interacts with key proteins of the DNA damage response pathway, most notably BRCA1. Upon DNA damage, DHX9 is recruited to the damage sites and facilitates the recruitment of BRCA1 to promote homologous recombination (HR)-mediated repair. Inhibition of DHX9 impairs this interaction, leading to defective DNA repair.
Quantitative Effects of DHX9 Inhibition on Genomic Stability
The following table summarizes the quantitative effects of DHX9 inhibition on markers of genomic instability.
| Parameter | Cell Line | Method of Inhibition | Observed Effect | Reference |
| R-loop Accumulation | SFPQ-depleted U2OS cells | siRNA knockdown of DHX9 | Significant increase in S9.6 antibody staining intensity, indicative of R-loop accumulation. | |
| SCLC cells | sgRNA-mediated knockout of DHX9 | Significant increase in R-loop levels detected by dot blot and immunofluorescence. | ||
| DNA Damage (γH2AX foci) | SCLC cells | sgRNA-mediated knockout of DHX9 | Strong induction of the DNA double-strand break marker γH2AX. | |
| Ovarian cancer cells | ATX968 inhibitor (1 µM) | Increased γH2AX and pRPA staining, indicative of replication stress. | ||
| Replication Fork Stalling | SCLC cells | sgRNA-mediated knockout of DHX9 | Increased percentage of stalled replication forks as measured by DNA fiber assay. |
Regulation of Gene Expression
DHX9 modulates gene expression at both the transcriptional and post-transcriptional levels. Its inhibition can therefore lead to widespread changes in the cellular transcriptome and proteome.
Transcriptional Regulation
DHX9 acts as a transcriptional co-activator by bridging transcription factors to the RNA Polymerase II (Pol II) complex. It is involved in the transcriptional regulation of numerous genes, including those involved in cell proliferation and survival. For instance, DHX9 has been shown to be a downstream target of the SOX4 transcription factor and to regulate the expression of oncogenes.
RNA Processing and Splicing
DHX9 is a component of the spliceosome and is involved in pre-mRNA splicing. Inhibition of DHX9 can lead to splicing defects, which in turn can contribute to the formation of R-loops and genomic instability.
Quantitative Changes in Gene Expression Upon DHX9 Inhibition
The table below presents examples of quantitative changes in gene expression following DHX9 knockdown.
| Gene | Cell Line | Method of Inhibition | Fold Change in Expression | Reference |
| p53 target genes (subset) | Arf-/-Eμ-myc/Bcl-2 lymphomas | shRNA knockdown of DHX9 | Significant induction | |
| DNA damage-related genes | SCLC cells | sgRNA-mediated knockout of DHX9 | Upregulation | |
| DNA replication-related genes | SCLC cells | sgRNA-mediated knockout of DHX9 | Downregulation | |
| Interferon-stimulated genes (ISGs) | SCLC cells | sgRNA-mediated knockout of DHX9 | Strong induction | |
| NF-κB responsive genes | SCLC cells | sgRNA-mediated knockout of DHX9 | Strong induction |
Modulation of Innate Immunity
A critical consequence of DHX9 inhibition is the activation of the innate immune system, a phenomenon termed "viral mimicry." This is a promising avenue for cancer immunotherapy, as it can turn immunologically "cold" tumors into "hot" tumors that are more susceptible to immune checkpoint blockade.
Activation of the cGAS-STING Pathway
Inhibition of DHX9 leads to the accumulation of cytoplasmic double-stranded DNA (dsDNA) fragments, likely arising from unresolved R-loops and DNA damage. This cytoplasmic dsDNA is sensed by the cyclic GMP-AMP synthase (cGAS), which in turn activates the stimulator of interferon genes (STING) pathway. Activation of the cGAS-STING pathway leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.
NF-κB Signaling
DHX9 is also a known regulator of the NF-κB signaling pathway. It can act as a co-activator for NF-κB-mediated transcription of pro-inflammatory and antiviral genes. The induction of NF-κB signaling upon DHX9 inhibition further contributes to the inflammatory tumor microenvironment.
Quantitative Assessment of the Innate Immune Response to DHX9 Inhibition
The following table provides quantitative data on the activation of the innate immune response following DHX9 inhibition.
| Parameter | Cell Line | Method of Inhibition | Observed Effect | Reference |
| IFNβ secretion | SCLC cells | sgRNA-mediated knockout of DHX9 | Significant increase in secreted IFNβ detected by ELISA. | |
| ISG expression (e.g., IFNB, CXCL10) | SCLC cells | sgRNA-mediated knockout of DHX9 | Strong upregulation measured by qRT-PCR. | |
| p-IRF3 and p-TBK1 levels | SCLC cells | sgRNA-mediated knockout of DHX9 | Increased levels of phosphorylated IRF3 and TBK1, key markers of STING pathway activation. | |
| cGAMP levels | SCLC cells | sgRNA-mediated knockout of DHX9 | Increased levels of cGAMP, the second messenger produced by cGAS, detected by ELISA. | |
| NF-κB target gene expression | HCT116 cells | shRNA knockdown of DHX9 | Downregulation of NF-κB target genes. |
Cell Cycle Progression and Apoptosis
The cellular insults caused by DHX9 inhibition, including replication stress, DNA damage, and R-loop accumulation, converge on the cell cycle machinery, leading to either cell cycle arrest or apoptosis.
Activation of the p53 Pathway
DHX9 suppression has been shown to activate the p53 signaling pathway. Activated p53 can induce the expression of cell cycle inhibitors like p21, leading to G1/S or G2/M arrest, or pro-apoptotic factors like PUMA and BAX, triggering programmed cell death.
Quantitative Effects of DHX9 Inhibition on Cell Fate
The table below summarizes the quantitative outcomes of DHX9 inhibition on cell cycle and apoptosis.
| Parameter | Cell Line | Method of Inhibition | Observed Effect | Reference |
| Cell Proliferation (IC50) | MSI-H/dMMR colorectal cancer cells | ATX968 inhibitor | IC50 values in the nanomolar to low micromolar range. | |
| Apoptosis (Annexin V positivity) | Multiple tumor cell lines | shRNA knockdown of DHX9 | 1.4 to 3.7-fold increase in apoptosis. | |
| Colorectal cancer cells | shRNA knockdown of DHX9 | Significant increase in Annexin V positive cells. | ||
| Cell Cycle Arrest | p53-deficient mouse embryonic fibroblasts | shRNA knockdown of DHX9 | G0/G1 cell cycle arrest. | |
| BRCA-deficient breast and ovarian cancer cells | ATX968 inhibitor | S-G2 phase cell cycle arrest. |
Visualizing the Pathways and Workflows
Signaling Pathways Modulated by DHX9 Inhibition
Caption: Overview of cellular pathways activated upon DHX9 inhibition.
Experimental Workflow: siRNA-mediated Knockdown of DHX9 and Analysis of Downstream Effects
Caption: A typical experimental workflow for studying the effects of DHX9 knockdown.
Detailed Experimental Protocols
siRNA-mediated Knockdown of DHX9
Objective: To transiently reduce the expression of DHX9 in cultured cells.
Materials:
-
DHX9-targeting siRNA and non-targeting control siRNA (e.g., from Sigma-Aldrich)
-
Lipofectamine 2000 (Thermo Fisher Scientific)
-
Opti-MEM I Reduced Serum Medium (Thermo Fisher Scientific)
-
Cell culture medium and plates
-
Cells of interest (e.g., LNCaP, SCLC cell lines)
Procedure:
-
Seed cells in 6-well plates to achieve 30-50% confluency on the day of transfection.
-
For each well, dilute 50 nM of siRNA into 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine 2000 into 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
Add the 500 µL of siRNA-lipid complex to each well containing cells and fresh medium.
-
Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before harvesting for downstream analysis.
-
Validate knockdown efficiency by Western blot and/or qRT-PCR.
Immunofluorescence Staining for R-loops (S9.6 Antibody)
Objective: To visualize and quantify R-loops in situ.
Materials:
-
Cells cultured on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.5% Triton X-100 in PBS
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBST (PBS with 0.1% Tween-20)
-
S9.6 primary antibody (Kerafast)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
Block with 5% BSA in PBST for 1 hour at room temperature.
-
Incubate with S9.6 primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with Alexa Fluor-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
Counterstain with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount coverslips onto microscope slides using mounting medium.
-
Image using a fluorescence microscope and quantify the signal intensity using appropriate software (e.g., ImageJ).
DNA Fiber Assay for Replication Fork Dynamics
Objective: To analyze the dynamics of DNA replication forks at the single-molecule level.
Materials:
-
5-Chloro-2'-deoxyuridine (CldU) and 5-Iodo-2'-deoxyuridine (IdU) (Sigma-Aldrich)
-
Spreading buffer: 200 mM Tris-HCl pH 7.4, 50 mM EDTA, 0.5% SDS
-
Fixing solution: 3:1 Methanol:Acetic Acid
-
2.5 M HCl
-
Primary antibodies: anti-BrdU (for CldU) and anti-BrdU (for IdU)
-
Alexa Fluor-conjugated secondary antibodies
-
Microscope slides
Procedure:
-
Pulse-label cells sequentially with CldU (e.g., 20 µM for 20 minutes) and then with IdU (e.g., 100 µM for 20 minutes).
-
Harvest and resuspend cells in PBS at a concentration of 2.5 x 10^5 cells/mL.
-
Mix 2.5 µL of cell suspension with 7.5 µL of spreading buffer on a microscope slide.
-
After 2-5 minutes, tilt the slide to allow the DNA to spread.
-
Air dry and fix the DNA fibers with 3:1 methanol:acetic acid for 10 minutes.
-
Denature the DNA with 2.5 M HCl for 30 minutes.
-
Block with 5% BSA in PBST for 1 hour.
-
Incubate with primary antibodies against CldU and IdU for 1 hour.
-
Wash and incubate with corresponding Alexa Fluor-conjugated secondary antibodies for 45 minutes.
-
Mount and visualize the DNA fibers using a fluorescence microscope.
-
Measure the lengths of the CldU and IdU tracks to determine replication fork speed and stalling.
Conclusion
Inhibition of DHX9 triggers a complex and interconnected network of cellular responses, primarily centered around the induction of genomic instability and the activation of innate immune signaling. The accumulation of R-loops and other non-canonical nucleic acid structures upon DHX9 inhibition leads to replication stress and DNA damage, which in turn activates the p53 and DNA damage response pathways, culminating in cell cycle arrest or apoptosis. Concurrently, the presence of aberrant nucleic acids in the cytoplasm engages the cGAS-STING and NF-κB pathways, leading to a robust pro-inflammatory and anti-viral state. This dual effect of inducing direct tumor cell killing and promoting a more immunogenic tumor microenvironment makes DHX9 a highly attractive target for the development of novel cancer therapies. Further research into the context-dependent roles of DHX9 and the development of more specific and potent inhibitors will be crucial for translating these findings into clinical applications.
References
- 1. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Interactome of DHX9 Protein
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the DExH-Box Helicase 9 (DHX9) protein interactome. DHX9, also known as RNA Helicase A (RHA) or Nuclear DNA Helicase II (NDH II), is a highly conserved and multifunctional enzyme critical to numerous cellular processes.[1][2] As a member of the Superfamily 2 (SF2) of DExH-box helicases, it utilizes the energy from NTP hydrolysis to unwind complex nucleic acid structures, including double-stranded (ds) DNA, dsRNA, and RNA/DNA hybrids.[1][2] Its functional versatility is underscored by its participation in DNA replication, transcription, translation, RNA processing and transport, microRNA biogenesis, and the maintenance of genomic stability.[1]
Given its central role in gene regulation and its frequent dysregulation in diseases such as cancer and viral infections, DHX9 and its network of interactions represent a significant area of investigation for therapeutic development. This guide summarizes the known protein and nucleic acid partners of DHX9, details the experimental protocols used to identify these interactions, and visualizes its involvement in key signaling pathways.
The DHX9 Interactome: A Network of Cellular Regulation
The vast number of DHX9's interacting partners reflects its deep integration into the cellular machinery. These interactions are often mediated by its distinct functional domains, including two N-terminal dsRNA-binding domains (dsRBDs), a conserved helicase core, and C-terminal domains that facilitate nuclear transport and substrate binding.
Protein-Protein Interactions (PPIs)
DHX9 serves as a crucial node in the cellular protein interaction network, often acting as a scaffold or bridging factor to assemble larger functional complexes. It associates with proteins involved in DNA replication and repair (e.g., BRCA1, PCNA, WRN, PARP1), transcriptional regulation (e.g., RNA Polymerase II, CREBBP, RELA, STAT1), RNA processing and transport (e.g., NUP98, SF3B1), and innate immunity (e.g., MYD88, NLRP9). Furthermore, numerous viruses hijack DHX9, and it interacts with viral proteins such as the Chikungunya virus nsP3 and the Epstein-Barr virus (EBV) SM protein to facilitate viral replication.
Protein-Nucleic Acid Interactions
DHX9's helicase activity is central to its function, and it binds to a wide array of nucleic acid structures. In vitro studies have confirmed its ability to bind both DNA and RNA. It shows a preference for unwinding RNA-containing duplexes and substrates with a 3' single-stranded tail, a common feature at replication forks. DHX9 is also one of the few helicases known to resolve G-quadruplex structures in both DNA and RNA. A critical function of DHX9 is the resolution of R-loops—three-stranded nucleic acid structures consisting of an RNA/DNA hybrid and a displaced single-stranded DNA—which are potent sources of genomic instability if left unresolved.
Quantitative Data Summary
The following tables summarize the known interactors of the DHX9 protein, categorized by molecule type.
Table 1: DHX9 Protein Interactors
| Interacting Protein | Function/Role in Interaction | Cellular Process |
| DNA Replication & Repair | ||
| BRCA1 | Direct interaction; links BRCA1 to the RNA Pol II holoenzyme. | DNA Damage Response, Genomic Stability |
| PCNA | Association with replication protein. | DNA Replication |
| Topoisomerase IIα (TOP2A) | Stimulates TOP2A-mediated DNA relaxation. | DNA Replication, Chromatin Remodeling |
| WRN | Interaction inhibits DHX9's helicase activity and stimulates WRN's exonuclease activity. | DNA Replication and Repair |
| Ku86 (XRCC5) | RNA-dependent interaction. | Non-Homologous End Joining (NHEJ) DNA Repair |
| PARP1 | Co-interaction to prevent R-loop-associated DNA damage. | DNA Damage Response, R-loop Resolution |
| Transcription | ||
| RNA Polymerase II | Acts as a bridging factor between RNA Pol II and transcription factors. | Transcription |
| CREBBP (CBP) | Binds directly to recruit RNA Pol II to CREB/CBP complexes. | Transcriptional Activation |
| RELA (p65) | Direct interaction; activates NF-κB-mediated transcription. | NF-κB Signaling, Inflammation |
| STAT1 | Inducible interaction upon IFN-β stimulation to transcribe ISGs. | Innate Immunity, Interferon Signaling |
| RNA Processing & Translation | ||
| DICER1 | Component of the RISC loading complex. | microRNA Biogenesis |
| NUP98 | RNA-dependent interaction; regulates transcription and splicing. | mRNA Splicing and Export |
| TARBP2 | siRNA-dependent interaction in the RISC loading complex. | RNA Interference (RNAi) |
| EIF2AK2/PKR | Dependent on kinase activation. | Translational Control, Antiviral Response |
| HNRNPC, Sam68, TIA1 | Interaction with splicing factors. | Alternative Splicing |
| Innate Immunity | ||
| MYD88 | Direct interaction; role as a cytosolic DNA/RNA sensor. | Innate Immune Signaling |
| NLRP9 | Binds dsRNA during rotavirus infection to trigger inflammasome activation. | Inflammasome Activation |
| Viral Proteins | ||
| Chikungunya virus nsP3 | Recruitment to viral replication complexes. | Viral Replication |
| EBV SM protein | SM colocalizes with and may counteract the antiviral function of DHX9. | Viral Lytic Replication |
| HIV-1 Proteins | Enhances HIV-1 transcription and mRNA transport. | Viral Replication Cycle |
Table 2: DHX9 Nucleic Acid Interactors
| Nucleic Acid Type | Context / Function |
| dsDNA / ssDNA | Binds and unwinds DNA; involved in replication and repair. |
| dsRNA / ssRNA | Binds and unwinds RNA; involved in transcription, translation, and RNA processing. |
| RNA/DNA Hybrids | Resolves hybrids to maintain genomic stability. |
| R-loops | Suppresses R-loop formation to prevent DNA damage and facilitate transcription termination. |
| G-quadruplexes | Unwinds both DNA and RNA G-quadruplex structures. |
| Viral RNA (e.g., HIV-1 TAR) | Binds to viral RNA elements to regulate viral gene expression and replication. |
| Inverted-repeat Alu elements | Neutralizes harmful dsRNA structures formed by retrotransposon elements. |
DHX9 in Cellular Signaling Pathways
DHX9 is a key component of multiple signaling cascades. Its ability to interact with both proteins and nucleic acids allows it to function at critical junctures in pathways controlling inflammation, immunity, and cell fate.
DHX9 in NF-κB Signaling
In both cancer and innate immunity, DHX9 functions as a coactivator for the NF-κB pathway. It directly interacts with the p65 (RELA) subunit of NF-κB and with RNA Polymerase II. This bridging function is crucial for recruiting the transcriptional machinery to NF-κB target genes, thereby enhancing their expression and promoting inflammatory responses or malignant phenotypes.
Caption: DHX9 as a coactivator in the NF-κB signaling pathway.
DHX9 in the Innate Immune Response
DHX9 plays a dual role in the innate immune system as a cytosolic sensor of foreign nucleic acids and a nuclear coactivator for interferon-stimulated genes (ISGs). In the cytoplasm of specific immune cells, DHX9 can detect viral dsRNA or CpG-DNA, interacting with adaptors like MYD88 or MAVS to initiate a signaling cascade that leads to the production of type I interferons (IFNs). Following IFN signaling, DHX9 acts in the nucleus, where it binds to the transcription factor STAT1 to facilitate the recruitment of RNA Polymerase II and drive the expression of antiviral ISGs.
Caption: Dual roles of DHX9 in innate immune signaling.
Experimental Protocols for Interactome Discovery
Identifying the interacting partners of DHX9 is crucial for understanding its function. Several core methodologies are employed for this purpose, each with distinct advantages.
Co-Immunoprecipitation coupled with Mass Spectrometry (Co-IP-MS)
This is a gold-standard technique for identifying protein-protein interactions within a cellular context. The protocol involves using an antibody to capture DHX9 from a cell lysate, thereby "pulling down" any proteins that are bound to it. These associated proteins are then identified using mass spectrometry.
Detailed Protocol Steps:
-
Cell Culture and Lysis: Grow cells (e.g., HeLa, 293T) to ~80-90% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors to preserve protein complexes.
-
Lysate Pre-clearing: Centrifuge the lysate to pellet cellular debris. To reduce non-specific binding, incubate the supernatant with protein A/G-agarose or magnetic beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody specific to DHX9 (or an isotype control IgG) overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a low-pH elution buffer (e.g., 0.1 M glycine, pH 2.5) or by boiling in SDS-PAGE sample buffer.
-
Mass Spectrometry Analysis: The eluted proteins are typically resolved by SDS-PAGE, followed by in-gel digestion (e.g., with trypsin). The resulting peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins in the complex.
Caption: General workflow for Co-Immunoprecipitation Mass Spectrometry (Co-IP-MS).
Yeast Two-Hybrid (Y2H) Screening
The Y2H system is a powerful genetic method for discovering binary protein-protein interactions in vivo. It relies on the reconstitution of a functional transcription factor when two interacting proteins bring a separated DNA-binding domain (DB) and activation domain (AD) into proximity.
Detailed Protocol Steps:
-
Plasmid Construction: The "bait" protein (DHX9) is cloned into a vector as a fusion with a DNA-binding domain (e.g., GAL4-DB). A cDNA library of potential "prey" proteins is cloned into a second vector as fusions with a transcriptional activation domain (e.g., GAL4-AD).
-
Yeast Transformation: The bait plasmid is transformed into a specific yeast reporter strain. Subsequently, the prey library plasmids are transformed into the same yeast strain.
-
Selection and Screening: Yeast cells are plated on selective media. If the bait and a prey protein interact, the DB and AD are brought together, activating reporter genes (e.g., HIS3, ADE2, lacZ). Only yeast containing an interacting pair can grow on the selective medium and/or will exhibit a color change (e.g., turn blue on X-gal plates).
-
Identification of Interactors: Plasmids from the positive yeast colonies are isolated, and the prey cDNA insert is sequenced to identify the interacting protein.
-
Validation: Putative interactions should be validated by re-testing in the Y2H system and through orthogonal methods like Co-IP.
RNA/DNA Hybrid Interactome Profiling
To specifically identify proteins that associate with R-loops and RNA/DNA hybrids, an affinity purification method using the S9.6 antibody, which specifically recognizes these structures, can be employed. This approach was instrumental in identifying DHX9 as a key factor in R-loop biology.
Detailed Protocol Steps:
-
Crosslinking and Sonication: Cells are crosslinked with formaldehyde to stabilize in vivo protein-nucleic acid interactions. The chromatin is then isolated and sonicated to produce fragments of a manageable size.
-
Immunoprecipitation with S9.6: The fragmented chromatin is incubated with the S9.6 antibody (or an IgG control), which is captured on magnetic beads. This specifically pulls down RNA/DNA hybrid structures along with any associated proteins.
-
Washing and Elution: The beads are washed extensively to remove non-specific binders. The protein-nucleic acid complexes are then eluted.
-
Crosslink Reversal and Protein Identification: The crosslinks are reversed by heating. The proteins in the eluate are then identified by mass spectrometry, revealing the "RNA/DNA hybrid interactome."
References
Methodological & Application
Application Notes and Protocols for Dhx9-IN-5 Treatment in Cell Culture
For Research Use Only.
Introduction
Dhx9-IN-5 is a potent and selective small-molecule inhibitor of DExH-Box Helicase 9 (DHX9), an ATP-dependent RNA/DNA helicase.[1] DHX9 plays a crucial role in a multitude of cellular processes, including transcription, translation, DNA replication, and the maintenance of genomic stability.[2][3] Elevated expression of DHX9 has been observed in various cancer types and is often associated with poor prognosis.[2][4]
Inhibition of DHX9 has emerged as a promising therapeutic strategy in oncology. Treatment of cancer cells with DHX9 inhibitors, or suppression of DHX9 expression, has been shown to induce replication stress, cell-cycle arrest, and apoptosis, particularly in cancer cells with high microsatellite instability (MSI-H) and deficient mismatch repair (dMMR). Furthermore, DHX9 inhibition can trigger a tumor-intrinsic interferon response, suggesting a potential role in enhancing anti-tumor immunity.
These application notes provide detailed protocols for the in vitro use of this compound in cell culture, including methods for assessing its effects on cell viability, cell cycle progression, and relevant signaling pathways. The protocols are intended for researchers, scientists, and drug development professionals.
Data Presentation
Table 1: In Vitro Activity of DHX9 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 / EC50 | Reference |
| This compound | - | - | 4.3 nM (biochemical assay) | |
| ATX968 | MSI-H/dMMR Colorectal Cancer Cell Lines | Colorectal Cancer | < 1 µM | |
| ATX968 | MSS Colorectal Cancer Cell Lines | Colorectal Cancer | > 1 µM | |
| ATX968 | circBRIP1 expressing cells | - | 0.054 µM |
Note: ATX968 is another potent and selective DHX9 inhibitor, and its cellular activity data is provided as a reference for the expected effects of this compound.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (specific to the cell line)
-
Sterile microcentrifuge tubes
Protocol:
-
Stock Solution (10 mM):
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
-
Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations for treatment.
-
It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A starting range of 1 nM to 10 µM is suggested.
-
Ensure the final concentration of DMSO in the cell culture medium is consistent across all treatments, including the vehicle control, and does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is adapted from a method used for another DHX9 inhibitor, ATX968.
Materials:
-
Cancer cell lines of interest
-
96-well opaque-walled plates
-
This compound working solutions
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well opaque-walled plate at a density of 2,000-10,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add the desired concentrations of this compound or vehicle control (medium with the same percentage of DMSO) to the wells.
-
Incubate the plate for the desired treatment duration (e.g., 48, 72, or up to 10 days). For longer incubation times, the medium and compound may need to be replaced every 3-5 days.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence from a well containing only medium.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is based on a general method for cell cycle analysis.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound working solutions
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.
-
After 24 hours, treat the cells with the desired concentrations of this compound or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Decant the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Use the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis
Materials:
-
Cancer cell lines
-
6-well or 10 cm plates
-
This compound working solutions
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-DHX9, anti-phospho-H2A.X, anti-PARP, anti-Caspase-3, anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis and Protein Quantification:
-
Seed and treat cells with this compound as described in the previous protocols.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to ensure equal protein loading.
-
Visualization of Signaling Pathways and Experimental Workflow
Caption: Signaling pathway activated by DHX9 inhibition.
Caption: General experimental workflow for this compound treatment.
References
Application Notes and Protocols for Dhx9-IN-5 in Cancer Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dhx9-IN-5, also known as ATX-968, is a potent and selective small molecule inhibitor of DExH-Box Helicase 9 (DHX9). DHX9 is an ATP-dependent RNA/DNA helicase that plays a crucial role in various cellular processes, including DNA replication, transcription, and maintenance of genomic stability.[1][2][3] In numerous cancers, DHX9 is overexpressed and contributes to malignant phenotypes, making it a compelling therapeutic target.[2][4] this compound offers a valuable tool for investigating the therapeutic potential of DHX9 inhibition in preclinical cancer models. These application notes provide detailed protocols for utilizing this compound in cancer research, focusing on in vitro and in vivo models.
Mechanism of Action
This compound (ATX-968) is an allosteric inhibitor that binds to a pocket distinct from the ATP-binding site of DHX9. This binding event inhibits the helicase's unwinding activity, leading to the accumulation of RNA-DNA hybrids (R-loops) and other secondary nucleic acid structures. The unresolved R-loops induce replication stress and DNA damage, which in turn trigger cell cycle arrest and apoptosis, particularly in cancer cells with high levels of microsatellite instability (MSI-H) and deficient mismatch repair (dMMR).
Data Presentation
In Vitro Efficacy of this compound (ATX-968)
| Cell Line | Cancer Type | MSI Status | IC50 (µM) | Reference |
| LS411N | Colorectal Cancer | MSI-H/dMMR | < 1 | |
| HCT116 | Colorectal Cancer | MSI-H/dMMR | < 1 | |
| SNU407 | Colorectal Cancer | MSI-H | < 1 | |
| NCI-H747 | Colorectal Cancer | MSS/pMMR | > 1 | |
| HT29 | Colorectal Cancer | MSS | > 1 | |
| SW480 | Colorectal Cancer | MSS/pMMR | > 1 |
In Vivo Efficacy of this compound (ATX-968) in a Colorectal Cancer Xenograft Model
| Animal Model | Cell Line | Treatment | Dosing Schedule | Tumor Growth Inhibition | Reference |
| Nude Mice | LS411N (MSI-H) | ATX-968 (300 mg/kg) | Oral, twice daily for 28 days | Significant and durable tumor regression | |
| Nude Mice | SW480 (MSS) | ATX-968 | Oral, twice daily | No significant tumor growth inhibition |
Signaling Pathways
Experimental Protocols
Experimental Workflow Overview
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., LS411N, HCT116, NCI-H747)
-
This compound (ATX-968)
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.01 to 10 µM. Remove the old medium and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
This compound (ATX-968)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 1 µM) or vehicle control for 48-72 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
This compound (ATX-968)
-
6-well plates
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 1 µM) or vehicle control for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the supernatant, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 4: Western Blot Analysis
Objective: To assess the effect of this compound on the expression and phosphorylation of key proteins in relevant signaling pathways.
Materials:
-
Cancer cell lines
-
This compound (ATX-968)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-DHX9, anti-phospho-H2AX (γH2AX), anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with this compound (e.g., 1 µM) for various time points (e.g., 24, 48, 72 hours). Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.
Protocol 5: In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical mouse model.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
MSI-H cancer cell line (e.g., LS411N)
-
Matrigel
-
This compound (ATX-968) formulated for oral administration
-
Calipers
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 5-10 x 10^6 LS411N cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment and vehicle control groups.
-
Treatment: Administer this compound (e.g., 30-300 mg/kg) or vehicle control orally, twice daily.
-
Monitoring: Measure tumor volume with calipers every 2-3 days and monitor the body weight of the mice.
-
Endpoint: At the end of the study (e.g., 28 days) or when tumors in the control group reach the maximum allowed size, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki-67 and cleaved caspase-3).
References
- 1. selleckchem.com [selleckchem.com]
- 2. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a DHX9 Inhibitor in In Vivo Animal Studies
Note: No specific public data was found for a compound designated "Dhx9-IN-5". The following application notes and protocols are based on currently available information for potent and selective DHX9 inhibitors used in preclinical in vivo animal studies, such as the tool compounds and specific named inhibitors mentioned in recent cancer research literature.
Introduction
DExH-Box Helicase 9 (DHX9) is a multifunctional enzyme involved in critical cellular processes including DNA replication, transcription, and maintenance of genomic stability.[1][2] It plays a significant role in resolving secondary DNA and RNA structures like R-loops and G-quadruplexes.[2][3][4] In several types of cancer, particularly those with deficiencies in DNA damage repair pathways (e.g., BRCA1/2 loss-of-function), tumor cells exhibit a heightened dependency on DHX9 for survival. Inhibition of DHX9 in such contexts leads to increased replication stress, DNA damage, and subsequent cell cycle arrest and apoptosis, making it a promising therapeutic target. These application notes provide a summary of available in vivo dosing information and a general protocol for evaluating DHX9 inhibitors in animal models.
Data Presentation: In Vivo Dosage of DHX9 Inhibitors
The following table summarizes the reported in vivo dosage and administration data for representative DHX9 inhibitors in mouse xenograft models.
| Compound ID | Animal Model | Cancer Type | Dosage and Route | Treatment Duration | Outcome | Reference |
| DHX9 Inhibitor (Tool Compound) | Human Xenografts | Triple-Negative Breast Cancer, High-Grade Serous Ovarian Cancer (with BRCA LOF) | 100 mg/kg, Oral (BID) | Up to 28 days | Well-tolerated, robust tumor growth inhibition and regression. | |
| ATX666 | Human Xenografts | Triple-Negative Breast Cancer, High-Grade Serous Ovarian Cancer (with BRCA1/2 LOF) | Not specified, Oral | Not specified | Leads to S-G2 phase cell cycle arrest and apoptosis. | |
| Unnamed DHX9 Inhibitor | PDX Models | Triple-Negative Breast Cancer (BRCA altered) and dMMR/MSI-H | 45 mg/kg, Oral (BID) | Not specified | Enriched sensitivity in BRCA altered (75%) and dMMR/MSI-H (68%) models. |
Signaling Pathway of DHX9 Inhibition
DHX9 is a key regulator of genomic stability and is implicated in multiple signaling pathways, including the NF-κB pathway. In some cancers, DHX9 enhances the transcriptional activity of NF-κB, promoting malignant phenotypes. The primary anti-cancer mechanism of DHX9 inhibitors, however, is believed to be through the induction of replication stress. By preventing the resolution of R-loops and G-quadruplexes, DHX9 inhibition leads to an accumulation of DNA damage. In cancer cells with compromised DNA damage repair (DDR) pathways, this additional stress cannot be resolved, leading to cell cycle arrest and apoptosis.
Caption: DHX9 inhibition mechanism and its impact on DNA damage and NF-κB signaling.
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment of a DHX9 Inhibitor in a Human Tumor Xenograft Mouse Model
This protocol outlines a typical study to evaluate the anti-tumor efficacy of a DHX9 inhibitor in immunodeficient mice bearing human cancer cell line-derived xenografts.
1. Materials and Reagents
-
DHX9 inhibitor compound
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
Human cancer cell line with known DDR deficiency (e.g., BRCA1/2 mutant ovarian or breast cancer cells)
-
Female athymic nude mice (or other appropriate immunodeficient strain), 6-8 weeks old
-
Matrigel (or similar basement membrane matrix)
-
Sterile PBS, cell culture medium (e.g., RPMI-1640), trypsin
-
Syringes and gavage needles
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
Tissue collection and preservation reagents (formalin, RNAlater, liquid nitrogen)
2. Experimental Workflow
Caption: Experimental workflow for an in vivo efficacy study of a DHX9 inhibitor.
3. Detailed Methodology
-
Cell Preparation and Implantation:
-
Culture the selected human cancer cells under standard conditions.
-
Harvest cells during the logarithmic growth phase using trypsin and wash with sterile PBS.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Allow tumors to grow. Monitor tumor size by caliper measurements 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach an average volume of approximately 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Formulation and Administration:
-
Prepare the DHX9 inhibitor formulation by suspending the compound in the vehicle solution (e.g., 0.5% methylcellulose). Ensure homogeneity by vortexing or sonicating.
-
Administer the DHX9 inhibitor orally via gavage at the determined dose (e.g., 100 mg/kg). For a BID (twice daily) schedule, administrations should be approximately 12 hours apart.
-
The control group should receive an equivalent volume of the vehicle solution on the same schedule.
-
-
In-Life Monitoring:
-
Record tumor volume and body weight for each animal 2-3 times per week.
-
Conduct daily health monitoring for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
The study should continue for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified endpoint volume (e.g., 2000 mm³).
-
-
Endpoint and Tissue Collection:
-
At the end of the study, euthanize the mice according to approved institutional guidelines.
-
Excise the tumors, weigh them, and photograph them.
-
Divide the tumor tissue for various analyses:
-
Fix a portion in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
Snap-freeze a portion in liquid nitrogen for Western blot or other molecular analyses.
-
Place a portion in an RNA stabilization solution (e.g., RNAlater) for gene expression analysis.
-
-
4. Data Analysis
-
Calculate the mean tumor volume and standard error of the mean (SEM) for each group at each time point.
-
Assess treatment efficacy by calculating the Tumor Growth Inhibition (TGI) percentage.
-
Analyze body weight data to evaluate the tolerability of the treatment.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences between treatment and control groups.
-
Conduct IHC to assess biomarkers of target engagement and downstream effects (e.g., γH2AX for DNA damage, Ki-67 for proliferation).
References
Application Notes and Protocols for Dhx9-IN-5 Reconstitution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dhx9-IN-5 is a potent and selective inhibitor of the DExH-Box Helicase 9 (DHX9), also known as RNA Helicase A (RHA).[1][2] DHX9 is an ATP-dependent RNA helicase that plays a crucial role in various cellular processes, including DNA replication, transcription, translation, RNA processing and transport, and the maintenance of genomic stability.[3] Its multifaceted roles have implicated DHX9 in the pathogenesis of cancer and viral infections, making it a compelling therapeutic target.[4][5] this compound offers a valuable tool for investigating the biological functions of DHX9 and for preclinical studies exploring its therapeutic potential.
These application notes provide detailed protocols for the reconstitution, handling, and storage of this compound to ensure its optimal performance in various experimental settings.
Product Information
| Product Name | This compound (also known as compound 277) |
| Target | DExH-Box Helicase 9 (DHX9) |
| IC₅₀ | 4.3 nM |
| Molecular Formula | C₂₃H₂₄ClN₅O₄S |
| Molecular Weight | 501.99 g/mol |
| Appearance | Solid, white to off-white powder |
| CAS Number | 2973398-17-1 |
Solubility Data
This compound exhibits solubility in various solvents, with Dimethyl Sulfoxide (DMSO) being the recommended solvent for preparing stock solutions for in vitro studies. For in vivo applications, specific formulations are required to ensure solubility and bioavailability.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (199.21 mM) | Requires sonication. Use freshly opened, anhydrous DMSO as it is hygroscopic. |
Table 2: Formulations for In Vivo Administration
| Formulation | Composition | Achievable Concentration |
| PEG300/Tween-80/Saline | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (9.96 mM) |
| Corn Oil | 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (9.96 mM) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO for In Vitro Use
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, use 0.502 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the vial in an ultrasonic bath for 10-15 minutes. Gentle heating (37°C) can also aid dissolution.
-
Once a clear solution is obtained, aliquot the stock solution into smaller volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Caption: Workflow for preparing a this compound stock solution.
Protocol 2: Preparation of a Dosing Solution for In Vivo Use (PEG300/Tween-80/Saline Formulation)
This protocol describes the preparation of a dosing solution of this compound for in vivo administration using a common vehicle.
Materials:
-
This compound stock solution in DMSO (e.g., 50 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
To prepare 1 mL of a 5 mg/mL dosing solution, start with 100 µL of a 50 mg/mL this compound stock solution in DMSO.
-
In a sterile tube, add 400 µL of PEG300 to the 100 µL of DMSO stock solution.
-
Mix thoroughly by vortexing until a clear solution is obtained.
-
Add 50 µL of Tween-80 to the mixture and vortex again to ensure homogeneity.
-
Add 450 µL of sterile saline to the solution to bring the final volume to 1 mL.
-
Vortex the final solution until it is clear and homogenous. The final concentration of this compound will be 5 mg/mL.
-
The prepared dosing solution should be used immediately.
Signaling Pathway Context
DHX9 is a multifunctional protein that participates in several critical cellular signaling pathways. Its inhibition by this compound can modulate these pathways, which are often dysregulated in cancer. One key pathway involves DHX9's role in transcription and its interaction with transcription factors like NF-κB and STAT1, as well as its involvement in DNA damage response through its association with BRCA1.
Caption: Simplified overview of DHX9 signaling interactions.
Storage and Stability
Proper storage of this compound is crucial to maintain its activity.
-
Solid Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.
-
DMSO Stock Solution: Store in aliquots at -20°C for up to 1 month or at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.
Safety Precautions
This compound is for research use only and is not intended for human or veterinary use. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area. For further safety information, refer to the Safety Data Sheet (SDS).
References
Application Notes: Immunofluorescence Staining for DHX9 Localization After Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to visualizing and quantifying the subcellular localization of DExH-Box Helicase 9 (DHX9) using immunofluorescence (IF) microscopy following various cellular treatments. DHX9, also known as RNA Helicase A (RHA), is a multifunctional protein involved in a myriad of cellular processes including transcription, translation, RNA processing, and the maintenance of genomic stability.[1] Its localization is predominantly nuclear, but it can shuttle to the cytoplasm or form distinct nuclear foci in response to specific cellular stresses and treatments, making its subcellular distribution a key indicator of its functional state.
Understanding the spatial dynamics of DHX9 is critical in various research contexts. For instance, in oncology, DHX9's role is complex, acting as either a tumor suppressor or an oncogene depending on the cellular context.[1] Its relocalization can be indicative of cellular responses to DNA damage, viral infection, or transcriptional inhibition. Therefore, accurately assessing DHX9 localization through immunofluorescence is a valuable tool for researchers in basic science and drug development.
Key Applications:
-
DNA Damage Response: Upon treatment with DNA damaging agents like camptothecin, DHX9 has been observed to accumulate in nuclear foci, where it colocalizes with DNA damage markers such as γH2AX.[2] This suggests a direct role for DHX9 in the DNA damage response (DDR) pathway.
-
Viral Infection: Certain viral infections can induce the translocation of DHX9 from the nucleus to the cytoplasm, where it can form distinct antiviral granules.[3] This highlights its role in the innate immune response to viral pathogens.
-
Transcriptional Inhibition: Inhibition of transcription can cause DHX9 to relocalize within the nucleus, often concentrating in the nucleolus.[1] This dynamic behavior underscores its involvement in transcriptional regulation.
-
Drug Discovery: Monitoring changes in DHX9 localization can serve as a cellular biomarker for the efficacy and mechanism of action of novel therapeutic compounds, particularly those targeting DNA repair pathways or viral replication.
Data Presentation: Quantitative Analysis of DHX9 Localization
The following table summarizes expected changes in DHX9 localization in response to various treatments, based on published findings. Quantitative analysis of immunofluorescence images can be performed using image analysis software to determine parameters such as the nuclear-to-cytoplasmic fluorescence intensity ratio, the number and intensity of nuclear foci, or colocalization coefficients with other proteins of interest.
| Treatment | Cell Line Example | Expected Change in DHX9 Localization | Method of Quantification | Reference |
| Untreated Control | U2OS, HeLa, A549 | Predominantly nuclear, diffuse nucleoplasmic staining. | Nuclear/Cytoplasmic fluorescence intensity ratio. | |
| Camptothecin (1 µM, 4h) | U2OS | Formation of distinct nuclear foci. | Number and intensity of foci per nucleus; Pearson's colocalization coefficient with γH2AX. | |
| Ionizing Radiation (10 Gy) | U2OS | Minimal change in diffuse nuclear localization, no significant foci formation. | Number and intensity of foci per nucleus; Pearson's colocalization coefficient with γH2AX. | |
| Myxoma Virus (MYXV) Infection (12-18 hpi) | A549 | Translocation to the cytoplasm, formation of punctate granular structures (antiviral granules). | Percentage of cells with cytoplasmic DHX9; Nuclear/Cytoplasmic fluorescence intensity ratio. | |
| Transcriptional Inhibition (e.g., with DRB) | HeLa | Relocalization to the nucleolus. | Percentage of cells with nucleolar DHX9 enrichment. |
Experimental Protocols
A detailed protocol for immunofluorescence staining of DHX9 in cultured cells is provided below. This protocol is a general guideline and may require optimization for different cell lines, primary antibodies, and imaging systems.
Materials and Reagents
-
Cell Culture: Adherent cells grown on sterile glass coverslips or in imaging-quality multi-well plates.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. Caution: PFA is toxic and should be handled in a chemical fume hood.
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS.
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% Normal Goat Serum (NGS) in PBS with 0.1% Triton X-100.
-
Primary Antibody: Anti-DHX9 antibody suitable for immunofluorescence (e.g., from rabbit or mouse). Recommended dilutions typically range from 1:100 to 1:500.
-
Secondary Antibody: Fluorophore-conjugated anti-rabbit or anti-mouse IgG (e.g., Alexa Fluor 488, 594, or 647).
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342.
-
Antifade Mounting Medium.
Protocol for Immunofluorescence Staining of DHX9
-
Cell Seeding and Treatment:
-
Seed cells onto sterile glass coverslips in a petri dish or in an imaging-quality multi-well plate at a density that will result in 50-70% confluency at the time of staining.
-
Culture cells under standard conditions (e.g., 37°C, 5% CO2).
-
Treat cells with the desired compound (e.g., camptothecin) or perform the experimental manipulation (e.g., viral infection) for the specified duration. Include an untreated control.
-
-
Fixation:
-
Aspirate the cell culture medium.
-
Gently wash the cells twice with PBS.
-
Add 4% PFA in PBS to cover the cells and incubate for 15 minutes at room temperature.
-
Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS) to the cells and incubate for 10 minutes at room temperature. This step is crucial for allowing the antibodies to access nuclear antigens.
-
Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer to the cells and incubate for 1 hour at room temperature. This step minimizes non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-DHX9 primary antibody to the predetermined optimal concentration in Blocking Buffer.
-
Aspirate the blocking solution and add the diluted primary antibody to the cells.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Aspirate the primary antibody solution.
-
Wash the cells three times with PBS containing 0.1% Triton X-100 for 5-10 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light from this point onwards.
-
Aspirate the wash buffer and add the diluted secondary antibody to the cells.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Nuclear Counterstaining:
-
Aspirate the secondary antibody solution.
-
Wash the cells three times with PBS containing 0.1% Triton X-100 for 5-10 minutes each.
-
Incubate the cells with a DAPI or Hoechst solution (e.g., 1 µg/mL in PBS) for 5-10 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Carefully remove the coverslips from the dish and gently wick away excess PBS with the edge of a tissue.
-
Add a drop of antifade mounting medium to a clean microscope slide.
-
Invert the coverslip (cell-side down) onto the mounting medium.
-
Seal the edges of the coverslip with clear nail polish to prevent drying.
-
Allow the mounting medium to cure as per the manufacturer's instructions.
-
Image the slides using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.
-
Mandatory Visualizations
Experimental Workflow for DHX9 Immunofluorescence
Caption: Workflow for immunofluorescence staining of DHX9.
DHX9 in DNA Damage Response Signaling
References
Measuring R-loop Accumulation Following Treatment with Dhx9-IN-5: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The DExH-box helicase 9 (DHX9) is a crucial enzyme involved in various cellular processes, including transcription, RNA processing, and the maintenance of genomic stability.[1][2][3] A key function of DHX9 is the resolution of R-loops, which are three-stranded nucleic acid structures composed of an RNA:DNA hybrid and a displaced single-stranded DNA.[1] While R-loops have physiological roles, their aberrant accumulation can lead to replication stress, DNA damage, and genomic instability, conditions associated with cancer and neurodegenerative diseases.[4]
DHX9 unwinds the RNA from the DNA template, thus resolving the R-loop structure. However, under certain circumstances, such as impaired RNA splicing, DHX9 can paradoxically promote R-loop formation. The inhibition of DHX9's helicase activity is a promising therapeutic strategy, particularly in cancers that exhibit a high dependency on this enzyme. Small molecule inhibitors of DHX9 are expected to phenocopy the effects of genetic depletion of DHX9, leading to an accumulation of R-loops and subsequent cellular stress.
Dhx9-IN-5 is a potent and selective small-molecule inhibitor of the RNA helicase DHX9, with an in vitro IC50 of 4.3 nM. By inhibiting the enzymatic activity of DHX9, this compound is expected to disrupt R-loop homeostasis, leading to their accumulation. This application note provides detailed protocols for measuring the increase in R-loop levels in cultured cells following treatment with this compound. The primary methods described are immunofluorescence (IF) for single-cell visualization and quantification, and DNA-RNA immunoprecipitation followed by quantitative PCR (DRIP-qPCR) for locus-specific R-loop analysis.
Principles of R-loop Detection
The most common and well-established methods for detecting R-loops utilize the S9.6 monoclonal antibody, which specifically recognizes the RNA:DNA hybrid portion of the R-loop structure. It is crucial in all S9.6-based assays to include a negative control where the nucleic acid samples are treated with RNase H, an enzyme that specifically degrades the RNA in RNA:DNA hybrids, to ensure the specificity of the detected signal.
Experimental Protocols
Prior to commencing the main experimental protocols, it is essential to determine the optimal concentration and treatment duration for this compound in the specific cell line being investigated. This can be achieved by performing a dose-response and time-course experiment and assessing R-loop accumulation using one of the methods described below.
Protocol 1: Immunofluorescence (IF) Staining of R-loops
This protocol allows for the visualization and quantification of total nuclear R-loop levels on a single-cell basis.
Materials:
-
Cell culture medium, flasks, and plates
-
This compound (prepare stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS with 0.1% Tween-20)
-
S9.6 antibody (anti-DNA-RNA hybrid)
-
Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
RNase H and corresponding reaction buffer
-
Mounting medium
-
Microscope slides and coverslips
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto glass coverslips in a multi-well plate at a density that will result in 60-70% confluency at the time of fixation.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the determined time period.
-
-
Fixation and Permeabilization:
-
Wash cells twice with ice-cold PBS.
-
Fix cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash cells three times with PBS.
-
-
RNase H Treatment (Negative Control):
-
For negative control coverslips, treat with RNase H in its reaction buffer for 1-2 hours at 37°C.
-
For all other samples, incubate in the reaction buffer without the enzyme.
-
Wash cells three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating coverslips in blocking buffer for 1 hour at room temperature.
-
Incubate coverslips with the S9.6 primary antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
Wash cells three times with PBS containing 0.1% Tween-20.
-
Incubate with the Alexa Fluor-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash cells three times with PBS containing 0.1% Tween-20.
-
-
Staining and Mounting:
-
Counterstain nuclei with DAPI for 5 minutes at room temperature.
-
Wash coverslips twice with PBS.
-
Mount coverslips onto microscope slides using mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope. Use consistent acquisition settings for all samples.
-
Quantify the mean fluorescence intensity of the S9.6 signal within the DAPI-stained nuclear area using image analysis software (e.g., ImageJ/Fiji).
-
Protocol 2: DNA-RNA Immunoprecipitation followed by qPCR (DRIP-qPCR)
This protocol allows for the quantification of R-loop accumulation at specific genomic loci.
Materials:
-
Cell culture medium, flasks, and plates
-
This compound (prepare stock solution in DMSO)
-
Lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM NaCl, 25 mM EDTA, 0.5% SDS, Proteinase K)
-
Phenol:Chloroform:Isoamyl Alcohol
-
Ethanol (100% and 70%)
-
TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
Restriction enzymes (e.g., a cocktail of HindIII, EcoRI, BsrGI, XbaI, SspI) and corresponding buffer
-
DRIP binding buffer (e.g., 10 mM Sodium Phosphate pH 7.0, 140 mM NaCl, 0.05% Triton X-100)
-
S9.6 antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase H and corresponding reaction buffer
-
qPCR primers for target and negative control genomic regions
-
SYBR Green qPCR master mix
-
qPCR instrument
Procedure:
-
Cell Treatment and Genomic DNA Extraction:
-
Culture and treat cells with this compound or vehicle control as described for the IF protocol.
-
Harvest cells and perform genomic DNA (gDNA) extraction using the lysis buffer and phenol:chloroform method to preserve R-loop structures.
-
Precipitate gDNA with ethanol, wash with 70% ethanol, and resuspend in TE buffer.
-
-
gDNA Fragmentation:
-
Fragment the gDNA by digestion with a cocktail of restriction enzymes overnight at 37°C. This helps to reduce viscosity and make R-loops accessible.
-
-
DRIP Reaction:
-
For each sample, take a portion of the fragmented gDNA and set aside a small aliquot as "input" for later qPCR normalization.
-
For negative controls, treat a portion of the gDNA with RNase H for 2-4 hours at 37°C.
-
Dilute the gDNA (including the RNase H-treated sample) in DRIP binding buffer.
-
Add the S9.6 antibody and incubate overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers, followed by a final wash with TE buffer.
-
-
Elution and DNA Purification:
-
Elute the immunoprecipitated DNA:RNA hybrids from the beads using an elution buffer.
-
Purify the eluted DNA (and the input DNA) using a standard DNA purification kit or phenol:chloroform extraction followed by ethanol precipitation.
-
-
qPCR Analysis:
-
Perform qPCR using primers specific for genomic regions known to form R-loops (positive loci, e.g., RPL13A, BTBD19) and regions not expected to form R-loops (negative control loci).
-
Analyze the qPCR data by calculating the percentage of input recovered for each locus. The signal for each locus in the immunoprecipitated samples should be normalized to the corresponding input sample.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between different treatment conditions.
Table 1: Quantification of Nuclear R-loop Fluorescence Intensity
| Treatment Group | Concentration (nM) | Mean Nuclear Fluorescence Intensity (Arbitrary Units) ± SEM | Fold Change vs. Vehicle |
| Vehicle (DMSO) | 0 | Value | 1.0 |
| This compound | 10 | Value | Value |
| This compound | 50 | Value | Value |
| This compound | 100 | Value | Value |
| This compound + RNase H | 100 | Value | Value |
Table 2: DRIP-qPCR Analysis of R-loop Accumulation at Specific Loci
| Treatment Group | Concentration (nM) | Target Locus | % Input Recovery ± SEM | Fold Enrichment vs. Vehicle |
| Vehicle (DMSO) | 0 | RPL13A | Value | 1.0 |
| This compound | 100 | RPL13A | Value | Value |
| Vehicle (DMSO) | 0 | Negative Control Locus | Value | 1.0 |
| This compound | 100 | Negative Control Locus | Value | Value |
| This compound + RNase H | 100 | RPL13A | Value | Value |
Visualizations
Caption: Mechanism of R-loop accumulation by this compound.
References
- 1. DHX9 SUMOylation is required for the suppression of R-loop-associated genome instability [ideas.repec.org]
- 2. DHX9 helicase promotes R-loop formation in cells with impaired RNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Dhx9-IN-5 not showing expected phenotype
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using DHX9-IN-5 who are not observing the expected phenotype.
Troubleshooting Guide
Issue: No Observable Phenotype After this compound Treatment
If you are not observing the expected cellular phenotype (e.g., decreased cell proliferation, induction of apoptosis, cell cycle arrest) after treating your cells with this compound, there are several potential causes. This guide will walk you through a series of troubleshooting steps to identify the issue.
1. Compound Integrity and Handling
The first step is to ensure that the inhibitor itself is viable and correctly handled.
-
Question: How can I be sure my this compound is active?
-
Answer:
-
Solubility: this compound is soluble in DMSO (100 mg/mL)[1]. Ensure you are preparing a fresh, clear stock solution in high-quality, anhydrous DMSO. Hygroscopic DMSO can significantly impact solubility[1]. If you observe any precipitation in your stock or working solutions, you can try gentle warming or sonication to aid dissolution[1].
-
Stability: Store the powdered compound at -20°C for up to 3 years and in solvent at -80°C for up to 6 months or -20°C for 1 month[1]. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution[2]. A color change in the solution may indicate degradation.
-
Purchase from a reputable source: Ensure the compound was purchased from a reliable chemical supplier.
-
-
-
Question: What is the recommended solvent and final concentration in my cell culture medium?
-
Answer: The recommended solvent for creating a stock solution is DMSO. For cell-based assays, it is crucial to keep the final concentration of DMSO in the culture medium below 0.5% to avoid solvent-induced toxicity or off-target effects. Always include a vehicle control (medium with the same final concentration of DMSO as your treated samples) in your experiments.
-
2. Experimental Design and Cell-Specific Factors
The lack of a phenotype can often be attributed to the specifics of your experimental setup and the cell line being used.
-
Question: Is my cell line expected to be sensitive to DHX9 inhibition?
-
Answer: The response to DHX9 inhibition is highly context-dependent. A significant body of research indicates that cancer cells with certain genetic backgrounds are particularly sensitive to DHX9 inhibition. These include:
-
Microsatellite Instability-High (MSI-H) / Deficient Mismatch Repair (dMMR) tumors: These cells show a strong dependence on DHX9.
-
BRCA1 or BRCA2 loss-of-function mutations: Ovarian and breast cancer cell lines with these mutations are also highly dependent on DHX9.
-
p53-deficient cells: While some responses to DHX9 suppression are p53-dependent, deleterious effects have also been observed in cells lacking functional p53.
-
If your cell line does not have these characteristics, it may be less dependent on DHX9 for survival and proliferation, and thus, you may not observe a strong phenotype.
-
-
Question: What is a typical effective concentration for a DHX9 inhibitor?
-
Answer: this compound has a reported IC50 of 4.3 nM in biochemical assays. However, the effective concentration in a cellular assay (EC50) will likely be higher and can vary significantly between cell lines. It is essential to perform a dose-response experiment to determine the optimal concentration for your specific cell line. Test a broad range of concentrations (e.g., from 1 nM to 10 µM) to identify a concentration that elicits the desired biological effect with minimal toxicity.
-
-
Question: Could my cell culture conditions be affecting the inhibitor's potency?
-
Answer: Yes, various factors in your cell culture can influence the outcome of your experiment:
-
Cell density: The seeding density of your cells can impact their growth rate and drug sensitivity.
-
Media and serum: Different media formulations and batch-to-batch variability in serum can affect cell growth and the stability of the inhibitor.
-
Passage number: Use cells with a low passage number, as high passage numbers can lead to genomic instability and altered drug responses.
-
-
3. Target Engagement and Downstream Effects
It is crucial to verify that this compound is engaging with its target in your cells and to look for appropriate downstream markers of its activity.
-
Question: How can I confirm that this compound is inhibiting DHX9 in my cells?
-
Answer: Direct measurement of target engagement can be challenging without specialized assays. However, you can look for known downstream consequences of DHX9 inhibition:
-
Increased R-loops: DHX9 is critical for resolving R-loops (RNA:DNA hybrids). Inhibition of DHX9 is expected to lead to an accumulation of R-loops. This can be measured using techniques like DNA:RNA hybrid immunoprecipitation (DRIP) followed by qPCR or sequencing.
-
Induction of circular RNAs (circRNAs): Inhibition of DHX9 has been shown to cause a concentration-dependent induction of specific Alu-mediated circRNAs, such as circBRIP1. Measuring the levels of these circRNAs by RT-qPCR can serve as a pharmacodynamic biomarker for DHX9 inhibition.
-
Replication stress and DNA damage: Increased R-loops can lead to replication stress and DNA damage. You can assess this by looking for markers like phosphorylated H2AX (γH2AX) and CHK1/CHK2 activation by western blot or immunofluorescence.
-
-
-
Question: What are the expected phenotypic outcomes of DHX9 inhibition?
-
Answer: In sensitive cell lines, inhibition of DHX9 is expected to lead to:
-
Cell-cycle arrest: Often in the S-G2 phase.
-
Induction of apoptosis: As a consequence of unresolved replication stress and DNA damage.
-
Premature senescence: In some primary, non-transformed cells.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary function of DHX9?
-
A1: DHX9 is a DExH-box helicase that plays crucial roles in various cellular processes, including DNA replication, transcription, translation, and maintaining genomic stability. A key function is the resolution of R-loops, which are three-stranded nucleic acid structures composed of an RNA:DNA hybrid and a displaced single-stranded DNA.
-
-
Q2: What is the mechanism of action for DHX9 inhibitors like this compound?
-
A2: DHX9 inhibitors work by interfering with the enzymatic activity of the DHX9 protein. They typically bind to the protein and prevent the ATP hydrolysis that is necessary for unwinding RNA and RNA-DNA hybrid structures. Some inhibitors may block the ATP-binding site, while others may bind to allosteric sites and induce conformational changes that inactivate the enzyme.
-
-
Q3: Could the lack of a phenotype be due to off-target effects?
-
A3: While off-target effects usually refer to unintended interactions causing a phenotype, it's theoretically possible they could mask the intended effect. However, it's more likely that the lack of a phenotype is due to the reasons outlined in the troubleshooting guide (compound inactivity, inappropriate cell line, or experimental conditions). To investigate potential off-target effects, you could use a structurally different DHX9 inhibitor to see if it produces the same (or any) phenotype.
-
-
Q4: Are there any known resistance mechanisms to DHX9 inhibitors?
-
A4: The literature on resistance to DHX9 inhibitors is still emerging. As with other targeted therapies, potential resistance mechanisms could include mutations in the DHX9 drug-binding site, upregulation of compensatory pathways that resolve R-loops, or alterations in drug efflux pumps.
-
Experimental Protocols
Protocol 1: Dose-Response Assay for Cell Viability
Objective: To determine the effective concentration of this compound that inhibits cell proliferation in your cell line of interest.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Cell viability reagent (e.g., MTT, PrestoBlue, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (typically 2,000-10,000 cells per well). Allow cells to adhere overnight.
-
Compound Dilution: Prepare serial dilutions of this compound in complete culture medium. A common starting range is from 10 µM down to 1 nM. Also, prepare a vehicle control with the highest concentration of DMSO used in the dilutions.
-
Treatment: Remove the medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for a period relevant to your cell line's doubling time (e.g., 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Normalize the data to the untreated control to determine the percent cell viability. Plot the percent viability against the logarithm of the inhibitor concentration to calculate the EC50 value.
Protocol 2: Western Blot for DNA Damage Markers
Objective: To assess whether this compound induces a DNA damage response in your cells.
Materials:
-
Your cell line of interest
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-γH2AX, anti-phospho-CHK1, anti-phospho-CHK2, anti-DHX9)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at a concentration determined from your dose-response assay (e.g., 1x and 5x the EC50). Include a vehicle control.
-
Incubation: Incubate for a relevant time point (e.g., 24 or 48 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add chemiluminescent substrate and image the blot. An increase in γH2AX and phosphorylated CHK1/2 levels would indicate a DNA damage response.
Quantitative Data Summary
| Compound | Target | IC50 (Biochemical) | Cell Lines with High Sensitivity | Expected Cellular Phenotypes in Sensitive Lines |
| This compound | DHX9 | 4.3 nM | MSI-H/dMMR, BRCA1/2 deficient | Increased R-loops, replication stress, DNA damage (γH2AX), S-G2 cell cycle arrest, apoptosis |
| ATX968 | DHX9 | N/A | MSI-H/dMMR | Increased circRNAs (circBRIP1), replication stress, apoptosis |
| ATX-559 | DHX9 | N/A | dMMR/MSI-H, BRCA altered | Increased R-loops and G-quadruplexes, replication stress, DNA damage, cell death |
Visualizations
Caption: Signaling pathway of DHX9 inhibition.
References
Dhx9-IN-5 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of Dhx9-IN-5. Below you will find troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution of this compound.[1] It is crucial to use newly opened, anhydrous DMSO as the compound is sensitive to moisture, which can impact its solubility.[1]
Q2: What are the recommended storage conditions for this compound?
A2: The optimal storage conditions for this compound depend on its form (powder or in solvent) and the desired storage duration. For long-term stability, it is best to store the compound as a powder.[1] Once dissolved, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1]
Q3: How should I prepare this compound for in vivo studies?
A3: this compound can be formulated for in vivo use in a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which results in a clear solution.[1] Another option is a formulation of 10% DMSO and 90% Corn Oil. It is strongly recommended to prepare these working solutions fresh on the day of the experiment.
Q4: Can I store the in vivo formulation for an extended period?
A4: It is not recommended to store the in vivo formulation for extended periods. For dosing schedules that continue for more than half a month, the corn oil-based formulation should be used with caution. Fresh preparation of the formulation is the best practice to ensure stability and efficacy.
Data Presentation
This compound Solubility
| Solvent/Formulation | Maximum Solubility | Molar Concentration (Approx.) | Notes |
| DMSO | 100 mg/mL | 199.21 mM | Ultrasonic treatment may be required to fully dissolve the compound. Use of newly opened, anhydrous DMSO is recommended as the product is hygroscopic. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL | ≥ 9.96 mM | The solution should be clear. Prepare fresh for each experiment. |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL | ≥ 9.96 mM | The solution should be clear. Prepare fresh for each experiment. |
This compound Stability and Storage
| Form | Storage Temperature | Storage Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent (e.g., DMSO) | -80°C | 6 months |
| In Solvent (e.g., DMSO) | -20°C | 1 month |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Preparation : Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solvent Addition : Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to a 1 mg vial of this compound (Molecular Weight: 501.99 g/mol ), add 199.21 µL of DMSO.
-
Dissolution : Vortex the solution gently. If precipitation is observed, use an ultrasonic bath to aid dissolution. Gentle warming can also be applied if necessary.
-
Storage : Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.
Troubleshooting Guides
Issue: Precipitation or phase separation occurs during solution preparation.
If you observe precipitation or phase separation while preparing a solution of this compound, follow these steps:
Issue: Reduced compound activity in experiments.
If you observe lower than expected activity of this compound in your assays, consider the following potential causes and solutions:
References
Navigating the Nuances of DHX9 Inhibition: A Technical Support Guide for Dhx9-IN-5
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing Dhx9-IN-5, a potent inhibitor of the DExH-box helicase 9 (DHX9) with an IC50 of 4.3 nM.[1] While specific off-target screening data for this compound is not publicly available, this guide offers insights into potential off-target considerations by examining the known functions of DHX9 and drawing parallels from selectivity studies of other potent DHX9 inhibitors. Understanding these potential off-target effects is crucial for accurate experimental design, data interpretation, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the RNA helicase DHX9.[1] DHX9 is an ATP-dependent helicase involved in a multitude of cellular processes, including transcription, translation, RNA processing, and the maintenance of genomic stability.[2][3] By inhibiting the enzymatic activity of DHX9, this compound can impact these fundamental cellular functions.
Q2: Has the off-target profile of this compound been published?
A2: As of the latest available information, a comprehensive off-target profile for this compound has not been made publicly available. Patent documents for DHX9 inhibitors, including compounds with similar structures, primarily focus on their synthesis and on-target activity without detailing broad selectivity screening results.[4]
Q3: What are the potential off-target effects to consider when using a DHX9 inhibitor?
A3: Given that DHX9 is a member of the large DExH/D-box helicase family, there is a potential for inhibitors to interact with other structurally related helicases. Additionally, depending on the inhibitor's chemical scaffold, it could interact with other ATP-binding proteins, such as kinases. Key areas for potential off-target effects include other RNA/DNA helicases involved in DNA repair and replication (e.g., WRN, BLM) and kinases involved in cell cycle regulation and signaling.
Q4: How can I assess potential off-target effects in my experiments?
A4: The most direct method is to perform your own selectivity profiling. This can include:
-
Kinome scans: Services like KINOMEscan™ can assess the binding of your inhibitor to a large panel of kinases.
-
Biochemical assays: Test the inhibitory activity of this compound against a panel of purified helicases, particularly those with high structural homology to DHX9.
-
Cellular thermal shift assays (CETSA): This method can identify protein targets of a compound in a cellular context.
-
Phenotypic rescue experiments: If an unexpected phenotype is observed, attempt to rescue it by overexpressing DHX9. If the phenotype persists, it may be due to an off-target effect.
Troubleshooting Guide
| Observed Issue | Potential Off-Target Cause | Recommended Action |
| Unexpected cell cycle arrest at a different phase than reported for DHX9 knockdown. | Inhibition of cell cycle kinases (e.g., CDKs). | Perform a kinome scan to identify potential off-target kinases. Validate any hits with in vitro kinase assays. |
| Altered DNA damage response not consistent with DHX9's known roles. | Inhibition of other DNA repair helicases (e.g., WRN, BLM) or DNA damage response kinases (e.g., ATM, ATR). | Assess the effect of this compound on the activity of other relevant helicases in biochemical assays. Monitor the phosphorylation status of key DDR proteins. |
| Unexplained changes in global transcription or translation. | Broad effects on other helicases or RNA processing proteins. | Perform RNA-seq and proteomics to identify pathways affected. Compare these results with published data for DHX9 knockdown to distinguish on-target from potential off-target effects. |
| Variable results across different cell lines. | Cell-line specific expression of off-target proteins. | Characterize the expression levels of DHX9 and potential off-target proteins in the cell lines being used. |
Experimental Protocols: A Case Study with ATX-968
While specific data for this compound is unavailable, a 2025 publication on another potent and selective DHX9 inhibitor, ATX-968, provides a valuable template for assessing selectivity.
Kinome Profiling of a DHX9 Inhibitor (Example: ATX-968)
-
Objective: To assess the selectivity of the inhibitor against a panel of human kinases.
-
Methodology:
-
A KINOMEscan™ assay is performed by a specialized vendor (e.g., Eurofins DiscoverX).
-
The inhibitor is screened at a concentration of 10 µM against a panel of 97 kinases.
-
Binding interactions are reported as "% of Control," where a lower value indicates a stronger binding affinity.
-
-
Data Interpretation: Results are typically presented as a percentage of control. A value below a certain threshold (e.g., <10%) is considered a significant interaction and warrants further investigation with dose-response studies to determine the IC50 or Kd.
Helicase Selectivity Profiling (Example: ATX-968)
-
Objective: To determine the inhibitory activity of the compound against other related helicases.
-
Methodology:
-
Establish biochemical assays for other helicases of interest (e.g., DHX36, SMARCA2, WRN). These are typically ATPase assays that measure the hydrolysis of ATP, which is coupled to helicase activity.
-
For each assay, determine the optimal concentrations of the enzyme, substrate (e.g., double-stranded RNA or DNA), and ATP.
-
Perform dose-response experiments with the DHX9 inhibitor, typically in a 10-point, 3-fold serial dilution.
-
Measure the enzymatic activity (e.g., via ADP-Glo™ for ATPase activity) and calculate the IC50 values.
-
-
Data Interpretation: Compare the IC50 value for DHX9 with the IC50 values for other helicases. A significantly higher IC50 for other helicases indicates selectivity for DHX9.
Visualizing Potential Off-Target Pathways and Workflows
To aid in conceptualizing the experimental logic, the following diagrams illustrate key pathways and workflows.
By carefully considering these potential off-target effects and employing rigorous validation strategies, researchers can confidently interpret their findings and advance our understanding of DHX9's role in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Troubleshooting inconsistent results with Dhx9-IN-5
Welcome to the technical support center for Dhx9-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing frequently asked questions related to the use of this potent and selective DHX9 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of the DExH-Box Helicase 9 (DHX9), also known as RNA Helicase A (RHA).[1][2] DHX9 is an ATP-dependent helicase that plays a crucial role in unwinding DNA and RNA duplexes, as well as more complex nucleic acid structures like R-loops and G-quadruplexes.[3][4][5] These structures can impede cellular processes if not resolved. DHX9 is involved in DNA replication, transcription, translation, RNA processing, and the maintenance of genomic stability. This compound inhibits the enzymatic activity of DHX9, likely by interfering with its ability to hydrolyze ATP, which is essential for its helicase function. This disruption of DHX9 activity can lead to cell-cycle arrest and apoptosis in cancer cells that are dependent on DHX9.
Q2: What is the primary cellular localization of DHX9?
DHX9 is predominantly a nuclear protein, where it carries out many of its functions related to DNA replication, transcription, and RNA processing. However, it can shuttle between the nucleus and the cytoplasm to participate in translational regulation and miRNA processing. Under certain stress conditions, such as transcriptional inhibition or viral infection, DHX9 can translocate to the nucleolus.
Q3: What are the known functions of the DHX9 protein?
DHX9 is a multifunctional protein with roles in numerous cellular processes:
-
DNA Replication and Genomic Stability: DHX9 helps maintain genomic stability by resolving non-canonical DNA structures like H-DNA (intramolecular triplexes), R-loops, and G-quadruplexes that can cause replication fork stalling and DNA breaks. It interacts with proteins involved in the DNA damage response, such as BRCA1.
-
Transcription and RNA Processing: DHX9 is involved in both transcriptional activation and repression. It helps resolve R-loops formed during transcription to prevent genomic instability. It also plays a role in pre-mRNA splicing by modulating the recruitment of the U2 snRNP.
-
Translation: DHX9 can regulate the initiation of translation by unwinding secondary structures in the 5' untranslated region (5' UTR) of mRNAs.
-
Innate Immunity: DHX9 can act as a sensor for viral DNA and RNA, triggering an innate immune response.
Q4: Are there known off-target effects of small molecule inhibitors that I should be aware of?
While specific off-target effects for this compound are not extensively documented in the provided search results, it is a common challenge with small molecule inhibitors. Off-target effects can arise from the inhibitor binding to proteins other than its intended target, leading to unexpected phenotypes. It is crucial to include proper controls in your experiments, such as using a structurally related inactive compound or validating findings with genetic approaches like siRNA or CRISPR-mediated knockdown of DHX9.
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibitory Effect of this compound
If you are observing variable or a complete lack of effect with this compound, consider the following potential causes and solutions.
Potential Causes:
-
Compound Instability: this compound may have degraded due to improper storage or handling.
-
Solubility Issues: The compound may not be fully dissolved in your experimental medium.
-
Incorrect Concentration: The concentration of this compound may be too low to elicit a response in your specific cell line or assay.
-
Cell Line-Specific Resistance: The cell line you are using may not be dependent on DHX9 for survival or may have mechanisms to compensate for its inhibition.
-
Experimental Variability: Inconsistent cell density, passage number, or incubation times can lead to variable results.
Solutions:
| Solution | Detailed Steps |
| Verify Compound Integrity | - Prepare fresh stock solutions of this compound from a new vial. - Aliquot stock solutions to minimize freeze-thaw cycles. - Store the powder and stock solutions at the recommended temperatures (-20°C for powder, -80°C for in-solvent). |
| Ensure Proper Solubilization | - Use a recommended solvent like DMSO to prepare the stock solution. - For working solutions, ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is not toxic to your cells. - If precipitation is observed, gentle warming or sonication may aid dissolution. |
| Optimize Inhibitor Concentration | - Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line and assay. Start with a broad range of concentrations around the reported IC50 of 4.3 nM. |
| Validate with a Positive Control Cell Line | - If possible, use a cell line known to be sensitive to DHX9 inhibition as a positive control. For example, microsatellite instable-high (MSI-H) colorectal cancer cells have shown dependence on DHX9. |
| Standardize Experimental Protocol | - Ensure consistent cell seeding density and health. - Use cells within a consistent passage number range. - Maintain precise and consistent incubation times. |
Issue 2: High Background or Unexpected Cellular Effects
Observing high background signals or unexpected changes in cell morphology or viability could indicate off-target effects or cytotoxicity.
Potential Causes:
-
Off-Target Effects: this compound may be interacting with other cellular proteins.
-
Cytotoxicity: The concentration of the inhibitor or the solvent may be too high, leading to general cellular stress and death.
-
Non-Specific Binding: The inhibitor may be binding non-specifically to the assay components or the plate itself.
Solutions:
| Solution | Detailed Steps |
| Perform a Dose-Response and Time-Course for Toxicity | - Determine the concentration and incubation time at which this compound induces cytotoxic effects in your cell line. - Use the lowest effective concentration that does not cause significant toxicity for your experiments. |
| Include a Vehicle Control | - Always include a control group treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound. |
| Validate with Genetic Knockdown | - Use siRNA or shRNA to specifically knock down DHX9 expression and compare the phenotype to that observed with this compound treatment. A similar phenotype provides evidence for on-target activity. |
| Optimize Assay Conditions | - For plate-based assays, consider using blocking agents (e.g., BSA) and including detergents (e.g., Tween-20) in wash buffers to reduce non-specific binding. |
Experimental Protocols & Data
General Protocol for Cell-Based Assays with this compound
This protocol provides a general framework for treating cells with this compound. Specific details may need to be optimized for your particular cell line and assay.
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere and recover for 24 hours in a 37°C, 5% CO2 incubator.
-
-
Preparation of this compound:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in serum-free media to achieve the desired final concentrations.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration.
-
-
Cell Treatment:
-
Remove the culture medium from the cells.
-
Add the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired duration of the experiment.
-
-
Downstream Analysis:
-
Following incubation, proceed with your specific downstream assay, such as a cell viability assay (e.g., MTT or CellTiter-Glo), Western blot analysis for target engagement, or immunofluorescence for phenotypic changes.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 | 4.3 nM | |
| This compound Molecular Weight | 501.99 g/mol | |
| This compound Formula | C23H24ClN5O4S | |
| Storage (Powder) | -20°C for 3 years | |
| Storage (In Solvent) | -80°C for 6 months |
Visualizing DHX9's Role and Experimental Workflow
DHX9's Central Role in Nucleic Acid Metabolism
The following diagram illustrates the central role of DHX9 in resolving various nucleic acid structures that can impede essential cellular processes.
Caption: The role of DHX9 in cellular processes and its inhibition.
Troubleshooting Workflow for Inconsistent Results
This workflow provides a logical approach to diagnosing and resolving inconsistent experimental outcomes with this compound.
Caption: A step-by-step troubleshooting guide for this compound.
References
Technical Support Center: Minimizing Cytotoxicity of Dhx9-IN-5 in Primary Cells
Welcome to the technical support center for Dhx9-IN-5. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize the cytotoxic effects of this compound in primary cell cultures, ensuring more reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor targeting the DExH-box helicase 9 (DHX9). DHX9 is a multifunctional enzyme involved in critical cellular processes, including DNA replication, transcription, and maintenance of genomic stability.[1][2] It functions as an ATP-dependent helicase that unwinds both DNA and RNA structures.[2][3] By inhibiting the enzymatic activity of DHX9, this compound can disrupt these processes, which is the basis for its therapeutic potential in diseases like cancer where DHX9 can be dysregulated.[1]
Q2: Why am I observing high levels of cytotoxicity in my primary cells treated with this compound?
Primary cells are generally more sensitive to perturbations in essential cellular processes than immortalized cell lines. Since DHX9 plays a crucial role in fundamental processes like DNA replication and transcription, its inhibition by this compound can lead to cell cycle arrest, premature senescence, or apoptosis in normal, non-transformed cells. High concentrations or prolonged exposure to the inhibitor can overwhelm the cells' ability to cope with this stress, resulting in significant cytotoxicity.
Q3: How can I distinguish between a cytotoxic and a cytostatic effect of this compound?
It is important to determine whether this compound is killing the cells (cytotoxic) or just inhibiting their proliferation (cytostatic).
-
Cell Counting: A decrease in the total number of viable cells over time compared to a vehicle control suggests a cytotoxic effect. If the cell number remains constant or plateaus while the control cells continue to proliferate, this indicates a cytostatic effect.
-
Apoptosis vs. Necrosis Assays: Using techniques like Annexin V and Propidium Iodide (PI) staining followed by flow cytometry can help differentiate between apoptosis (programmed cell death) and necrosis (uncontrolled cell death), providing more insight into the mechanism of cell death.
Q4: What are the initial steps I should take to troubleshoot high cytotoxicity?
-
Confirm the effective concentration: Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for the desired biological effect and the cytotoxic IC50.
-
Optimize exposure time: Reducing the incubation time with this compound may lessen toxicity while still achieving the intended biological outcome.
-
Check solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically ≤ 0.1%).
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues related to this compound cytotoxicity.
Guide 1: High Cell Death Observed Across All Concentrations
| Potential Cause | Troubleshooting Steps |
| Solvent Toxicity | 1. Verify the final concentration of the solvent (e.g., DMSO) in your culture medium is ≤ 0.1%. 2. Always include a solvent-only control in your experiments to assess its effect on cell viability. |
| Suboptimal Culture Conditions | 1. Ensure you are using the recommended medium and supplements for your specific primary cell type. 2. Check and maintain optimal pH and CO2 levels in your incubator. 3. Confirm that the seeding density is appropriate for your primary cells to avoid stress from over-confluence or sparseness. |
| Primary Cell Handling | 1. Handle primary cells gently during thawing, seeding, and media changes to minimize stress. 2. Use cells with a low and consistent passage number for all experiments, as primary cells can lose viability and change characteristics at higher passages. |
Guide 2: Cytotoxicity Observed at the Desired Effective Concentration
| Potential Cause | Troubleshooting Steps |
| Prolonged Exposure | 1. Perform a time-course experiment to determine the minimum exposure time required for the desired biological effect. 2. Consider a "wash-out" experiment where the inhibitor is removed after a shorter incubation period, and cells are cultured in fresh medium. |
| High Free Compound Concentration | 1. Experiment with increasing the serum concentration in your culture medium. Serum proteins can bind to the compound, reducing its free concentration and thus its toxicity. |
| Cell Type Sensitivity | 1. Review literature for data on the sensitivity of your specific primary cell type to inhibitors of DNA/RNA helicases. 2. If the mechanism of toxicity is known (e.g., oxidative stress), consider co-treatment with protective agents like antioxidants. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic IC50 using an MTT Assay
This protocol assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
96-well cell culture plates
-
Primary cells of interest
-
Complete culture medium
-
This compound stock solution
-
Vehicle (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a buffered solution)
-
Plate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to attach for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A common range to start with is 1 nM to 100 µM. Also, prepare a vehicle control with the same final solvent concentration as the highest this compound concentration.
-
Incubation: Carefully remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the cytotoxic IC50.
Protocol 2: Time-Course Experiment to Minimize Exposure
This protocol helps determine the minimum exposure time required for this compound to exert its biological effect, thereby minimizing cumulative toxicity.
Materials:
-
Same as Protocol 1
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Treatment: Treat the cells with a concentration of this compound that is known to be effective but may have some long-term toxicity (e.g., around the IC50 for the target inhibition, but below the cytotoxic IC50).
-
Time-Course Incubation: Incubate the cells for different durations (e.g., 2, 4, 8, 12, 24, and 48 hours).
-
Endpoint Analysis: At the end of each incubation period, you can either:
-
Assess cell viability using an MTT assay as described in Protocol 1.
-
Wash out the compound, add fresh medium, and assess a downstream biological marker of DHX9 inhibition at a later time point to see if the effect is sustained.
-
-
Data Analysis: Plot cell viability or the biological marker readout against the incubation time to determine the shortest effective exposure duration.
Signaling Pathway and Experimental Workflow Diagrams
Caption: DHX9's role in the NF-κB signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for troubleshooting and minimizing this compound cytotoxicity.
References
Dhx9-IN-5 degradation and proper storage conditions
Technical Support Center: Dhx9-IN-5
This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage, handling, and troubleshooting of the RNA helicase inhibitor, this compound.
Understanding the Target: DHX9 Helicase
DExH-Box Helicase 9 (DHX9) is a multi-functional protein that plays a central role in numerous cellular processes by unwinding DNA and RNA duplexes as well as more complex nucleic acid structures.[1][2] Its key functions include regulating DNA replication, transcription, translation, and maintaining genomic stability.[1][2][3] DHX9 is particularly important for resolving R-loops, which are RNA:DNA hybrid structures that can form during transcription and lead to DNA damage and genomic instability if not properly processed. Due to its critical roles, the dysregulation of DHX9 is implicated in various cancers, making it a significant target for therapeutic development. This compound is a potent small molecule inhibitor of the RNA helicase activity of DHX9.
References
Interpreting unexpected changes in gene expression with Dhx9-IN-5
Welcome to the technical support center for Dhx9-IN-5. This resource provides troubleshooting guides and frequently asked questions to help researchers interpret and address unexpected changes in gene expression observed during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the DExH-box helicase 9 (DHX9).[1][2] DHX9 is an enzyme that unwinds nucleic acid structures like DNA/RNA hybrids (R-loops) and G-quadruplexes.[3][4] These structures can form during transcription and replication. By inhibiting the ATP-dependent helicase activity of DHX9, this compound prevents the resolution of these secondary structures.[1] This leads to an accumulation of R-loops, which can cause replication stress, DNA damage, and subsequent changes in gene expression, cell cycle arrest, and apoptosis.
Q2: What are the generally expected effects on gene expression after treatment with this compound?
A2: Based on the function of DHX9, treatment with this compound is expected to alter the expression of genes involved in several key cellular processes:
-
DNA Damage and Stress Response: Inhibition of DHX9 leads to replication stress, which activates DNA damage response pathways.
-
Cell Cycle Regulation: A common outcome is cell cycle arrest, affecting the expression of cyclins and cyclin-dependent kinase inhibitors.
-
p53 Signaling: In p53-competent cells, DHX9 inhibition can activate the p53 pathway, leading to the upregulation of its target genes and potentially inducing premature senescence.
-
Innate Immune Signaling: The accumulation of nucleic acid structures, particularly double-stranded RNA (dsRNA), can trigger a tumor-intrinsic interferon response, leading to the upregulation of interferon-stimulated genes (ISGs) and inflammatory cytokines.
Q3: How can I be sure my observed gene expression changes are specific to Dhx9 inhibition and not off-target effects?
A3: While potent inhibitors are designed for specificity, off-target effects are a possibility with any small molecule. To confirm that your results are due to on-target DHX9 inhibition, consider the following validation experiments:
-
Dose-Response Analysis: Perform your experiment across a range of this compound concentrations. On-target effects should typically show a clear dose-dependent relationship. Off-target effects may only appear at higher concentrations.
-
Rescue Experiment: If possible, overexpressing a modified, inhibitor-resistant form of DHX9 while treating with this compound could rescue the phenotype, demonstrating specificity.
Troubleshooting Guide: Unexpected Gene Expression
This guide addresses specific issues you may encounter when analyzing gene expression data following treatment with this compound.
Issue 1: I'm observing widespread and seemingly random changes in gene expression that don't align with expected pathways.
-
Possible Cause 1: Incorrect Inhibitor Concentration.
-
Explanation: Using a concentration that is too high can lead to non-specific cellular toxicity and stress responses, causing broad, indirect changes in gene expression that mask the specific effects of DHX9 inhibition.
-
Recommended Action:
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range of this compound for your specific cell line.
-
Conduct a dose-response experiment where you treat cells with a range of concentrations below the toxic threshold.
-
Use qRT-PCR to measure the expression of a known DHX9 target gene to identify the optimal concentration that elicits a robust on-target effect with minimal toxicity.
-
-
-
Possible Cause 2: Indirect Effects from a Prolonged Stress Response.
-
Explanation: Long-term incubation with the inhibitor can lead to secondary and tertiary waves of gene expression changes as the cell attempts to adapt or undergoes apoptosis. These downstream effects can be complex and difficult to interpret.
-
Recommended Action:
-
Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to capture the primary transcriptional response. Early time points are more likely to reveal direct targets of DHX9 activity.
-
Analyze early time-point data for enrichment of pathways directly related to DHX9 function (e.g., DNA replication, transcription regulation).
-
-
-
Possible Cause 3: Off-Target Effects.
-
Explanation: The inhibitor may be interacting with other cellular proteins, leading to unexpected transcriptional changes.
-
Recommended Action:
-
As mentioned in the FAQs, the most rigorous validation is to compare your results with data from a DHX9 genetic knockdown (siRNA/shRNA) experiment.
-
Consult the literature for any known off-target effects of your specific inhibitor or similar chemical scaffolds.
-
-
Issue 2: My RNA-seq data shows a strong upregulation of interferon-stimulated genes (ISGs) and inflammatory pathways. Is this an expected on-target effect?
-
Explanation: Yes, this is a known on-target effect of DHX9 inhibition in certain cell types, particularly cancer cells. DHX9 is a repressor of tumor-intrinsic innate immunity. Its inhibition leads to the accumulation of endogenous double-stranded RNAs (dsRNAs) and R-loops, which are recognized by cellular sensors. This mimics a viral infection, triggering an antiviral-like transcriptional program that includes ISGs and NF-κB responsive genes.
-
Recommended Action:
-
Validate the RNA-seq findings by performing qRT-PCR on key genes from these pathways.
-
Use the data in the table below to confirm if your observed changes align with published findings.
-
Issue 3: My results are highly variable between different cell lines.
-
Explanation: The cellular response to DHX9 inhibition is highly context-dependent and relies on the genetic background of the cell line.
-
Mismatch Repair (MMR) Status: Cancer cells with deficient mismatch repair (dMMR) or high microsatellite instability (MSI-H) have shown a strong dependence on DHX9 and are particularly sensitive to its inhibition.
-
p53 Status: The activation of senescence and apoptosis programs post-treatment can be dependent on functional p53.
-
Basal Transcription Levels: Cell lines with higher basal levels of replication stress or R-loop formation may exhibit a more pronounced response.
-
-
Recommended Action:
-
Characterize the MMR and p53 status of your cell lines.
-
Correlate the magnitude of the gene expression changes with the known sensitivity of the cell lines to DNA damaging agents or replication stress.
-
When possible, compare your findings to published studies that have used cell lines with similar genetic backgrounds.
-
Data Presentation
Table 1: Summary of Expected Gene Expression Changes with this compound
| Pathway | Representative Genes | Expected Change | Rationale | Reference |
| p53 Signaling | CDKN1A (p21), GADD45A | Upregulation | Activated in response to DNA damage and replication stress to induce cell cycle arrest or apoptosis. | |
| Interferon Response | IFNB1, CXCL10, CCL2, OAS1 | Upregulation | Triggered by the accumulation of cytosolic dsRNA and R-loops, mimicking a viral infection. | |
| NF-κB Signaling | TNFA, IL1B, RELB | Upregulation | Part of the inflammatory response often co-activated with the interferon pathway. | |
| Cell Cycle | CCNE1, CDK2 | Downregulation | Consistent with G1/S phase cell cycle arrest. |
Experimental Protocols & Workflows
Protocol 1: Cell Treatment and RNA Extraction
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and reach 70-80% confluency at the time of harvest.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations. Remember to prepare a vehicle-only control (e.g., DMSO).
-
Treatment: Aspirate the old media and add fresh media containing the inhibitor or vehicle control. Ensure the final solvent concentration is consistent across all conditions and is non-toxic to the cells (typically <0.1%).
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours). A time-course experiment is highly recommended to distinguish primary from secondary effects.
-
Cell Harvest: Wash cells with ice-cold PBS. Lyse the cells directly in the plate using the lysis buffer from your chosen RNA extraction kit (e.g., Buffer RLT from Qiagen RNeasy Kit).
-
RNA Extraction: Proceed with RNA extraction according to the manufacturer's protocol. Include an on-column DNase digestion step to eliminate genomic DNA contamination.
-
Quality Control: Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Check for A260/A280 ratios between 1.8 and 2.1. Verify RNA integrity by running an aliquot on a Bioanalyzer or similar system, ensuring the RNA Integrity Number (RIN) is > 8.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR)
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA synthesis kit with a mix of random primers and oligo(dT)s.
-
Primer Design: Design primers for your genes of interest and at least two stable housekeeping genes (e.g., GAPDH, ACTB, RPLP0). Primers should span an exon-exon junction to prevent amplification of any residual genomic DNA.
-
Reaction Setup: Prepare the qRT-PCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green master mix.
-
Thermocycling: Run the reaction on a real-time PCR instrument with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Data Analysis:
-
Confirm a single product was amplified by analyzing the melt curve.
-
Calculate the quantification cycle (Cq) values.
-
Normalize the Cq value of your gene of interest to the geometric mean of your housekeeping genes (ΔCq).
-
Calculate the fold change relative to the vehicle control using the 2-ΔΔCq method.
-
Visualizations
Caption: Mechanism of this compound action.
Caption: Workflow for analyzing gene expression.
Caption: Troubleshooting decision tree.
References
- 1. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 2. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Technical Support Center: Dhx9-IN-5 Cell Viability Assay Issues
Welcome to the technical support center for researchers utilizing Dhx9-IN-5. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during cell viability assays with this potent DHX9 helicase inhibitor.
Understanding this compound and its Target
This compound is a small molecule inhibitor of the DExH-box helicase 9 (DHX9), an enzyme critical for various cellular processes including DNA replication, transcription, and the maintenance of genomic stability.[1][2] By inhibiting DHX9, this compound can induce cell cycle arrest and apoptosis, making it a compound of interest in cancer research.[3][4] However, the very mechanism of action that makes this compound an effective research tool can also complicate the interpretation of cell viability data.
Troubleshooting Guide
This guide addresses specific problems researchers may encounter when assessing cell viability following treatment with this compound.
Problem 1: Inconsistent or Non-reproducible Results with MTT or XTT Assays
Issue Description: You are observing high variability between replicate wells or experiments when using tetrazolium-based assays like MTT or XTT.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Direct Reduction of Tetrazolium Salt | 1. Run a cell-free control: In a 96-well plate, add this compound to the culture medium without cells. Add the MTT or XTT reagent and incubate as you would for your experiment. A color change in the absence of cells indicates direct chemical reduction of the tetrazolium salt by the compound.[5] |
| 2. Switch to an alternative assay: If direct reduction is confirmed, use an assay with a different detection principle, such as the Sulforhodamine B (SRB) assay (measures total protein content), or a luminescent assay like CellTiter-Glo® (measures ATP levels). | |
| Alteration of Cellular Metabolism | 1. Consider the mechanism of action: DHX9 is involved in fundamental cellular processes that impact metabolism. Inhibition of DHX9 may alter the levels of NADH and other reducing agents that are required for the conversion of tetrazolium salts, leading to an inaccurate estimation of cell viability. |
| 2. Validate with an orthogonal method: Confirm your results with a non-metabolic assay, such as a direct cell count using Trypan Blue exclusion or a method that measures a different viability marker, like the SRB assay. | |
| Compound Precipitation | 1. Visual inspection: Carefully inspect the wells of your microplate under a microscope before and after adding this compound. Look for any signs of precipitation or crystal formation. |
| 2. Check solubility: Ensure the final concentration of your solvent (e.g., DMSO) is within a non-toxic range (typically <0.5%) and that this compound remains soluble in the final culture medium. Refer to the solubility data provided by the manufacturer. |
Problem 2: Unexpectedly High Signal in Background Wells of Luminescence-Based Assays (e.g., CellTiter-Glo®)
Issue Description: Your control wells containing only medium, this compound, and the luminescent reagent show a high background signal, reducing the dynamic range of your assay.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Reagent Contamination | 1. Use fresh, high-quality reagents: Ensure that your culture medium and assay reagents are not contaminated with ATP or microorganisms. |
| 2. Perform a reagent-only control: In a new, sterile, opaque-walled 96-well plate, add fresh culture medium to some wells and your standard culture medium to others. Add the CellTiter-Glo® reagent to all wells. A higher signal in your standard medium suggests contamination. | |
| Inhibitor Interference with Luciferase | 1. Run a cell-free ATP standard curve: Prepare a standard curve of ATP in your culture medium with and without this compound. If the presence of the inhibitor significantly alters the luminescent signal at known ATP concentrations, it may be directly interfering with the luciferase enzyme. |
| 2. Consider an alternative assay: If interference is confirmed, switch to a non-luminescent method like the SRB assay or a fluorescence-based assay, being mindful of potential autofluorescence. |
Problem 3: Discrepancy Between Viability Data and Microscopic Observations
Issue Description: Your assay results indicate high cell viability, but microscopic examination shows clear signs of cytotoxicity (e.g., cell rounding, detachment, membrane blebbing).
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Assay Principle Mismatch | 1. Re-evaluate your chosen assay: Assays that measure metabolic activity (MTT, XTT, CellTiter-Glo®) may not always correlate directly with cell death, especially if the compound induces a state of metabolic alteration before cell death occurs. |
| 2. Use a cytotoxicity assay: To directly measure cell death, consider using an assay that quantifies a marker of cytotoxicity, such as the release of lactate dehydrogenase (LDH) from damaged cells, or a dye-exclusion method like Trypan Blue. | |
| Delayed Cytotoxic Effects | 1. Perform a time-course experiment: The cytotoxic effects of this compound may not be apparent at earlier time points. Conduct your viability assay at multiple time points (e.g., 24, 48, and 72 hours) to capture the full effect of the treatment. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a cell viability assay?
A1: The optimal concentration of this compound will vary depending on the cell line and the duration of treatment. It is recommended to perform a dose-response experiment starting from a low nanomolar range up to a low micromolar range to determine the IC50 value for your specific experimental conditions.
Q2: How can I prepare and store this compound stock solutions?
A2: this compound is typically dissolved in DMSO to create a high-concentration stock solution. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C or -80°C for long-term stability. When preparing your working solutions, ensure that the final concentration of DMSO in the cell culture medium is not toxic to your cells (generally below 0.5%).
Q3: Are there any known off-target effects of this compound that could influence my viability assay?
A3: While specific off-target effects of this compound are not extensively documented in publicly available literature, it is always a good practice to consider this possibility with any small molecule inhibitor. If you observe unexpected cellular phenotypes, it may be beneficial to validate your findings using a secondary method, such as siRNA-mediated knockdown of DHX9.
Q4: My quinoline-based compound is autofluorescent. Will this be a problem?
A4: Yes, the inherent fluorescence of quinoline and its derivatives can interfere with fluorescence-based viability assays. It is crucial to measure the autofluorescence of this compound at the excitation and emission wavelengths of your chosen assay. If significant autofluorescence is detected, you should consider a colorimetric or luminescent assay instead.
Recommended Alternative Cell Viability Assays
Given the potential for interference with metabolic assays, the following alternative methods are recommended for use with this compound:
| Assay | Principle | Advantages | Disadvantages |
| Sulforhodamine B (SRB) Assay | Measures total protein content, which is proportional to cell number. | Simple, inexpensive, and not dependent on cellular metabolism. | Requires cell fixation, which can be a source of error if not performed consistently. |
| RealTime-Glo™ MT Cell Viability Assay | Measures the reducing potential of viable cells in real-time without cell lysis. | Allows for continuous monitoring of cell viability over time and multiplexing with other assays. | As a luminescent assay, it can be susceptible to interference from compounds that affect the luciferase reaction. |
| Trypan Blue Exclusion Assay | A dye exclusion method where viable cells with intact membranes exclude the dye, while non-viable cells take it up. | Simple, direct measure of cell membrane integrity. | Low-throughput and can be subjective. |
Experimental Protocols
Sulforhodamine B (SRB) Assay Protocol
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with various concentrations of this compound for the desired duration.
-
Gently fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Stain the cells with 0.4% (w/v) SRB in 1% acetic acid for 30 minutes at room temperature.
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
-
Seed cells in an opaque-walled 96-well plate and allow them to adhere.
-
Treat cells with this compound for the desired time.
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
Visualizing Key Concepts
To aid in understanding the potential issues and workflows, the following diagrams are provided.
Caption: DHX9 signaling pathway and the effect of this compound inhibition.
Caption: Troubleshooting workflow for cell viability assays with this compound.
Caption: Recommended experimental workflow for assessing cell viability with this compound.
References
Technical Support Center: Overcoming Resistance to DHX9-IN-5 in Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to acquired resistance to DHX9-IN-5 during long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: We are observing a gradual decrease in the efficacy of this compound in our long-term cancer cell line studies. What are the potential mechanisms of resistance?
A1: Acquired resistance to targeted therapies like this compound can arise from various molecular and cellular adaptations. Based on the known functions of DHX9 and general principles of drug resistance, potential mechanisms include:
-
Genomic Alterations: Mutations in the DHX9 gene that prevent inhibitor binding or render the protein constitutively active.
-
Upregulation of Bypass Pathways: Activation of parallel signaling pathways that compensate for the inhibition of DHX9, thereby promoting cell survival and proliferation.[1]
-
Post-Translational Modifications: Changes in the phosphorylation status of DHX9, which has been observed in drug-resistant leukemic cells, potentially altering its function or sensitivity to inhibitors.[2][3]
-
Altered Drug Efflux: Increased expression of multidrug resistance proteins, such as those from the ATP-binding cassette (ABC) transporter family, which can pump the inhibitor out of the cell.[4]
-
Changes in the Tumor Microenvironment (TME): Interactions within the TME can contribute to drug resistance.[5]
-
Epigenetic Modifications: Alterations in DNA methylation or histone modifications can affect the expression of genes involved in drug sensitivity and resistance.
Q2: How can we experimentally confirm the mechanism of resistance in our cell lines?
A2: A multi-pronged approach is recommended to elucidate the specific resistance mechanisms in your experimental model. Consider the following experimental workflows:
-
Genomic and Transcriptomic Analysis:
-
Whole-Exome or Targeted Sequencing: To identify mutations in DHX9 or other relevant genes.
-
RNA-Sequencing: To compare the gene expression profiles of sensitive and resistant cells, which can reveal upregulated bypass pathways or changes in drug transporter expression.
-
-
Proteomic and Post-Translational Modification Analysis:
-
Western Blotting: To assess the protein levels of DHX9, key signaling proteins, and drug efflux pumps. A higher molecular weight for DHX9 in resistant cells might suggest post-translational modifications.
-
Mass Spectrometry: To identify specific post-translational modifications on DHX9 or other proteins of interest.
-
-
Functional Assays:
-
Cell Viability Assays: To confirm the resistance phenotype and to test the efficacy of combination therapies.
-
Drug Efflux Assays: Using fluorescent substrates of ABC transporters (e.g., rhodamine 123) to determine if increased drug efflux is a contributing factor.
-
A logical workflow for investigating resistance is outlined in the diagram below.
Troubleshooting Guides
Issue 1: Gradual loss of this compound activity in long-term cell culture.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Selection of a resistant subpopulation of cells. | 1. Perform a dose-response curve with this compound on the current cell line and compare it to the parental, sensitive cell line.2. Isolate single-cell clones from the resistant population and test their individual sensitivity to this compound. | A rightward shift in the IC50 curve will confirm resistance. Clonal analysis will determine the heterogeneity of resistance. |
| Upregulation of bypass signaling pathways. | 1. Perform RNA-sequencing or proteomic analysis to identify differentially expressed genes or proteins in resistant cells.2. Based on the analysis, select inhibitors for the upregulated pathways to test in combination with this compound. | Identification of compensatory pathways. Combination therapies may restore sensitivity to this compound. |
| Increased expression of drug efflux pumps. | 1. Perform a western blot for common ABC transporters (e.g., MDR1/P-gp).2. Treat cells with this compound in the presence and absence of a known ABC transporter inhibitor (e.g., verapamil). | Increased protein levels of ABC transporters will be observed. Co-treatment with an efflux pump inhibitor should restore sensitivity to this compound. |
Issue 2: Complete lack of response to this compound in a new cancer model.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Intrinsic resistance due to pre-existing mutations. | 1. Sequence the DHX9 gene in the cancer model to check for mutations in the drug-binding site.2. Analyze publicly available cancer dependency map data (e.g., DepMap portal) to see if this cell line is known to be dependent on DHX9. | Identification of mutations that could confer intrinsic resistance. Confirmation of whether the cell line is dependent on DHX9 for survival. |
| Cell line context-dependent function of DHX9. | 1. Perform a CRISPR or shRNA screen to confirm that genetic knockdown of DHX9 phenocopies the expected anti-proliferative effect in your cell line of interest. | This will validate that DHX9 is a viable target in your specific cancer model. |
| Low expression of DHX9 in the selected model. | 1. Quantify DHX9 mRNA and protein levels using qPCR and Western blotting, respectively.2. Compare the expression levels to sensitive cell lines. | Determine if the target protein is present at sufficient levels for the inhibitor to be effective. |
Signaling Pathways and Combination Strategies
Inhibition of DHX9 can lead to an accumulation of double-stranded RNA (dsRNA) and R-loops (DNA/RNA hybrids), triggering an antiviral-like immune response and replication stress. Resistance can emerge by circumventing these downstream effects. A potential strategy to overcome this is through combination therapy.
The diagram above illustrates that combining this compound with inhibitors of the DNA Damage Response (DDR) pathway could enhance replication stress, while combination with immuno-oncology agents could potentiate the antiviral response, providing two potential avenues to overcome resistance.
Key Experimental Protocols
1. CRISPR-Based Screen to Identify Resistance Mechanisms
-
Objective: To identify genes whose knockout confers resistance to this compound.
-
Methodology:
-
Transduce a cancer cell line with a genome-wide CRISPR knockout library (e.g., Brunello).
-
Select for successfully transduced cells (e.g., with puromycin).
-
Split the cell population into two groups: one treated with a vehicle control and the other with a lethal dose of this compound.
-
Culture the cells for a sufficient period to allow for the enrichment of resistant clones in the this compound treated group.
-
Isolate genomic DNA from both populations.
-
Amplify the sgRNA sequences using PCR and perform next-generation sequencing.
-
Analyze the sequencing data to identify sgRNAs that are significantly enriched in the this compound treated population. These sgRNAs target genes that, when knocked out, confer resistance.
-
2. Immunofluorescence Staining for dsRNA Accumulation
-
Objective: To visualize the accumulation of dsRNA in cells following DHX9 inhibition, a key pharmacodynamic marker.
-
Methodology:
-
Seed cells on coverslips and treat with this compound or a vehicle control for the desired time.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBST).
-
Incubate with a primary antibody specific for dsRNA (e.g., J2 antibody).
-
Wash with PBST.
-
Incubate with a fluorescently labeled secondary antibody.
-
Wash and mount the coverslips onto microscope slides with a mounting medium containing DAPI.
-
Visualize and quantify the fluorescence signal using a confocal or fluorescence microscope.
-
Quantitative Data Summary
The following table summarizes hypothetical data from a long-term study comparing a parental (sensitive) cell line to a derived resistant cell line.
| Parameter | Parental Cell Line | Resistant Cell Line | Fold Change |
| This compound IC50 | 50 nM | 1500 nM | 30 |
| MDR1 (P-gp) Protein Level (Relative Units) | 1.0 | 8.5 | 8.5 |
| p-AKT (S473) Protein Level (Relative Units) | 1.0 | 4.2 | 4.2 |
| dsRNA accumulation (Fluorescence Intensity) | 1200 | 350 | -3.4 |
This summary table allows for a clear comparison of key quantitative metrics that can help diagnose the mechanism of resistance. In this example, the data points towards resistance mediated by both increased drug efflux (MDR1 levels) and activation of a bypass signaling pathway (p-AKT).
References
- 1. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 5. international-biopharma.com [international-biopharma.com]
Validation & Comparative
Unveiling the Arsenal: A Comparative Guide to DHX9 Inhibitors
For researchers, scientists, and drug development professionals, the quest for potent and selective inhibitors of key cellular targets is paramount. DExH-Box Helicase 9 (DHX9), a crucial enzyme in maintaining genomic stability, has emerged as a compelling target in oncology and virology. This guide provides an objective comparison of Dhx9-IN-5 and other notable DHX9 inhibitors, supported by experimental data, detailed methodologies, and pathway visualizations to aid in your research and development endeavors.
Introduction to DHX9 and Its Inhibition
DHX9 is an ATP-dependent RNA/DNA helicase that plays a critical role in various cellular processes, including DNA replication, transcription, and RNA processing.[1][2] It resolves R-loops, which are three-stranded nucleic acid structures that can cause replication stress and DNA damage if they accumulate.[3][4] Due to its vital role in maintaining genomic integrity, cancer cells with high levels of replication stress often exhibit a strong dependence on DHX9 for survival, making it an attractive therapeutic target.[5] Inhibition of DHX9 can lead to an accumulation of R-loops, replication stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.
Comparative Analysis of DHX9 Inhibitors
This guide focuses on a selection of prominent DHX9 inhibitors, presenting their biochemical and cellular activities. The data, summarized in the tables below, has been compiled from various preclinical studies.
Biochemical Potency of DHX9 Inhibitors
The direct inhibitory effect of these compounds on DHX9's enzymatic activity is a key measure of their potency. This is typically assessed through biochemical assays that measure the inhibition of DHX9's ATPase or helicase (unwinding) activity.
| Inhibitor | Assay Type | IC50 / EC50 (nM) | Notes |
| This compound | Not Specified | 4.3 | Potent RNA helicase DHX9 inhibitor. |
| STM11315 | RNA Unwinding | <5 | Allosteric inhibitor. |
| ATPase Activity | <10 | ||
| ATX968 | Helicase Unwinding | 8 | Potent and selective inhibitor. |
| SPR Binding (KD) | 1.3 | ||
| ATX-559 | Not Specified | - | Clinical candidate, developed from ATX968. |
| YK-4-279 | EWS-FLI1 Transcriptional Activity | 750 (S-enantiomer) | Indirectly affects DHX9 by disrupting its interaction with EWS-FLI1. |
| TK-216 | Not Specified | - | Clinical derivative of YK-4-279. |
| Enoxacin | Not Specified | - | A fluoroquinolone antibiotic with reported DHX9 inhibitory activity. |
Cellular Activity of DHX9 Inhibitors
The efficacy of these inhibitors in a cellular context is crucial for their therapeutic potential. This is often evaluated by measuring their anti-proliferative effects (IC50) in various cancer cell lines.
| Inhibitor | Cell Line | IC50 (µM) | Cancer Type | Notes |
| STM11315 | LS411N | <0.02 | Colorectal (MSI-H) | Selective killing in MSI-H tumor cells. |
| SW480 | >10 | Colorectal (MSS) | ||
| ATX968 | LS411N | <1 | Colorectal (MSI-H/dMMR) | Sensitive. |
| NCI-H747 | >1 | Colorectal (MSS/pMMR) | Insensitive. | |
| ATX-559 | Panel of 36 CRC and EC cell lines | Sensitive (IC50 ≤ 1 µM) in ~55% | Colorectal & Endometrial | Enriched antiproliferation in dMMR/MSI-H cells (80%). |
| BRCA altered TNBC models | Sensitive in 76% | Triple-Negative Breast Cancer | ||
| YK-4-279 | IMR-32 | 0.218 | Neuroblastoma (MYCN amplified) | |
| NB-19 | 2.796 | Neuroblastoma (MYCN amplified) | ||
| TC32 | 0.94 | Ewing Sarcoma | ||
| TC71 | 0.92 | Ewing Sarcoma | ||
| PC3 | 4.95 | Prostate Cancer | ||
| MCF7 | 22.82 | Breast Cancer | ||
| TK-216 | HL-60 | 0.363 | Acute Myeloid Leukemia | |
| TMD-8 | 0.152 | Diffuse Large B-cell Lymphoma | ||
| Enoxacin | A549 | 25.52 (µg/ml) | Non-Small Cell Lung Cancer | The inhibitory effect was diminished when DHX9 was knocked down. |
| A549 (DHX9-shRNA) | 49.04 (µg/ml) | Non-Small Cell Lung Cancer |
Mechanism of Action and Cellular Consequences
The primary mechanism by which these small molecules inhibit DHX9 varies. This compound, STM11315, and the ATX series (ATX968 and ATX-559) are direct inhibitors of DHX9's enzymatic activity. STM11315 is described as an allosteric inhibitor, meaning it binds to a site other than the active site to induce a conformational change that inactivates the enzyme. In contrast, YK-4-279 and its clinical derivative TK-216 function by disrupting the protein-protein interaction between DHX9 and the oncogenic fusion protein EWS-FLI1 in Ewing sarcoma. Enoxacin's mechanism is less direct, with studies suggesting it may inhibit DHX9 expression.
The downstream cellular consequences of DHX9 inhibition are a cascade of events that are particularly detrimental to cancer cells with high genomic instability.
Caption: Cellular consequences of DHX9 inhibition.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for key experiments are provided below.
DHX9 Helicase Activity Assay
This assay measures the unwinding of a double-stranded RNA substrate by DHX9.
-
Principle: A fluorogenic RNA probe is used, with a fluorophore (e.g., TAMRA) on one strand and a quencher (e.g., BHQ) on the complementary strand. In its double-stranded form, the fluorescence is quenched. Upon unwinding by DHX9, the strands separate, leading to an increase in fluorescence.
-
Protocol Outline:
-
Reactions are typically performed in a 384-well plate format.
-
The assay buffer generally contains HEPES, MgCl2, DTT, Tween 20, and BSA.
-
Recombinant DHX9 protein is pre-incubated with the test inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.
-
The reaction is initiated by the addition of the fluorogenic RNA substrate and ATP.
-
The increase in fluorescence is measured over time using a fluorescence plate reader.
-
IC50 values are calculated from the dose-response curves.
-
Caption: General workflow for a DHX9 helicase activity assay.
DHX9 ATPase Activity Assay
This assay measures the ATP hydrolysis activity of DHX9, which is coupled to its helicase function.
-
Principle: The assay quantifies the amount of ADP produced from ATP hydrolysis by DHX9. Commercially available kits, such as ADP-Glo™, are often used, which convert ADP to a luminescent signal.
-
Protocol Outline:
-
The reaction is set up in a multi-well plate format.
-
Recombinant DHX9 is incubated with the test inhibitor.
-
The reaction is started by the addition of a nucleic acid substrate (e.g., yeast RNA) and ATP.
-
After a defined incubation period, a reagent is added to stop the reaction and detect the amount of ADP produced, typically through a luminescent readout.
-
EC50 or IC50 values are determined from the dose-response curves.
-
Cell Proliferation Assay
This assay assesses the effect of DHX9 inhibitors on the growth and viability of cancer cell lines.
-
Principle: Various methods can be used, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells, or crystal violet staining.
-
Protocol Outline:
-
Cancer cells are seeded in multi-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of the test inhibitor.
-
After a specific incubation period (e.g., 72 hours to 10 days), cell viability is measured using a chosen method.
-
IC50 values, the concentration of inhibitor that reduces cell proliferation by 50%, are calculated from the dose-response curves.
-
Conclusion
The landscape of DHX9 inhibitors is rapidly evolving, with several promising candidates demonstrating potent biochemical and cellular activity. This compound stands out as a highly potent inhibitor based on its reported IC50 value. Allosteric inhibitors like STM11315 and direct enzymatic inhibitors such as the ATX series show significant promise, particularly in cancers with high microsatellite instability. Indirect inhibitors like YK-4-279 and TK-216 offer a different therapeutic strategy by targeting protein-protein interactions. The data and protocols presented in this guide are intended to provide a valuable resource for researchers in the field, facilitating the informed selection and evaluation of DHX9 inhibitors for further investigation and therapeutic development.
References
- 1. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. aacrjournals.org [aacrjournals.org]
DHX9 Inhibition: A Promising Synthetic Lethal Strategy for BRCA-Mutant Cancers
A Comparative Guide to the Efficacy of DHX9 Inhibitors in Preclinical BRCA-Mutant Cancer Models
For researchers and drug development professionals in oncology, the DNA damage response (DDR) network remains a critical area of therapeutic exploration. Within this landscape, the helicase DHX9 has emerged as a compelling target, particularly for cancers harboring mutations in the breast cancer susceptibility genes, BRCA1 and BRCA2. This guide provides a comparative overview of the efficacy of DHX9 inhibition, focusing on the well-characterized tool compound ATX968, in BRCA-mutant cancer models. While direct data for a compound specifically named "Dhx9-IN-5" is not publicly available, the extensive preclinical data for ATX968 offers a strong surrogate for understanding the therapeutic potential of this drug class.
Principle of Synthetic Lethality: DHX9 and BRCA
BRCA1 and BRCA2 are cornerstone proteins in the homologous recombination (HR) pathway, a high-fidelity mechanism for repairing DNA double-strand breaks.[1][2] Cancers with BRCA mutations are deficient in HR and become heavily reliant on alternative, often error-prone, DNA repair pathways for survival.
DHX9 is a DExH-box RNA/DNA helicase that plays a crucial role in maintaining genomic stability by resolving R-loops and other non-canonical DNA structures that can impede DNA replication and transcription.[1][2] Inhibition of DHX9 leads to an accumulation of these structures, inducing replication stress and DNA damage.[1] In normal cells with functional BRCA proteins, this damage can be efficiently repaired. However, in BRCA-mutant cells, the combination of DHX9 inhibition and a deficient HR pathway creates a synthetic lethal scenario, leading to overwhelming DNA damage, cell cycle arrest, and ultimately, apoptosis.
Comparative Efficacy of DHX9 Inhibitor ATX968
Preclinical studies have demonstrated that the DHX9 inhibitor ATX968 exhibits potent and selective anti-proliferative activity against cancer cell lines with BRCA1 or BRCA2 loss-of-function (LOF) mutations. This selectivity is observed across various solid tumors, including breast and ovarian cancers.
In Vitro Efficacy
While specific IC50 values from large-scale screens are not fully published, conference abstracts reporting on a screen of over 300 cell lines consistently describe a selective dependency on DHX9 in BRCA-mutant models. The data indicates that a significant percentage of BRCA-altered triple-negative breast cancer (TNBC) models are sensitive to DHX9 inhibition, with IC50 values often falling below 1 µM.
Table 1: Representative Anti-proliferative Activity of DHX9 Inhibitor ATX968
| Cell Line | Cancer Type | BRCA Status | DHX9 Inhibitor (ATX968) IC50 |
| HCC1187 | Breast Cancer | BRCA1 LOF | Sensitive (IC50 ≤ 1 µM) |
| MDA-MB-231 | Breast Cancer | BRCA Wild-Type | Resistant |
| OVCAR-8 | Ovarian Cancer | BRCA2 LOF | Sensitive |
| A2780 | Ovarian Cancer | BRCA Wild-Type | Resistant |
Note: The IC50 values are presented qualitatively based on descriptions in published abstracts. Precise numerical data from comprehensive screens are not yet publicly available.
In Vivo Efficacy
In xenograft models of BRCA-mutant triple-negative breast cancer and high-grade serous ovarian cancer, oral administration of a potent and selective DHX9 inhibitor has been shown to be well-tolerated and result in robust and significant tumor growth inhibition and even regression. In contrast, minimal tumor growth inhibition was observed in BRCA wild-type xenograft models, further confirming the synthetic lethal relationship in a whole-animal context. One study reported that a tool DHX9 inhibitor was dosed orally at 100 mg/kg twice daily and was well-tolerated for up to 28 days.
Signaling Pathway and Experimental Workflow
The mechanism of action of DHX9 inhibitors in BRCA-mutant cancers and the workflow for assessing their efficacy can be visualized through the following diagrams.
Caption: Synthetic lethality between DHX9 inhibition and BRCA mutation.
Caption: Workflow for cell viability assay.
Experimental Protocols
Below are generalized protocols for key experiments used to evaluate the efficacy of DHX9 inhibitors.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: BRCA-mutant and BRCA-wild-type cancer cells are seeded into 96-well opaque-walled plates at a density of 1,000-5,000 cells per well in their respective growth media and incubated overnight.
-
Compound Treatment: The following day, cells are treated with a serial dilution of the DHX9 inhibitor (e.g., ATX968) or vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for 72 to 96 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay Procedure: After incubation, the plates are equilibrated to room temperature. A volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in the well is added.
-
Signal Development: The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis. The plate is then incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Luminescence is recorded using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells. Data is normalized to the vehicle-treated control wells, and IC50 curves are generated using non-linear regression analysis.
Western Blotting for DNA Damage and Apoptosis Markers
-
Cell Lysis: Cells are treated with the DHX9 inhibitor or vehicle control for the desired time points. Cells are then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against proteins such as γH2AX (a marker of DNA double-strand breaks), cleaved PARP (a marker of apoptosis), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, the signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
In Vivo Xenograft Studies
-
Cell Implantation: Female immunodeficient mice (e.g., NOD-SCID) are subcutaneously implanted with a suspension of BRCA-mutant or BRCA-wild-type cancer cells.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: The DHX9 inhibitor (e.g., ATX968) is administered orally at a predetermined dose and schedule (e.g., 100 mg/kg, twice daily). The control group receives a vehicle solution.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point. Tumor growth inhibition is calculated and statistical analysis is performed to determine the significance of the anti-tumor effect.
Conclusion
The inhibition of DHX9 represents a highly promising therapeutic strategy for BRCA-mutant cancers, leveraging the principle of synthetic lethality. Preclinical data for the tool compound ATX968 strongly supports its selective efficacy in BRCA-deficient breast and ovarian cancer models. While more detailed quantitative data from clinical trials is awaited, the existing evidence provides a solid foundation for the continued development of DHX9 inhibitors as a novel class of targeted oncology drugs. Further research will be crucial to fully elucidate the clinical potential and patient selection biomarkers for this exciting therapeutic approach.
References
Synergistic Action of DHX9 Inhibition with PARP Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of inhibiting DHX9, a key DNA/RNA helicase, in combination with Poly (ADP-ribose) polymerase (PARP) inhibitors. The focus is on the therapeutic potential of a novel DHX9 inhibitor, Dhx9-IN-5, when used alongside established PARP inhibitors like Olaparib. The information presented is based on the known molecular functions of DHX9 and PARP, supported by representative experimental data and detailed protocols to guide further research.
The Rationale for Synergy: Targeting Convergent DNA Damage Repair Pathways
The DExH-box helicase 9 (DHX9) is a multifunctional enzyme crucial for various cellular processes, including DNA replication, transcription, and the maintenance of genomic stability.[1][2] DHX9 plays a significant role in resolving R-loops, which are three-stranded nucleic acid structures that can cause DNA damage and replication stress if they accumulate.[2][3] Furthermore, DHX9 interacts with key proteins in the DNA damage response (DDR) pathway, including BRCA1, a critical component of the homologous recombination (HR) repair machinery.[4]
PARP inhibitors are a class of drugs that have shown significant efficacy in cancers with deficiencies in the HR pathway, such as those with BRCA1/2 mutations. PARP enzymes are essential for the repair of single-strand DNA breaks (SSBs). Inhibition of PARP leads to the accumulation of unrepaired SSBs, which, during DNA replication, are converted into more lethal double-strand breaks (DSBs). In HR-deficient cells, these DSBs cannot be efficiently repaired, leading to synthetic lethality.
The synergistic potential of combining a DHX9 inhibitor like this compound with a PARP inhibitor stems from their complementary roles in the DDR. Inhibition of DHX9 is hypothesized to lead to an accumulation of R-loop-associated DNA damage and replication stress. This increased burden of DNA lesions can overwhelm the repair capacity of cancer cells, particularly when the key SSB repair pathway mediated by PARP is also inhibited. Cells deficient in DHX9 have demonstrated hypersensitivity to PARP inhibitors like Olaparib, suggesting a synthetic lethal interaction.
Signaling Pathways and Mechanism of Action
The combination of this compound and a PARP inhibitor creates a multi-pronged attack on the DNA repair capabilities of cancer cells. The following diagram illustrates the key signaling pathways and the proposed mechanism of synergistic action.
Caption: Mechanism of synergistic lethality with combined DHX9 and PARP inhibition.
Comparative Performance Data
The following tables summarize hypothetical yet representative experimental data illustrating the synergistic effects of this compound in combination with the PARP inhibitor, Olaparib, in a BRCA1-deficient ovarian cancer cell line.
Table 1: Cell Viability (IC50) in BRCA1-deficient Ovarian Cancer Cells (OVCAR-8)
| Treatment | IC50 (µM) |
| This compound | 15.2 |
| Olaparib | 8.5 |
| This compound + Olaparib (1:1 ratio) | 2.1 |
Table 2: Combination Index (CI) Analysis
| Fa (Fraction affected) | CI Value | Interpretation |
| 0.25 | 0.68 | Synergism |
| 0.50 | 0.45 | Strong Synergism |
| 0.75 | 0.32 | Very Strong Synergism |
CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 3: Induction of DNA Damage (γH2AX Foci) and Apoptosis (Cleaved PARP)
| Treatment | Mean γH2AX Foci per Cell | Cleaved PARP (relative to control) |
| Control | 5 ± 2 | 1.0 |
| This compound (5 µM) | 18 ± 5 | 1.8 |
| Olaparib (2.5 µM) | 25 ± 7 | 2.5 |
| This compound (5 µM) + Olaparib (2.5 µM) | 62 ± 11 | 7.2 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Plate BRCA1-deficient ovarian cancer cells (e.g., OVCAR-8) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound, Olaparib, or the combination of both for 72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using non-linear regression analysis. The combination index (CI) can be calculated using software like CompuSyn.
Immunofluorescence for γH2AX Foci
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound, Olaparib, or the combination for 24 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100.
-
Blocking and Antibody Incubation: Block with 5% BSA and incubate with a primary antibody against γH2AX overnight at 4°C. Subsequently, incubate with a fluorescently labeled secondary antibody.
-
Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Quantification: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per cell using image analysis software.
Western Blotting for Apoptosis Markers
-
Protein Extraction: Treat cells with the indicated compounds for 48 hours, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against cleaved PARP and a loading control (e.g., β-actin) overnight at 4°C. Then, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.
Experimental and Analytical Workflow
The following diagram outlines the typical workflow for evaluating the synergistic effects of this compound and PARP inhibitors.
Caption: A typical workflow for assessing drug synergy in vitro.
Conclusion and Future Directions
The combination of a DHX9 inhibitor, such as this compound, with a PARP inhibitor represents a promising therapeutic strategy, particularly for cancers with underlying deficiencies in homologous recombination repair. The synergistic effect is driven by a dual assault on the DNA damage response, leading to increased genomic instability and apoptotic cell death. The provided data and protocols offer a framework for further preclinical investigation into this novel combination therapy. Future studies should focus on in vivo models to validate these findings and explore the potential for overcoming acquired resistance to PARP inhibitors.
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. DHX9-dependent recruitment of BRCA1 to RNA promotes DNA end resection in homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of DHX9 Inhibition: A Comparative Analysis
For researchers, scientists, and drug development professionals, the helicase DHX9 has emerged as a compelling target in oncology and virology. Its multifaceted role in DNA replication, transcription, and the maintenance of genomic stability makes it a critical node in cellular proliferation and survival. Consequently, the development of potent and selective DHX9 inhibitors is an area of intense research. This guide provides a comparative analysis of Dhx9-IN-5 and other notable helicase inhibitors, supported by experimental data and detailed methodologies to aid in the evaluation and selection of these critical research tools.
Introduction to DHX9 and Its Inhibition
DExH-box helicase 9 (DHX9) is an NTP-dependent helicase that unwinds both DNA and RNA duplexes, as well as more complex nucleic acid structures.[1] Its functions are integral to a multitude of cellular processes, and its dysregulation is implicated in various diseases, most notably cancer.[1] Elevated expression of DHX9 is observed in several cancer types, and its inhibition has been shown to be particularly effective in tumors with microsatellite instability-high (MSI-H) and deficient mismatch repair (dMMR).[2] The therapeutic potential of DHX9 inhibition lies in its ability to induce replication stress, cell cycle arrest, and apoptosis in cancer cells that are highly dependent on its activity.
Comparative Analysis of DHX9 Inhibitors
This section provides a head-to-head comparison of this compound with other known DHX9 inhibitors, focusing on their biochemical potency and cellular activity. The data presented here is a synthesis of publicly available information and data extracted from patents.
Biochemical and Cellular Activity of DHX9 Inhibitors
The following table summarizes the key quantitative data for this compound and other representative DHX9 inhibitors. This allows for a direct comparison of their potency in biochemical and cellular assays.
| Inhibitor | Target | IC50 (Biochemical Assay) | Cellular Activity (EC50/IC50) | Cell Line | Assay Type |
| This compound (compound 277) | DHX9 | 4.3 nM | Not Publicly Available | - | RNA Helicase Activity |
| ATX968 | DHX9 | ATPase: EC50 = 2.9 µM (partial inhibition); Unwinding: IC50 = 21.4 µM | circBRIP1 Induction: EC50 = 101 nM | HCT116 | Cellular Target Engagement |
| Compound A (Exemplified in patent WO2023154519A1) | DHX9 | Inflection Point = 0.028 µM (89.6% max inhibition) | circBRIP1 Induction: EC50 = 1.41 µM | HCT 116 | ADP-Glo (Biochemical); qPCR (Cellular) |
| STM11315 | DHX9 | RNA Unwinding: <5 nM; ATPase: <10 nM | Proliferation: <20 nM | LS411N | Biochemical and Cellular Proliferation |
Note: The data for "Compound A" is representative of potent inhibitors disclosed in the patent WO2023154519A1, which is the likely origin of the "Dhx9-IN-" series of inhibitors. The term "Inflection Point" is used in the patent for the biochemical assay and is analogous to an IC50/EC50 value.
Mechanism of Action of DHX9 Inhibitors
DHX9 inhibitors primarily function by interfering with the enzymatic activity of the DHX9 protein. This can be achieved through several mechanisms:
-
ATP-binding site inhibition: Some inhibitors may competitively bind to the ATP-binding pocket of DHX9, preventing the hydrolysis of ATP that is essential for its helicase activity.
-
Allosteric inhibition: Other inhibitors, such as ATX968, bind to a site distinct from the ATP-binding pocket. This allosteric binding induces a conformational change in the protein that renders it inactive.
The ultimate effect of these inhibitory mechanisms is the prevention of the unwinding of DNA and RNA structures, leading to the accumulation of R-loops, replication stress, and ultimately, cell death in susceptible cancer cells.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for key experiments cited in the comparison.
DHX9 Helicase Activity Assay (Fluorogenic)
This assay is designed to screen for DHX9 inhibitors by monitoring the unwinding of a fluorescently labeled RNA substrate.
-
Principle: A double-stranded RNA probe is labeled with a fluorophore (e.g., TAMRA) on one strand and a quencher (e.g., BHQ) on the complementary strand. In its double-stranded form, the quencher suppresses the fluorescence of the fluorophore. Upon unwinding by DHX9, the strands separate, leading to an increase in fluorescence.
-
Protocol:
-
Reactions are set up in a 384-well plate format.
-
The reaction buffer contains 40 mM HEPES (pH 7.5), 0.01% Tween 20, 0.01% BSA, 1 mM DTT, 20 mM MgCl2, and RNase inhibitor.
-
Recombinant DHX9 protein is pre-incubated with the test compound for 15 minutes.
-
The unwinding reaction is initiated by the addition of the fluorescently labeled RNA substrate and ATP.
-
The increase in fluorescence is measured over time using a fluorescence plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic model.
-
ADP-Glo™ Kinase Assay (Biochemical)
This assay quantifies the ATPase activity of DHX9 by measuring the amount of ADP produced.
-
Principle: The assay is performed in two steps. First, after the helicase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescence signal is proportional to the ADP concentration.
-
Protocol:
-
The helicase reaction is carried out in a buffer containing recombinant DHX9, a suitable nucleic acid substrate (e.g., dsRNA), and ATP.
-
The reaction is incubated with the test inhibitor at various concentrations.
-
Following the helicase reaction, the ADP-Glo™ Reagent is added and incubated for 40 minutes.
-
The Kinase Detection Reagent is then added, and the plate is incubated for another 30-60 minutes.
-
Luminescence is measured using a plate reader.
-
IC50 or inflection point values are determined from the dose-response curves.
-
Cellular Target Engagement Assay (circBRIP1 Induction)
This assay measures the cellular activity of DHX9 inhibitors by quantifying the induction of circular RNA (circRNA), a downstream biomarker of DHX9 inhibition.
-
Principle: DHX9 is known to suppress the formation of certain circRNAs, such as circBRIP1. Inhibition of DHX9 leads to an increase in the levels of these circRNAs.
-
Protocol:
-
Cancer cell lines (e.g., HCT116) are treated with the DHX9 inhibitor at a range of concentrations for a specified period (e.g., 24-48 hours).
-
Total RNA is extracted from the cells.
-
The RNA is reverse-transcribed to cDNA.
-
The levels of circBRIP1 and a housekeeping gene are quantified using real-time quantitative PCR (qPCR) with specific primers for the circular junction.
-
The relative induction of circBRIP1 is calculated, and EC50 values are determined from the dose-response curves.
-
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay assesses the effect of DHX9 inhibitors on the viability and proliferation of cancer cells.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with a serial dilution of the DHX9 inhibitor.
-
After a set incubation period (e.g., 72 hours), the CellTiter-Glo® reagent is added to the wells.
-
The plate is shaken for 2 minutes and then incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence is recorded using a plate reader.
-
IC50 values are calculated from the dose-response curves.
-
Visualizing DHX9 Signaling and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: Simplified signaling pathway of DHX9 and its inhibition.
Caption: General experimental workflow for evaluating DHX9 inhibitors.
References
DHX9 Inhibition: A Promising Strategy for Selective Cancer Cell Targeting
A comparative analysis of the anti-proliferative effects of DHX9 inhibition on cancerous versus normal cells, with a focus on the potent inhibitor DHX9-IN-5 and its counterparts.
The DEAH-box helicase 9 (DHX9) has emerged as a compelling target in oncology due to its multifaceted roles in maintaining genome stability, regulating transcription, and processing RNA. Notably, DHX9 is frequently overexpressed in various cancer types, and its inhibition has been shown to be selectively detrimental to cancer cells, presenting a promising therapeutic window. This guide provides a comparative overview of the selectivity of DHX9 inhibition for cancer cells over normal cells, with available data from preclinical studies.
While specific comparative data for the potent DHX9 inhibitor, this compound (also known as compound 277), in cancer versus normal cells is not extensively available in the public domain, the broader evidence from studies on other DHX9 inhibitors and genetic suppression of DHX9 strongly supports the selectivity of this therapeutic approach.
The Case for Selectivity: Why Target DHX9 in Cancer?
Cancer cells often exhibit a heightened dependency on proteins like DHX9 to manage the stresses associated with rapid proliferation and genomic instability.[1] This "addiction" creates a vulnerability that can be exploited by targeted inhibitors. Inhibition of DHX9 has been shown to induce lethal damage in cancer cells, while normal cells are significantly less affected.[1]
One of the key mechanisms behind this selectivity lies in the context of specific genetic backgrounds, such as microsatellite instability (MSI).
ATX968: A Case Study in Selective DHX9 Inhibition
ATX968 is a potent and selective small-molecule inhibitor of DHX9 that has been studied more extensively. Research on ATX968 demonstrates a clear selective dependency of cancer cells with high microsatellite instability (MSI-H) and deficient mismatch repair (dMMR) on DHX9.[2]
Quantitative Data Summary: Proliferation Inhibition
The following table summarizes the anti-proliferative activity of the DHX9 inhibitor ATX968 in various cancer cell lines, highlighting the increased sensitivity of MSI-H/dMMR cells.
| Cell Line | Cancer Type | MSI Status | Proliferation IC₅₀ (µM) |
| LS411N | Colorectal Cancer | MSI-H | ~0.1 |
| HCT 116 | Colorectal Cancer | MSI-H | ~0.1 |
| RKO | Colorectal Cancer | MSI-H | ~0.1 |
| SW480 | Colorectal Cancer | MSS | >10 |
| HT-29 | Colorectal Cancer | MSS | >10 |
Note: The IC₅₀ values are approximate and derived from published graphical data for ATX968. MSS (Microsatellite Stable) cells serve as a proxy for the response of cells that are not characterized by the same genomic instabilities as MSI-H cells, suggesting a wider therapeutic window.
Experimental Protocols
Below are detailed methodologies for key experiments used to assess the selectivity of DHX9 inhibition.
Cell Proliferation Assay
This protocol is used to determine the concentration of a DHX9 inhibitor that inhibits the proliferation of a cell population by 50% (IC₅₀).
-
Cell Culture: Cancer and normal cell lines are cultured in their respective recommended media supplemented with fetal bovine serum and antibiotics.
-
Seeding: Cells are seeded into 96-well plates at a density of 1,000-5,000 cells per well and allowed to adhere overnight.
-
Treatment: The following day, cells are treated with a serial dilution of the DHX9 inhibitor (e.g., ATX968) or vehicle control (DMSO).
-
Incubation: Plates are incubated for a period of 5 to 10 days.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence readings are normalized to the vehicle-treated controls, and IC₅₀ values are calculated using a non-linear regression model.
Apoptosis Analysis by Annexin V Staining
This method is employed to quantify the extent of apoptosis (programmed cell death) induced by DHX9 inhibition.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the DHX9 inhibitor at a concentration known to be effective (e.g., 1 µM ATX968) or vehicle control for 48-72 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: The percentage of apoptotic cells in the treated population is compared to the control group.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of DHX9 inhibition and a typical experimental workflow for assessing selectivity.
Caption: Mechanism of DHX9 Inhibition.
Caption: Experimental Workflow for Selectivity.
Conclusion
The available preclinical data strongly suggest that inhibiting DHX9 is a selective strategy for targeting cancer cells, particularly those with specific genetic vulnerabilities like microsatellite instability. While direct comparative studies on this compound are needed to definitively establish its selectivity profile, the consistent findings with other DHX9 inhibitors and genetic suppression methods provide a solid rationale for its potential as a selective anti-cancer agent. Further research, including head-to-head comparisons of this compound with other inhibitors in a panel of cancer and normal cell lines, will be crucial to fully elucidate its therapeutic potential.
References
Cross-Validation of DHX9 Inhibition: A Comparative Guide to Chemical and Genetic Approaches
For researchers, scientists, and drug development professionals, establishing the specific effects of a small molecule inhibitor is a critical step in target validation. This guide provides a comprehensive cross-validation of the effects of DHX9 inhibitors, with a focus on Dhx9-IN-5, by comparing them with established genetic methods for DHX9 knockdown and knockout. The data presented herein supports the specific on-target effects of DHX9 inhibition and provides a framework for experimental design.
DExH-Box Helicase 9 (DHX9) is a multifunctional enzyme involved in a myriad of cellular processes, including DNA replication, transcription, translation, and the maintenance of genomic stability.[1][2][3] Its association with various cancers has made it an attractive target for therapeutic intervention.[3][4] Small molecule inhibitors offer a powerful tool for probing DHX9 function and for potential therapeutic development. However, it is crucial to validate that the observed cellular phenotypes are a direct consequence of inhibiting the intended target and not due to off-target effects. Genetic approaches, such as siRNA/shRNA-mediated knockdown and CRISPR-Cas9-mediated knockout, provide a gold-standard for comparison.
This guide compares the phenotypic and mechanistic effects of DHX9 inhibition by small molecules with those observed through genetic perturbation of DHX9 expression. We will focus on the available data for potent DHX9 inhibitors and draw parallels with the extensive body of research utilizing genetic tools.
Comparison of Cellular Phenotypes: Chemical Inhibition vs. Genetic Knockdown
The primary observable effects of both chemical inhibition and genetic knockdown of DHX9 are remarkably consistent, centering on the disruption of cell proliferation, induction of apoptosis, and cell cycle arrest, particularly in cancer cell lines that exhibit a dependency on DHX9.
A key study directly compared the effects of a potent and selective DHX9 inhibitor, ATX968, with siRNA-mediated knockdown of DHX9 in colorectal cancer cell lines. The results demonstrated a striking similarity in the selective killing of microsatellite instable-high (MSI-H) and deficient mismatch repair (dMMR) cancer cells, validating that the chemical inhibitor phenocopies the genetic knockdown. While specific data for this compound is less abundant in comparative studies, its high potency (IC50 of 4.3 nM) suggests it would elicit similar on-target effects.
Quantitative Data Summary
| Parameter | Chemical Inhibition (ATX968) | Genetic Knockdown (siRNA/shRNA) | Cell Lines | Reference |
| Cell Proliferation | IC50 < 10 µM in sensitive lines | Significant reduction in cell growth | HCT116, LS411N (MSI-H) | |
| Apoptosis | Increase in Annexin V positive cells | Increased apoptosis (1.4 to 3.7-fold increase) | HCT116, various cancer cell lines | |
| Cell Cycle | S-phase arrest | G0/G1 or S-phase arrest | LS411N, MRC-5, MEFs | |
| Replication Stress | Increased RPA accumulation | Increased replication stress | CRC-MSI cells | |
| DNA Damage | Increased γH2AX foci | Increased γH2AX foci | Multiple colorectal cancer cells |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed experimental protocols for both chemical and genetic approaches are provided below.
Chemical Inhibition Protocol (General)
-
Compound Preparation : Dissolve this compound or ATX968 in a suitable solvent, such as DMSO, to create a stock solution (e.g., 10 mM).
-
Cell Seeding : Plate cells at a desired density in appropriate well plates and allow them to adhere overnight.
-
Treatment : The following day, treat the cells with a serial dilution of the DHX9 inhibitor. Include a vehicle-only (e.g., DMSO) control.
-
Incubation : Incubate the cells for the desired time period (e.g., 48-72 hours for proliferation assays).
-
Phenotypic Analysis : Perform downstream assays such as CellTiter-Glo for cell viability, Annexin V/PI staining for apoptosis, or EdU incorporation for cell cycle analysis.
Genetic Knockdown Protocol (siRNA)
-
siRNA Preparation : Resuspend lyophilized siRNA targeting DHX9 and a non-targeting control siRNA in RNase-free buffer to a stock concentration of 20 µM.
-
Transfection Reagent Preparation : Dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
siRNA-Lipid Complex Formation : Dilute the siRNA in serum-free medium and mix with the diluted transfection reagent. Incubate for 10-20 minutes at room temperature to allow for complex formation.
-
Cell Transfection : Add the siRNA-lipid complexes to cells seeded in antibiotic-free medium.
-
Incubation and Analysis : Incubate the cells for 48-72 hours. Harvest the cells for downstream analysis, such as qRT-PCR or Western blotting to confirm knockdown efficiency, and for phenotypic assays.
Genetic Knockout Protocol (CRISPR-Cas9)
-
gRNA Design and Cloning : Design and clone two or more guide RNAs (gRNAs) targeting an early exon of the DHX9 gene into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro).
-
Vector Transfection : Transfect the gRNA/Cas9-expressing plasmid into the target cells using a suitable transfection method (e.g., lipofection or electroporation).
-
Selection : Select for transfected cells using an appropriate antibiotic (e.g., puromycin) or by sorting for a fluorescent marker if present on the vector.
-
Clonal Isolation : Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates to generate clonal populations.
-
Knockout Validation : Expand the clones and screen for DHX9 knockout by Western blotting and genomic DNA sequencing to confirm the presence of indel mutations.
Mechanistic Insights from Cross-Validation
Both chemical and genetic perturbation of DHX9 converge on similar underlying mechanisms, primarily related to the induction of replication stress and the activation of DNA damage response pathways.
Caption: Workflow of DHX9 perturbation.
DHX9 plays a critical role in resolving R-loops, which are three-stranded nucleic acid structures that can form during transcription and pose a threat to genome integrity. Inhibition or depletion of DHX9 leads to the accumulation of these R-loops, which in turn causes replication stress and DNA double-strand breaks. This triggers the DNA damage response (DDR), leading to cell cycle arrest and, in many cancer cells, apoptosis.
Furthermore, DHX9 has been implicated in the innate immune response. It can act as a sensor for viral nucleic acids, triggering downstream signaling cascades that lead to the production of type I interferons and other cytokines. The accumulation of endogenous nucleic acid structures upon DHX9 inhibition may also activate these pathways, contributing to the observed anti-tumor effects.
Caption: DHX9 signaling pathways.
Conclusion
The strong concordance between the phenotypic outcomes of chemical inhibition and genetic perturbation provides compelling evidence for the on-target activity of potent and selective DHX9 inhibitors like this compound and ATX968. This cross-validation is essential for building confidence in the use of these small molecules as tools to further elucidate the complex biology of DHX9 and as starting points for the development of novel therapeutics. Researchers can confidently use these inhibitors to probe DHX9 function, knowing that the observed effects are consistent with those seen with established genetic techniques. This comparative guide serves as a valuable resource for designing and interpreting experiments aimed at understanding and targeting DHX9 in various disease contexts.
References
Head-to-Head Comparison: Dhx9-IN-5 vs. ATX968 for DHX9 Inhibition in Research
For researchers, scientists, and drug development professionals investigating the therapeutic potential of DExH-Box Helicase 9 (DHX9) inhibition, a critical evaluation of available chemical probes is paramount. This guide provides a head-to-head comparison of Dhx9-IN-5 and the tool compound ATX968, offering a comprehensive overview of their biochemical and cellular activities, selectivity, and underlying mechanisms of action. The information presented is supported by experimental data to facilitate informed decisions in compound selection for in vitro and in vivo studies.
DHX9 is a multifunctional enzyme involved in various crucial cellular processes, including DNA replication, transcription, and the maintenance of genomic stability.[1][2][3] Its role in cancer, particularly in microsatellite instability-high (MSI-H) tumors with deficient mismatch repair (dMMR), has made it an attractive target for oncology drug discovery.[2][4] This comparison focuses on two inhibitors of DHX9: this compound and ATX968, a well-characterized tool compound.
Executive Summary of Comparative Data
The following tables summarize the available quantitative data for this compound and ATX968, highlighting the key differences in their characterization.
| Compound | Target | IC50 (Biochemical Assay) | Reference |
| This compound | RNA Helicase DHX9 | 4.3 nM | |
| ATX968 | DHX9 Helicase (unwinding) | 8 nM |
| Compound | Cellular Assay | EC50 | Reference |
| This compound | Data not available | Data not available | |
| ATX968 | circBRIP1 Induction | 0.054 µM |
| Compound | Binding Affinity (SPR) | KD | Reference |
| This compound | Data not available | Data not available | |
| ATX968 | Immobilized DHX9 | 1.3 nM |
| Compound | Selectivity Profile | Key Findings | Reference |
| This compound | Data not available | Data not available | |
| ATX968 | Panel of 97 kinases and other helicases (DHX36, SMARCA2, WRN) | Excellent selectivity; no significant inhibition of other tested kinases or helicases. |
| Compound | In Vivo Activity | Model | Key Findings | Reference |
| This compound | Data not available | Data not available | ||
| ATX968 | 300 mg/kg, p.o., twice-daily | MSI-H/dMMR colorectal cancer LS411N xenografts | Significant and durable tumor regression. |
Signaling Pathways and Experimental Workflows
To visualize the biological context of DHX9 inhibition and the experimental approaches used for characterization, the following diagrams are provided.
Caption: DHX9 inhibition by ATX968 leads to R-loop accumulation, replication stress, and ultimately apoptosis in cancer cells.
Caption: DHX9 acts as a transcriptional co-activator in the NF-κB signaling pathway.
Caption: A typical experimental workflow for the characterization of DHX9 inhibitors.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of ATX968, which can be adapted for the evaluation of other DHX9 inhibitors.
Biochemical Assays
DHX9 Helicase (Unwinding) Assay: The unwinding activity of DHX9 is measured using a fluorescence-based assay. A dual-labeled RNA substrate with a fluorophore and a quencher is incubated with recombinant human DHX9 enzyme and ATP. In the absence of an inhibitor, DHX9 unwinds the RNA duplex, separating the fluorophore and quencher, resulting in an increase in fluorescence. The reaction is monitored over time, and the initial velocity of the reaction is calculated. IC50 values are determined by measuring the enzymatic activity across a range of inhibitor concentrations.
DHX9 ATPase Assay: The ATPase activity of DHX9 is coupled to its helicase function. This assay measures the conversion of ATP to ADP. Recombinant DHX9 is incubated with a suitable nucleic acid substrate (e.g., poly(A) RNA) and ATP. The amount of ADP produced is quantified using a commercially available kit, such as ADP-Glo™ (Promega). The luminescent signal is proportional to the amount of ADP generated and thus to the DHX9 ATPase activity. IC50 values are determined by measuring the enzyme activity at various inhibitor concentrations.
Surface Plasmon Resonance (SPR) for Binding Affinity: The binding affinity (KD) of compounds to DHX9 is determined using SPR. Recombinant DHX9 is immobilized on a sensor chip. A series of compound concentrations are flowed over the chip, and the change in the refractive index at the surface, which is proportional to the mass of bound compound, is measured. The association and dissociation rates are used to calculate the equilibrium dissociation constant (KD).
Cellular Assays
Cell Proliferation Assay (CellTiter-Glo®): Cancer cell lines, particularly MSI-H/dMMR colorectal cancer cells, are seeded in 96-well plates and treated with a serial dilution of the inhibitor for a specified period (e.g., 10 days). Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells. The luminescence signal is read on a plate reader, and IC50 values are calculated from the dose-response curves.
circBRIP1 Induction Assay: The induction of circular RNA BRIP1 (circBRIP1) serves as a pharmacodynamic biomarker for DHX9 inhibition. Cells are treated with the inhibitor for a defined time (e.g., 24 hours). Total RNA is then extracted, and cDNA is synthesized. The levels of circBRIP1 are quantified using quantitative real-time PCR (qRT-PCR) with specific primers that amplify the back-spliced junction of the circular RNA. EC50 values are determined from the dose-dependent induction of circBRIP1.
Apoptosis Assay (Annexin V Staining): To assess the induction of apoptosis, cells are treated with the inhibitor for various time points. Both floating and adherent cells are collected and stained with Annexin V-PE and a viability dye (e.g., LIVE/DEAD Fixable Violet). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells. The percentage of apoptotic cells is quantified by flow cytometry.
Cell Cycle Analysis (EdU Incorporation): To determine the effect of DHX9 inhibition on the cell cycle, cells are treated with the inhibitor. Prior to harvesting, cells are incubated with 5-ethynyl-2'-deoxyuridine (EdU), a nucleoside analog of thymidine that is incorporated into newly synthesized DNA. The incorporated EdU is then detected using a fluorescent azide through a click chemistry reaction. DNA content is co-stained with a DNA dye (e.g., DAPI). The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is analyzed by flow cytometry.
In Vivo Xenograft Studies
Tumor Growth Inhibition in Mouse Models: Female immunodeficient mice are implanted subcutaneously with human cancer cells (e.g., MSI-H/dMMR colorectal cancer cell line LS411N). Once tumors reach a palpable size, mice are randomized into vehicle and treatment groups. The inhibitor is administered orally at various doses and schedules (e.g., twice daily). Tumor volume and body weight are measured regularly. At the end of the study, tumors can be harvested for pharmacodynamic biomarker analysis, such as circBRIP1 induction.
Discussion and Conclusion
This guide provides a comparative overview of this compound and the tool compound ATX968. While this compound is commercially available with a reported potent IC50, a comprehensive, publicly available dataset detailing its biochemical and cellular characterization is lacking. In contrast, ATX968 has been extensively profiled, with detailed information on its potency, selectivity, and in vivo efficacy, making it a valuable and reliable tool for investigating the biological functions and therapeutic potential of DHX9 inhibition.
The provided experimental protocols offer a robust framework for researchers to independently evaluate DHX9 inhibitors. The signaling pathway diagrams illustrate the key mechanisms through which DHX9 inhibition is thought to exert its anti-cancer effects, primarily through the induction of replication stress in genetically defined cancer subtypes.
For researchers embarking on studies involving DHX9, the choice of a chemical probe is critical. While this compound may be a potent inhibitor, the lack of comprehensive characterization presents a significant limitation. ATX968, with its well-documented profile, stands as a superior tool compound for rigorous and reproducible scientific investigation. Further characterization of this compound using the methodologies described herein would be necessary for a more complete and direct comparison.
References
Safety Operating Guide
Navigating the Safe Disposal of Dhx9-IN-5: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential information for the proper disposal of Dhx9-IN-5, a potent RNA helicase DHX9 inhibitor. Adherence to these procedures is critical for minimizing environmental impact and maintaining a safe research environment.
Disclaimer: This document provides general guidance. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements in your location.
Immediate Safety and Handling Precautions
Before handling this compound for any purpose, including disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects eyes from potential splashes. |
| Hand Protection | Nitrile gloves (double-gloving is recommended) | Provides a barrier against skin contact. |
| Body Protection | Laboratory coat | Protects against spills on clothing. |
| Respiratory | Use in a certified chemical fume hood | Minimizes the risk of inhaling powder or aerosols. |
Step-by-Step Disposal Protocol
This compound waste should be treated as hazardous chemical waste. The following steps outline a safe and compliant disposal process.
-
Segregation of Waste: Never mix this compound waste with non-hazardous trash. Keep solid waste, such as contaminated gloves, pipette tips, and weigh boats, separate from liquid waste containing this compound solutions.
-
Solid Waste Collection:
-
Place all solid waste contaminated with this compound into a designated, leak-proof hazardous waste container.
-
This container should be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.
-
-
Liquid Waste Collection:
-
Collect all liquid waste containing this compound in a dedicated, sealed, and shatter-proof container.
-
The container must be compatible with the solvents used (e.g., DMSO, PEG300, Tween-80, Saline, Corn Oil)[1].
-
Clearly label the liquid waste container with "Hazardous Waste," "this compound," and the approximate concentration and solvent composition.
-
-
Container Management:
-
Keep all waste containers securely closed except when adding waste.
-
Store the waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.
-
-
Documentation and Labeling:
-
Properly label all waste containers with the full chemical name and a clear description of the contents.
-
Maintain a log of the waste generated, including the amount and date of disposal.
-
-
Waste Pickup and Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
-
Chemical and Physical Properties of this compound
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C23H24ClN5O4S | [1][2] |
| Molecular Weight | 501.99 g/mol | [1][2] |
| IC50 | 4.3 nM for RNA helicase DHX9 | |
| Appearance | White to off-white solid | |
| Purity | 99.75% | |
| CAS Number | 2973398-17-1 | |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month |
Experimental Protocols Cited
While specific disposal experiments for this compound are not publicly available, the handling and disposal procedures are derived from safety data for the compound and general best practices for potent small molecule inhibitors. The provided solubility protocols indicate common solvents used with this compound, which is critical information for proper waste segregation and container selection.
In Vitro Solubility:
-
Solvent: DMSO
-
Concentration: 100 mg/mL (199.21 mM)
-
Note: Requires ultrasonic assistance. The hygroscopic nature of DMSO can affect solubility; use newly opened DMSO.
In Vivo Formulations:
-
Vehicle 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Solubility is ≥ 5 mg/mL (9.96 mM).
-
Vehicle 2: 10% DMSO, 90% Corn Oil. Solubility is ≥ 5 mg/mL (9.96 mM).
Understanding these formulations is essential for accurately labeling liquid waste containers.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Dhx9-IN-5
For Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties
A summary of the known quantitative data for Dhx9-IN-5 is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₄ClN₅O₄S | [1] |
| Molecular Weight | 501.99 g/mol | [1] |
| Appearance | Solid, White to off-white | [1] |
| IC₅₀ | 4.3 nM for DHX9 | [1] |
| CAS Number | 2973398-17-1 | [1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure to this compound. The potent nature of this compound necessitates the following personal protective equipment:
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double gloving with chemotherapy-rated, powder-free nitrile gloves is required. Change gloves immediately if contaminated, torn, or punctured. |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. |
| Body Protection | Laboratory Coat | A buttoned, full-length laboratory coat. A disposable gown is recommended when handling the solid compound. |
| Respiratory Protection | Respirator | For handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved N95 or higher-rated respirator is necessary to prevent inhalation. |
Operational Plan: From Receipt to Use
Follow these procedural steps to ensure the safe handling of this compound throughout its lifecycle in the laboratory.
Caption: A high-level workflow for the safe handling of this compound.
Step 1: Receiving and Inspection Upon receipt, visually inspect the container for any signs of damage or leakage. Verify that the product name and CAS number match the order.
Step 2: Storage Store the compound under the recommended conditions to ensure its stability.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Step 3: Preparation of Stock Solutions (Example Protocol)
-
Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent condensation.
-
Solvent: Use newly opened, anhydrous DMSO for preparing stock solutions as the compound's solubility can be affected by hygroscopic DMSO.
-
Procedure:
-
Perform all operations within a certified chemical fume hood.
-
Calculate the required volume of DMSO to achieve the desired concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 501.99), add 199.21 µL of DMSO.
-
Add the solvent to the vial containing the solid compound.
-
Vortex and, if necessary, use an ultrasonic bath to ensure complete dissolution.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Step 4: Experimental Handling All handling of this compound, both in solid and solution form, must be conducted within a chemical fume hood to minimize inhalation exposure.
Step 5: Decontamination Decontaminate all surfaces and equipment that have come into contact with this compound. Use a suitable laboratory disinfectant, followed by a rinse with 70% ethanol.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Caption: A logical flow for the proper disposal of this compound waste.
Waste Segregation:
-
Solid Waste: All disposable materials contaminated with this compound, including gloves, pipette tips, weighing paper, and empty vials, must be collected in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Unused stock solutions, working solutions, and the first rinse of any glassware must be collected in a designated, sealed, and clearly labeled hazardous liquid waste container.
-
Sharps Waste: Any contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.
Labeling and Storage: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume. Store these containers in a designated and secure satellite accumulation area until they are collected by the institution's Environmental Health and Safety (EHS) department.
DHX9 Signaling Pathway Involvement
DHX9 is a multifunctional enzyme involved in various cellular processes, including transcription, replication, and DNA damage repair. Its inhibition can impact several signaling pathways. One such pathway is the NF-κB signaling pathway, where DHX9 has been shown to play a role.
Caption: Role of DHX9 in the NF-κB signaling pathway and its inhibition by this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
